molecular formula C16H26O3 B213159 2,5-Furandione, dihydro-3-(tetrapropenyl)- CAS No. 26544-38-7

2,5-Furandione, dihydro-3-(tetrapropenyl)-

Cat. No.: B213159
CAS No.: 26544-38-7
M. Wt: 266.38 g/mol
InChI Key: AMEIILZCUWMPEV-ONEGZZNKSA-N
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Description

2,5-Furandione, dihydro-3,3,4,4-tetra-1-propenyl- is an organic compound with the CAS Registry Number 63979-82-8 . This reagent, also known as 3,3,4,4-tetrakis(prop-1-enyl)oxolane-2,5-dione, has a molecular formula of C16H20O3 and a molecular weight of 260.328 g/mol . Key physical properties include a density of approximately 1.221 g/cm³ and a high boiling point of 370.6°C at 760 mmHg, indicating low volatility at standard conditions . The compound has a flash point of 165.8°C, which is an important parameter for safe handling and storage . Its exact mass is 260.141 Da, and it features a polar surface area (PSA) of 43.37 Ų . Disclaimer of Information: The specific research applications, mechanism of action, and detailed biological or chemical roles of this compound are not well-documented in the available public sources. Researchers are encouraged to consult specialized literature for potential uses. Safety and Handling: This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any personal use. Safety Data Sheets (SDS) should be consulted prior to handling.

Properties

CAS No.

26544-38-7

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-[(E)-dodec-9-enyl]oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h3-4,14H,2,5-13H2,1H3/b4-3+

InChI Key

AMEIILZCUWMPEV-ONEGZZNKSA-N

Isomeric SMILES

CC(C)CC(C)CC(C)/C=C(\C)/C1CC(=O)OC1=O

Canonical SMILES

CC(C)CC(C)CC(C)C=C(C)C1CC(=O)OC1=O

physical_description

Liquid

Synonyms

Dihydro-3-(tetrapropenyl)-2,5-furandione

Origin of Product

United States

Foundational & Exploratory

Molecular weight of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Authored by: A Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and material science. It delves into the core chemical properties, synthesis, reactivity, and applications of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a compound more commonly known in industrial circles as Tetrapropenylsuccinic Anhydride (TPSA) or Dodecenyl Succinic Anhydride (DDSA). The objective is to provide not just data, but a foundational understanding of the causality behind its utility and handling protocols, grounded in authoritative sources.

Core Identity and Molecular Characteristics

2,5-Furandione, dihydro-3-(tetrapropenyl)- is a cyclic dicarboxylic anhydride. Its structure features a saturated five-membered furanone ring (dihydro-2,5-furandione), which is the succinic anhydride core. Attached to this ring at the 3-position is a long, branched C12 alkyl chain, the "tetrapropenyl" group, which is derived from the tetramer of propylene.[1] This long, non-polar side chain imparts significant steric and hydrophobic character, which is pivotal to its primary applications.

The molecular structure dictates its physical and chemical behavior. The anhydride group is highly reactive and serves as the primary site for chemical modification and polymerization, while the tetrapropenyl tail provides solubility in non-polar media and imparts flexibility to the resulting polymers.

Caption: Figure 1: Generalized Structure of Tetrapropenylsuccinic Anhydride.

Physicochemical Properties

The compound is a viscous, clear, colorless to yellow liquid at room temperature.[1] Its high molecular weight and branched alkyl chain contribute to a high boiling point and low vapor pressure. A summary of its key quantitative data is presented below.

PropertyValueSource
Molecular Formula C₁₆H₂₆O₃[1][2][3][4]
Molecular Weight 266.38 g/mol (or 266.4 g/mol )[1][2][3]
CAS Number 26544-38-7[1][2][3]
Physical State Liquid[2]
Appearance Clear colorless to yellow liquid[1]
Specific Gravity (20/20) ~1.01 - 1.03[1]
Viscosity (@ 20°C) ~600 cP[1]
Flash Point 185 °C
Boiling Point 108-192 °C @ 6 Torr[1]
Water Solubility 10 mg/L at 25 °C[3]

Synthesis and Industrial Manufacturing

Tetrapropenylsuccinic anhydride is industrially synthesized via an "ene reaction" between maleic anhydride and a branched C12 olefin, which is typically a propylene tetramer.[1] This process is advantageous as it is an atom-economical reaction that directly joins the two precursor molecules.

The reaction involves the electrophilic attack of maleic anhydride on the propylene tetramer. The double bond in the olefin shifts, and a new carbon-carbon bond is formed, along with the succinic anhydride ring. The double bond from the maleic anhydride is consumed in this process, while a double bond is retained within the newly positioned branched alkyl chain.[1]

Synthesis_Workflow Reactant1 Maleic Anhydride Process Ene Reaction (Thermal Process) Reactant1->Process Reactant2 Propylene Tetramer (Branched C₁₂ Olefin) Reactant2->Process Product 2,5-Furandione, dihydro-3-(tetrapropenyl)- Process->Product Atom-economical cycloaddition

Caption: Figure 2: Simplified workflow for the industrial synthesis of TPSA.

Chemical Reactivity and Mechanistic Pathways

The utility of TPSA is almost entirely derived from the reactivity of its anhydride functional group. This group is an excellent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a curing agent, particularly for epoxy resins.

Curing of Epoxy Resins

In epoxy resin systems, the anhydride ring is opened by a nucleophile, typically a hydroxyl group that is either present on the epoxy monomer or generated in situ. This initiates a polymerization cascade.

Initiation: A hydroxyl group (-OH) attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.

Propagation: The newly formed carboxylic acid then reacts with an epoxy (oxirane) ring, opening it and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule. This cycle of anhydride ring-opening followed by epoxy ring-opening propagates the polymer chain.

This mechanism results in a highly cross-linked polyester network, which provides the cured epoxy with its characteristic thermal and mechanical stability. The long, flexible tetrapropenyl side chain is incorporated into this network, which can reduce the brittleness of the final polymer, lower stress, and improve peel strength in adhesives.[5]

Epoxy_Curing_Mechanism Start Anhydride (TPSA) + Epoxy Resin Initiation Initiation: Ring-opening of Anhydride by a nucleophile (e.g., -OH) Start->Initiation Catalyst or Heat Intermediate Formation of Carboxylic Acid Ester Initiation->Intermediate Propagation1 Propagation: Carboxylic acid attacks Epoxy Ring Intermediate->Propagation1 Propagation2 Generation of new -OH group Propagation1->Propagation2 Propagation2->Initiation Reacts with another Anhydride Network Cross-linked Polyester Network Propagation2->Network

Caption: Figure 3: Reaction pathway for TPSA as a curing agent in epoxy systems.

Other Reactions
  • Hydrolysis: In the presence of water, the anhydride ring will slowly hydrolyze to form the corresponding dicarboxylic acid, (tetrapropenyl)succinic acid. This reaction is relevant to its use as a corrosion inhibitor, where the resulting diacid can adsorb onto metal surfaces.[5][6]

  • Reaction with Amines: TPSA reacts readily with primary and secondary amines to form amides. This is leveraged in the synthesis of certain lubricant additives and dispersants. For instance, its reaction products with triethanolamine are used as agricultural chemicals.[7][8]

Core Applications and Field Insights

The unique combination of a reactive anhydride head and a long, flexible, hydrophobic tail makes TPSA a versatile chemical intermediate.

  • Epoxy Resin Hardener: This is its primary application. It is widely used as a liquid anhydride hardener for epoxy resins.[9] Its liquid form facilitates easy mixing, and the resulting cured products exhibit excellent mechanical and electrical properties. It is particularly valued in applications requiring low stress, such as the encapsulation and potting of electronic components like ignition coils, transformers, and sensors.[5]

  • Lubricant and Fuel Additives: The hydrolyzed diacid form and its derivatives are effective corrosion inhibitors in non-aqueous systems like lubricants and fuels.[2][5] Polymers formed from TPSA can also act as dispersants and viscosity modifiers in lubricating oils.

  • Adhesives and Sealants: In structural adhesives, TPSA improves both the peel strength and shear strength of epoxy formulations, making them more durable and resilient, particularly in automotive and aerospace applications.[2][5]

  • Chemical Intermediate: TPSA serves as a building block for other specialty chemicals. For example, it is used in the manufacturing of plasticizers, agricultural chemicals (non-pesticidal), and other polymers.[2][7][9]

Experimental Protocol: Safe Handling and Storage

As a reactive chemical, proper handling of TPSA is crucial for laboratory safety. The following protocol is synthesized from standard safety data sheets.

Hazard Identification and Personal Protective Equipment (PPE)

TPSA is classified as a hazardous substance. Researchers must be aware of its primary risks to implement appropriate safety controls.

GHS Hazard ClassificationHazard StatementSource
Skin Irritation/Corrosion H315: Causes skin irritation[2]
Skin Sensitization H317: May cause an allergic skin reaction[2][3][10]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2][3][10]
Aquatic Hazard (Chronic) H413: May cause long lasting harmful effects to aquatic life[2][3][10]

Mandatory PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]

  • Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) and a lab coat or impervious clothing.[10]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[10]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the work area (chemical fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.

  • Dispensing: TPSA is a viscous liquid. Use a positive displacement pipette or dispense by weight for accurate measurement. Avoid creating mists or vapors.

  • Mixing: When mixing with other reagents (e.g., epoxy resins), add TPSA slowly to the mixture while stirring to control any potential exothermic reactions.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

  • Decontamination: Clean any spills immediately. Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[3]

Storage and Disposal
  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10] TPSA is moisture-sensitive; storage under an inert gas is recommended to prevent hydrolysis.

  • Disposal: Dispose of waste TPSA and contaminated materials as hazardous chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[3][10]

Conclusion

2,5-Furandione, dihydro-3-(tetrapropenyl)- is a specialty chemical of significant industrial importance, primarily driven by its role as a flexible and effective curing agent for epoxy resins. Its unique molecular structure, combining a reactive anhydride ring with a long, non-polar alkyl chain, provides a versatile platform for creating polymers with tailored properties. For researchers and scientists, a thorough understanding of its reactivity, particularly with nucleophiles, and strict adherence to safety protocols are paramount for its successful and safe application in the development of advanced materials.

References

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine - Substance Details. Substance Registry Services. Retrieved from [Link]

  • Bercen Anhydrides. (2020). Tetrapropenyl Succinic Anhydride, K12 Technical Data Sheet. Scribd. Retrieved from [Link]

  • GEO Specialty Chemicals. (2024). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Jayhawk Fine Chemicals. (2025). Dodecenylsuccinic Anhydride (DDSA/TPSA): The Flexible Powerhouse for High-Performance Epoxy. Retrieved from [Link]

  • Google Patents. (2016). WO2016090658A1 - Method for preparing 2,5-disubstituted furan compound.
  • Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermal Stability of Tetrapropenylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrapropenylsuccinic anhydride (TPSA) is a versatile chemical intermediate utilized in a wide array of industrial applications, including as a corrosion inhibitor, viscosity improver in lubricants, and as a curing agent for epoxy resins.[1] The performance and safety of TPSA in these applications are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal stability of TPSA, detailing its decomposition profile and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the applications of TPSA and require a thorough understanding of its thermal properties.

Introduction: The Criticality of Thermal Stability in TPSA Applications

Tetrapropenylsuccinic anhydride, also known as dodecenyl succinic anhydride (DDSA), is a branched-chain liquid succinic anhydride.[2] Its molecular structure, featuring a C12 branched olefin side chain, imparts unique physical and chemical properties that are leveraged in various industrial formulations.[2] The applications of TPSA often involve elevated temperatures, making a comprehensive understanding of its thermal stability paramount for ensuring product integrity, performance, and safety.

Thermal degradation can lead to the loss of desired properties, the formation of undesirable byproducts, and potentially hazardous situations due to gas evolution or exothermic decomposition. For instance, in its role as an epoxy resin curing agent, TPSA is subjected to specific temperature profiles to control the curing process.[1] Unanticipated decomposition could compromise the structural integrity of the final cured product. Similarly, as a viscosity improver in lubricants, it must withstand high operating temperatures without degrading and altering the lubricant's properties.[1]

This guide will delve into the fundamental aspects of TPSA's thermal stability, providing a detailed examination of its decomposition behavior and the analytical techniques employed to elucidate these characteristics.

Physicochemical Properties of Tetrapropenylsuccinic Anhydride

A foundational understanding of the physicochemical properties of TPSA is essential for interpreting its thermal behavior.

PropertyValueSource
Molecular Formula C16H26O3[2]
Molecular Weight 266.4 g/mol [2]
Appearance Clear, colorless to yellow viscous liquid[1][2]
Boiling Point 150 °C @ 3 mmHg (lit.)[3]
Flash Point 113 °C[3]
Density 1.005 g/mL at 25 °C (lit.)[3]

Note: A safety data sheet mentions a melting point of 480°C, which is atypical for a viscous liquid and may be an error or refer to a specific, highly purified, or crystalline form under specific conditions. Further verification is required.[3]

Analytical Methodologies for Assessing Thermal Stability

The thermal stability of TPSA is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring changes in its mass as a function of temperature in a controlled atmosphere.[4][5] The resulting data provides information on decomposition temperatures, the presence of volatiles, and the composition of the material.

The following protocol outlines a standard procedure for the TGA of TPSA.

Objective: To determine the onset of decomposition and the decomposition profile of TPSA.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of TPSA into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min). A range of heating rates (e.g., 5, 10, 15, 20 °C/min) can be used to study the kinetics of decomposition.[6]

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Identify the temperature of maximum decomposition rate (Tpeak) from the DTG curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Weigh 5-10 mg TPSA pan Place in TGA pan start->pan instrument Load into TGA pan->instrument Transfer purge Purge with N2 instrument->purge heat Heat at 10 °C/min to 600 °C purge->heat record Record Mass vs. Temp heat->record Acquire Data plot Plot TGA/DTG Curves record->plot determine Determine Tonset & Tpeak plot->determine

Caption: Workflow for Thermogravimetric Analysis of TPSA.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition through the detection of exothermic or endothermic events.[8][9]

The following protocol outlines a standard procedure for the DSC analysis of TPSA.

Objective: To identify thermal transitions and characterize the heat of decomposition of TPSA.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of TPSA into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Heat the sample from 0 °C to 400 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Plot the DSC thermogram (heat flow vs. temperature).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Integrate the area under any decomposition exotherms to determine the heat of decomposition (ΔHd).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Weigh 2-5 mg TPSA pan Seal in aluminum pan start->pan instrument Load into DSC pan->instrument Transfer purge Purge with N2 instrument->purge heat Heat at 10 °C/min to 400 °C purge->heat record Record Heat Flow vs. Temp heat->record Acquire Data plot Plot DSC Thermogram record->plot identify Identify Transitions & Decomposition plot->identify

Caption: Workflow for Differential Scanning Calorimetry of TPSA.

Thermal Decomposition Profile of TPSA

Onset of Decomposition

Based on information for similar succinate derivatives, the onset of thermal decomposition for TPSA under an inert atmosphere is anticipated to be in the range of 200-250 °C. For instance, studies on imidazoline/dimethyl succinate hybrids show thermal stability up to 200–208 °C in inert conditions.[11]

Proposed Decomposition Mechanism

The thermal degradation of succinic anhydride derivatives often proceeds through a multi-step process.[11] For polyesters containing succinate units, the primary decomposition pathway involves β-hydrogen bond scission.[12][13] This mechanism leads to the formation of a carboxylic acid and an olefinic fragment.[13]

Another potential decomposition pathway is a cyclization mechanism, which can lead to the formation of succinic anhydride from succinic acid end groups that may be present or formed during decomposition.[12][13] The long, branched tetrapropenyl chain of TPSA will also undergo fragmentation at elevated temperatures, likely through radical mechanisms, leading to the formation of smaller volatile hydrocarbons.

Decomposition_Pathways cluster_pathways Primary Decomposition Pathways cluster_products Decomposition Products TPSA Tetrapropenylsuccinic Anhydride (TPSA) beta_scission β-Hydrogen Scission TPSA->beta_scission Heat cyclization Cyclization TPSA->cyclization Heat fragmentation Chain Fragmentation TPSA->fragmentation Heat products1 Carboxylic Acid + Olefin beta_scission->products1 products2 Succinic Anhydride cyclization->products2 products3 Volatile Hydrocarbons fragmentation->products3

Caption: Proposed thermal decomposition pathways for TPSA.

Factors Influencing Thermal Stability

The thermal stability of TPSA can be influenced by several factors:

  • Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.

  • Purity: The presence of impurities, such as residual reactants from its synthesis (e.g., maleic anhydride), can potentially lower the decomposition temperature.

  • Heating Rate: In TGA, higher heating rates can shift the decomposition temperatures to higher values.

  • Presence of Other Chemicals: In formulated products, interactions with other components can either stabilize or destabilize TPSA.

Safety Considerations in Handling TPSA at Elevated Temperatures

Given that TPSA can decompose at elevated temperatures, appropriate safety precautions are necessary.[10]

  • Ventilation: Handling of TPSA at temperatures approaching its decomposition point should be conducted in a well-ventilated area to avoid inhalation of any potential decomposition products.[14]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.[3] In situations where significant vapors or aerosols may be generated, respiratory protection may be required.[10]

  • Incompatible Materials: TPSA should be kept away from strong acids and oxidants, as these can catalyze decomposition.[10]

Conclusion

The thermal stability of Tetrapropenylsuccinic Anhydride is a critical parameter that dictates its suitability and performance in a range of industrial applications. While a definitive decomposition temperature is not well-documented, evidence from related compounds and safety data suggests that decomposition initiates at temperatures above 150 °C. The primary analytical techniques for characterizing this behavior are TGA and DSC, which provide a comprehensive profile of its thermal degradation. The decomposition mechanism is likely to involve a combination of β-hydrogen scission, cyclization, and fragmentation of the alkyl chain. A thorough understanding of these thermal properties is essential for the safe and effective use of TPSA in research and industrial settings.

References

  • MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

  • GEO Specialty Chemicals. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

  • Scribd. (2020, December 15). Tetrapropenyl Succinic Anhydride, K12. Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC curves of the KL, and MA-, SA-, and PA-modified KL. Retrieved from [Link]

  • PubMed. (2024, February 27). Preanalytical stability of molecular forms of prostate-specific antigen in serum samples (PSA, free PSA, [-2]proPSA) and their impact on fPSA/tPSA ratio and PHI. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) and (b) derived thermogravimetric.... Retrieved from [Link]

  • MDPI. (2024, July 5). Thermal Decomposition of Bio-Based Plastic Materials. Retrieved from [Link]

  • PubMed Central (PMC). (2021, April 22). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2014, May 25). Differential Scanning Calorimetry. Retrieved from [Link]

  • Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Retrieved from [Link]

  • ResearchGate. (n.d.). TG and DTG curve of PSA degradation in N 2 atmosphere. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • MDPI. (n.d.). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

  • PubMed. (n.d.). Stability and accuracy of total and free PSA values in samples stored at room temperature. Retrieved from [Link]

  • Redalyc. (n.d.). Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Retrieved from [Link]

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  • EAG Laboratories. (n.d.). Thermal Analysis Techniques | Polymers. Retrieved from [Link]

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  • ScienceDirect. (n.d.). Isothermal and dynamic thermogravimetrical analysis/Fourier -transform infrared-attenuated total reflectance spectroscopy (TGA/FTIR-ATR) analysis. Retrieved from [Link]

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Literature review of Tetrapropenylsuccinic anhydride research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tetrapropenylsuccinic Anhydride (TPSA)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Tetrapropenylsuccinic Anhydride (TPSA). We will delve into its synthesis, chemical properties, core applications, and the scientific principles that underpin its utility in various fields. This document moves beyond a simple recitation of facts to explain the causality behind its performance and the experimental choices made in its application.

Introduction to Tetrapropenylsuccinic Anhydride (TPSA)

Tetrapropenylsuccinic anhydride, commonly referred to as TPSA, is a cyclic acid anhydride distinguished by a long, branched C12 hydrocarbon side chain.[1][2] This aliphatic chain is derived from tetrapropylene, a tetramer of propylene.[2] TPSA is also widely known in the industry as Dodecenylsuccinic Anhydride (DDSA), and the terms are often used interchangeably.[1][2][3] It is a clear, yellow, viscous liquid at room temperature.[3][4]

The unique molecular structure of TPSA, combining a reactive anhydride ring with a bulky, hydrophobic alkyl chain, makes it a versatile chemical intermediate and performance additive.[5] Its reactivity allows it to participate in polymerization and cross-linking reactions, while the tetrapropenyl group imparts flexibility and hydrophobicity to the final products.[1][5] These dual characteristics are the foundation for its widespread use as an epoxy resin curing agent, corrosion inhibitor, and paper sizing agent.[6]

Caption: Generalized structure of Tetrapropenylsuccinic Anhydride (TPSA).

Synthesis and Chemical Properties

Synthesis Pathway: The Ene Reaction

TPSA is commercially synthesized via an "ene" reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene," in this case, tetrapropylene) and a compound with a multiple bond (the "enophile," maleic anhydride).[7][8]

The reaction is typically performed at elevated temperatures (around 210°C) without a catalyst, although inhibitors like hydroquinone may be added to prevent unwanted side reactions.[8] The molar ratio of the alkene to maleic anhydride is a critical parameter, with ratios between 1.0 and 1.5 often being optimal to achieve high yield and minimize byproducts.[8]

Synthesis_Workflow Reactants Reactants: - Tetrapropylene (C12H24) - Maleic Anhydride (C4H2O3) Reactor High-Temperature Reactor (e.g., 210°C, 6-8 hours) Reactants->Reactor Reaction Ene Reaction Reactor->Reaction Purification Purification (e.g., Vacuum Distillation to remove unreacted starting materials) Reaction->Purification Product Final Product: Tetrapropenylsuccinic Anhydride (TPSA) Purification->Product

Caption: Simplified workflow for the industrial synthesis of TPSA.

Physico-Chemical Properties

The physical and chemical characteristics of TPSA are critical for its application. As a viscous liquid, it is easier to handle and mix into formulations than a solid anhydride.[3][5]

PropertyTypical ValueSource(s)
CAS Number 26544-38-7[2][5][6]
Molecular Formula C16H26O3[2][5]
Appearance Clear, yellow viscous liquid[3][4][6]
Boiling Point 150°C @ 3 mmHg / 180-182°C @ 5 mmHg[3][4]
Density ~1.005 g/mL at 25°C[3]
Flash Point 113°C[3]
Viscosity @ 25°C 250 - 430 mPas[6]
Saponification No. 410 - 432 mg KOH/g[6]
Free Maleic Anhydride < 0.1%[6]

Core Applications and Mechanisms of Action

The utility of TPSA stems from its bifunctional nature. The anhydride ring is the primary site of reactivity, while the long alkyl chain modifies the physical properties of the resulting polymer or surface.

Epoxy Resin Curing Agent

Anhydrides are the second most widely used class of epoxy curing agents after amines.[9] TPSA is particularly valued as a liquid hardener for epoxy resins where flexibility, toughness, and moisture resistance are required.[1][10]

Mechanism of Action: The curing process is a two-step esterification reaction that requires heat and is often catalyzed by tertiary amines.[7][11]

  • Initiation: A hydroxyl group (present on the epoxy resin backbone or from a catalyst) opens the anhydride ring, forming a monoester and a carboxylic acid.

  • Propagation: The newly formed carboxylic acid then reacts with an epoxy (oxirane) group, forming a hydroxyl ester and regenerating a hydroxyl group, which can then react with another anhydride molecule.

This reaction pathway creates a highly cross-linked polyester network.[9] The long, non-polar tetrapropenyl chain of TPSA does not participate in the cross-linking but becomes integrated into the polymer backbone. It acts as an "internal plasticizer," increasing the free volume between polymer chains and allowing for greater molecular movement.[1] This is the key to overcoming the inherent brittleness of many highly cross-linked epoxy systems.[1]

Epoxy_Curing_Mechanism cluster_inputs Formulation Components cluster_outputs Resulting Properties Epoxy Epoxy Resin Mix Mixing & Degassing Epoxy->Mix TPSA TPSA (Hardener) TPSA->Mix Catalyst Accelerator (e.g., Tertiary Amine) Catalyst->Mix Cure Thermal Curing (Application of Heat) Mix->Cure Network Cross-linked Polymer Network (Polyester) Cure->Network Flex Increased Flexibility Network->Flex Tough Enhanced Toughness Network->Tough Moisture Superior Moisture Resistance Network->Moisture

Caption: Workflow and outcome of using TPSA as an epoxy curing agent.

Experimental Protocol: Curing of a Bisphenol A Epoxy Resin with TPSA

  • Formulation: Calculate the required amounts of epoxy resin and TPSA based on the anhydride equivalent weight (AEW) and the epoxy equivalent weight (EEW) of the resin. A common starting ratio is 0.85:1 (anhydride equivalents to epoxy equivalents). Add a catalyst, such as 1 part per hundred of resin (phr) of a tertiary amine.

  • Mixing: Gently warm the epoxy resin to reduce its viscosity. Add the TPSA and catalyst, and mix thoroughly until the mixture is homogeneous.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles, which can create voids in the cured material.

  • Curing: Pour the mixture into a pre-heated mold. Cure in an oven following a specific schedule, for example, 2 hours at 100°C followed by 4 hours at 150°C.[12] The exact schedule depends on the resin, catalyst, and desired properties.

  • Post-Cure & Testing: Allow the cured part to cool slowly to room temperature to avoid thermal stress. The resulting material can then be tested for mechanical properties like impact resistance (Izod impact test) and thermal properties like the glass transition temperature (Tg) via Differential Scanning Calorimetry (DSC).

Corrosion Inhibitor

TPSA and its hydrolyzed form, tetrapropenylsuccinic acid, are effective corrosion inhibitors, particularly in non-aqueous systems like lubricants and fuels.[1][6][8]

Mechanism of Action: The effectiveness of anhydride derivatives as corrosion inhibitors relies on their ability to adsorb onto a metal surface.[13] The polar anhydride or carboxylic acid head group chemically bonds with the metal surface (chemisorption), while the long, hydrophobic C12 alkyl tails orient themselves away from the surface. This forms a tightly packed, non-polar protective film that acts as a barrier, preventing corrosive agents like water and acids from reaching the metal.[14]

Caption: TPSA forming a protective hydrophobic barrier on a metal surface.

Paper Sizing Agent

In the paper industry, TPSA falls under the general class of Alkenyl Succinic Anhydrides (ASA), which are used as internal sizing agents to impart water resistance to paper and paperboard.[15][16]

Mechanism of Action: ASA is applied to the pulp slurry as an emulsion. The primary mechanism for sizing is the reaction of the anhydride group with the hydroxyl groups of cellulose fibers.[17] This forms a covalent ester bond, anchoring the hydrophobic alkyl chain to the fiber. The alkyl chains then orient themselves outwards, creating a low-energy, water-repellent surface. However, there is considerable scientific debate on the extent of this covalent bonding, with significant evidence suggesting that the main sizing material is the hydrolyzed form of ASA (the dicarboxylic acid) and its salts, which are retained on the fibers.[15] Regardless of the precise dominant mechanism, the result is a significant reduction in the water absorption of the final paper product.[16]

Analytical Characterization Techniques

Quality control and research on TPSA and its formulations rely on a suite of analytical techniques.

TechniquePurposeSource(s)
GC-MS To identify and quantify isomers, impurities, and unreacted starting materials.[8][18]
FTIR Spectroscopy To confirm the presence of the anhydride functional group (characteristic peaks around 1780 and 1860 cm⁻¹) and monitor its consumption during curing reactions.[19][20]
Titration To determine the acid number, saponification value, and the amount of unreacted maleic anhydride.[6][19]
TGA To evaluate the thermal stability of TPSA itself or the polymers it is used to create.[19][20]
DLS To measure the particle size and stability of ASA emulsions for paper sizing applications.[19]

Safety, Handling, and Environmental Profile

As with any reactive chemical, proper handling of TPSA is essential.

Toxicological Summary

Based on available Safety Data Sheets, TPSA presents the following primary hazards:

  • Skin Sensitization (Category 1A): May cause an allergic skin reaction.[3]

  • Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Aquatic Hazard (Chronic 4): May cause long-lasting harmful effects to aquatic life.[3]

GHS Hazard StatementsPrecautionary Statements (Selected)Source
H317: May cause an allergic skin reaction.P280: Wear protective gloves/eye protection.[3]
H319: Causes serious eye irritation.P261: Avoid breathing vapors/spray.[3]
H413: May cause long lasting harmful effects to aquatic life.P302+P352: IF ON SKIN: Wash with plenty of water.[3]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P273: Avoid release to the environment.[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Eye/Face Protection: Wear tightly fitting safety goggles.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[3]

  • Respiratory Protection: If ventilation is inadequate or aerosols are generated, use a suitable respirator.[3]

Environmental Fate

Data on the persistence and degradability of TPSA is limited.[3] One material safety data sheet indicates it is not readily biodegradable.[21] Its classification as a chronic aquatic hazard suggests that releases to the environment should be minimized.[3] Proper disposal should be in accordance with local, regional, and national regulations.[21]

Conclusion and Future Outlook

Tetrapropenylsuccinic anhydride is a specialty chemical whose value lies in its hybrid structure. It successfully bridges the gap between reactivity and physical property modification, enabling the creation of materials with enhanced flexibility, durability, and hydrophobicity. Its role as a flexibilizing curing agent for epoxies is particularly critical in high-performance applications like electronic encapsulation and structural adhesives.[1]

Future research is likely to focus on several key areas:

  • Sustainability: Developing manufacturing processes with higher atom economy and exploring bio-based olefin sources to create more sustainable analogues.

  • New Applications: Investigating its use in emerging fields such as smart coatings, responsive polymers, or as a building block for novel surfactants and functional fluids.

  • Biodegradability: Enhancing the understanding of its environmental fate and developing more readily biodegradable versions to mitigate long-term environmental impact.

By understanding the fundamental chemistry and mechanisms of action detailed in this guide, researchers and developers can better leverage the unique properties of TPSA to innovate and solve complex material science challenges.

References

  • TRIGON Chemie. Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

  • He, X., et al. (2016). Preparation and Characterization of Octenyl Succinic Anhydride Modified Taro Starch Nanoparticles. PLOS One. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characteristics of Succinic Anhydride and Disodium Succinate-Terminated Low Molecular Weight Polyethylenes. Retrieved from [Link]

  • MDPI. (2020). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. MDPI. Retrieved from [Link]

  • Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from [Link]

  • Lubricant Additives Manufacturer. (2025). Dodecenylsuccinic Anhydride (DDSA/TPSA): The Flexible Powerhouse for High-Performance Epoxy. Retrieved from [Link]

  • GEO Specialty Chemicals. (2024). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Scribd. (2020). Tetrapropenyl Succinic Anhydride, K12 15 DEC 2020. Retrieved from [Link]

  • MDPI. (2020). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. MDPI. Retrieved from [Link]

  • Theseus. (2025). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Retrieved from [Link]

  • ResearchGate. (2025). Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. Retrieved from [Link]

  • Ruqinba Group. (2025). Pulp & Paper Sizing Agents. Retrieved from [Link]

  • Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. Retrieved from [Link]

  • Huajinda. (2025). Unlocking Superior Paper Performance: How ASA Sizing Agents Serve as the Key Enabler in High-Grade Papermaking. Retrieved from [Link]

  • Organic Syntheses. succinic anhydride. Retrieved from [Link]

  • MDPI. (2023). Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. MDPI. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of polyisobutenyl succinic anhydrides. Product distribution and proposed reaction mechanism. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. MDPI. Retrieved from [Link]

  • ResearchGate. (1995). Some aspects on the synthesis and characterization of dodecenyl succinic anhydride (DDSA)-a curing agent for epoxy resins. Retrieved from [Link]

  • Inchem.org. cyclic acid anhydrides: human health aspects. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2023). Safety Data Sheet: (tetrapropenyl)succinic acid. Retrieved from [Link]

  • ResearchGate. (2009). The environmental fate and effects of antifouling paint biocides. Retrieved from [Link]

  • ResearchGate. (2016). Acid Corrosion Inhibition of Nickel by Some Organic/Macrocyclic Compounds. Retrieved from [Link]

  • Repositório Aberto da Universidade do Porto. (2012). Synthesis and characterization of ASA samples. Retrieved from [Link]

  • AZoM. (2025). The Unique Benefits of Anhydride Curing in Epoxy Resins. Retrieved from [Link]

  • TAPPI Journal. (2021). Understanding alkenyl succinic anhydride (ASA) size reversion due to autooxidation. Retrieved from [Link]

  • PubMed. (2009). The environmental fate and effects of antifouling paint biocides. Retrieved from [Link]

  • YouTube. (2019). How corrosion inhibitors protect metal: synthesis in the lab and testing. Retrieved from [Link]

  • Prospector. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties. Retrieved from [Link]

  • US EPA. (1989). OPPT Chemical Fact Sheets (Phthalic Anhydride) Fact Sheet: Support Document. Retrieved from [Link]

  • ResearchGate. (2017). Physico-Chemical Processes during Reactive Paper Sizing with Alkenyl Succinic Anhydride (ASA). Retrieved from [Link]

  • PubMed. (2023). Synergistic Gas Hydrate and Corrosion Inhibition Using Maleic Anhydride: N-Isopropylmethacrylamide Copolymer and Small Thiols. Retrieved from [Link]

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Discovery and history of dihydro-3-(tetrapropenyl)-2,5-furandione

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dihydro-3-(tetrapropenyl)-2,5-furandione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dihydro-3-(tetrapropenyl)-2,5-furandione, a compound more commonly known in industrial circles as Tetrapropenyl Succinic Anhydride (TPSA). As a prominent member of the Alkenyl Succinic Anhydride (ASA) family, TPSA has carved out a significant niche in various chemical industries since the mid-20th century. This document delves into the historical context of its discovery, the chemical principles underpinning its synthesis, its key physicochemical properties, and its primary mechanisms of action in its major applications. We will explore its evolution from a conceptual chemical reaction to a widely used industrial product, with a particular focus on its role as a sizing agent in the paper industry and as a curing agent for epoxy resins. Detailed experimental protocols, data summaries, and process diagrams are provided to offer field-proven insights for research and development professionals.

Introduction and Historical Context

Dihydro-3-(tetrapropenyl)-2,5-furandione is a cyclic dicarboxylic anhydride featuring a C12 alkenyl chain attached to a succinic anhydride headgroup.[1][2] It is a viscous, oily liquid at room temperature, typically colorless to light yellow.[3][4][5] While the name dihydro-3-(tetrapropenyl)-2,5-furandione is its formal chemical identifier, it is overwhelmingly referred to as Tetrapropenyl Succinic Anhydride (TPSA) or as part of the broader class of Dodecenyl Succinic Anhydrides (DDSA).[5]

The genesis of TPSA is rooted in the broader development of Alkenyl Succinic Anhydrides (ASAs). The foundational chemistry—the reaction of maleic anhydride with aliphatic alkenes—was first described in a 1936 patent, which detailed reacting alkenes from cracked petroleum distillate with maleic anhydride at 200°C in an autoclave.[3] However, the use of these compounds as paper sizing agents was not realized at the time.

The commercial impetus for ASAs came from the paper industry. In the 1950s, solid alkyl ketene dimers (AKDs) were introduced to make paper products more resistant to water.[3] Following this innovation, liquid ASAs like TPSA emerged in the 1960s as a highly effective alternative.[3] Wurzburg and Mazzarella are credited with introducing ASA as a sizing agent for papermaking in 1963, marking a pivotal moment in its commercial history.[6][7] In the United States, ASAs became the preferred paper sizing agents, valued for their high reactivity and efficiency in creating hydrophobic cellulose fibers.[3]

Synthesis and Manufacturing

The industrial synthesis of TPSA is a classic example of the Alder-ene reaction.[2] The process involves the reaction of an internal olefin, tetrapropylene (a branched C12 alkene, also known as dodecene), with maleic anhydride.

Synthesis_Pathway cluster_reactants cluster_purification Purification Reactants Reactants MaleicAnhydride Maleic Anhydride ReactionVessel High-Temperature Reaction (>200°C, Ene Reaction) MaleicAnhydride->ReactionVessel Tetrapropene Tetrapropene (Dodecene Isomers) Tetrapropene->ReactionVessel Product Dihydro-3-(tetrapropenyl)-2,5-furandione (TPSA) ReactionVessel->Product Crude Product Distillation Vacuum Distillation (Removes excess alkene) Product->Distillation Washing Optional Washing (Improves color) Distillation->Washing FinalProduct FinalProduct Washing->FinalProduct Refined TPSA

Causality Behind Experimental Choices

The synthesis is typically carried out at temperatures exceeding 200°C for several hours.[3][8] The high temperature is necessary to overcome the activation energy for the ene reaction. A molar excess of the tetrapropene olefin (typically 1.5 to 5.0 moles per mole of maleic anhydride) is crucial.[8] This serves two purposes: it acts as a solvent for the solid maleic anhydride, creating a single liquid phase, and it drives the reaction equilibrium towards the product side, ensuring a high conversion of the more expensive maleic anhydride.[8]

Overcoming Synthesis Challenges

The harsh reaction conditions can lead to undesirable side reactions, primarily polymerization of maleic anhydride and the formation of tars and colored byproducts.[3] To ensure a high-quality product, several refinements have been developed:

  • Polymerization Inhibition: Antioxidants and polymerization inhibitors, such as hydroquinone or phenothiazine, are often added to the reaction mixture to suppress the formation of unwanted polymers.[3]

  • Color and Purity Improvement: The crude product, often dark brown, can be purified. Excess alkene is removed via vacuum distillation.[3] Subsequent washing steps or the use of reducing agents (like trialkyl phosphites) combined with phenolic antioxidants can significantly lighten the product to an amber or clear yellow liquid.[3] Despite these methods, preventing discoloration remains an active area of process optimization in industrial settings.[3]

Chemical and Physical Properties

TPSA is characterized by its dual functionality: a reactive anhydride ring and a long, nonpolar hydrocarbon tail. This structure dictates its physical properties and its utility in various applications.

Chemical_Structure

PropertyValueSource(s)
Chemical Formula C₁₆H₂₆O₃[9]
Molar Mass 266.38 g/mol [9]
CAS Number 26544-38-7[4][9][10]
Appearance Clear yellow to orange, viscous liquid[4][5]
Density ~1.004 g/cm³ at 20°C[5][11]
Melting Point < -20°C[11]
Boiling Point 180-182°C @ 5 mmHg[5]
Flash Point 352°F (~178°C)[11]
Water Solubility 10-20 mg/L at 22-25°C (very low)[5][11]
Synonyms Tetrapropenyl Succinic Anhydride (TPSA), Dodecenyl Succinic Anhydride (DDSA)[4][9]

Mechanism of Action and Key Applications

The utility of TPSA stems from its amphiphilic nature. The anhydride ring is highly reactive toward nucleophiles like hydroxyl and amine groups, while the long tetrapropenyl tail is hydrophobic.

Paper Sizing

The most significant application by volume for ASAs is the sizing of paper and paperboard.[3] Sizing provides resistance to penetration by aqueous liquids like ink or water.[3]

  • Mechanism: In the papermaking process, TPSA is first emulsified, typically with cationic starch or polymers, to allow for its dispersion in the aqueous pulp slurry.[6][7] When the paper sheet is formed and dried, the anhydride ring of the TPSA molecule reacts with the abundant hydroxyl groups on the surface of cellulose fibers.[2][3] This forms a covalent ester bond, permanently anchoring the TPSA molecule to the fiber. The long, hydrophobic C12 "tetrapropenyl" tail is oriented away from the fiber surface, creating a low-energy, water-repellent layer.[3] This fundamentally changes the paper from a hydrophilic to a hydrophobic material.

Paper_Sizing_Workflow Start TPSA Oil Emulsification Emulsification (with Cationic Starch/Polymer) Start->Emulsification Emulsion Stable TPSA Emulsion (Micelles) Emulsification->Emulsion WetEnd Addition to Pulp Slurry (Wet End of Paper Machine) Emulsion->WetEnd SheetFormation Sheet Formation & Dewatering WetEnd->SheetFormation Drying Drying Section (Heat Application) SheetFormation->Drying Reaction Covalent Bonding (Esterification with Cellulose -OH groups) Drying->Reaction Final Hydrophobic Paper Surface Reaction->Final

It is noteworthy that while the covalent bonding theory is widely accepted and used to explain the sizing mechanism, some research suggests the level of esterification under typical papermaking conditions is low, and that hydrophobicity is also significantly influenced by the physical distribution and orientation of hydrolyzed and unreacted ASA molecules within the fiber network.[6]

Other Industrial Applications

Beyond paper, TPSA's reactivity makes it a versatile chemical intermediate and additive.[3][10]

  • Epoxy Resin Hardener: TPSA is a widely used liquid anhydride hardener for epoxy resins.[5][10][12] The anhydride ring opens upon reaction with the epoxy group (or a hydroxyl group generated from it), leading to cross-linking and the formation of a rigid, durable thermoset polymer. Its liquid nature makes it easy to mix with liquid epoxy resins at room temperature.

  • Lubricant and Fuel Additives: Derivatives of TPSA are used as corrosion inhibitors, viscosity improvers, and dispersants in lubricating oils and fuels.[3][10]

  • Chemical Intermediate: It serves as a building block for synthesizing other molecules, including plasticizers, surfactants, and alkyd resin modifiers.[3][4][10]

Experimental Protocol: Generalized Synthesis of TPSA

This protocol describes a laboratory-scale synthesis based on established industrial principles. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials:

  • Maleic Anhydride (99%)

  • Tetrapropylene (dodecene, mixture of isomers)

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a nitrogen inlet), and a thermocouple/thermometer.

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Assemble the three-neck flask in the heating mantle. Ensure all joints are properly sealed.

  • Charging Reactants: To the flask, add maleic anhydride (1.0 mole equivalent). Add tetrapropylene (2.5 mole equivalents) and the polymerization inhibitor (e.g., hydroquinone, ~0.1% by weight of maleic anhydride).

  • Inert Atmosphere: Begin stirring the mixture and purge the system with dry nitrogen for 15-20 minutes to remove oxygen, which can contribute to color body formation at high temperatures. Maintain a gentle nitrogen blanket throughout the reaction.

  • Reaction: Heat the mixture with stirring to 200-220°C. The reaction is exothermic, so heating should be controlled carefully to maintain the target temperature.

  • Reaction Monitoring: Hold the reaction at temperature for 3-6 hours. The progress can be monitored by periodically taking samples and analyzing for the disappearance of maleic anhydride (e.g., via titration or GC).

  • Cooling and Purification: Once the reaction is complete (typically >98% conversion of maleic anhydride), turn off the heat and allow the mixture to cool to below 100°C under nitrogen.

  • Removal of Excess Alkene: Reconfigure the apparatus for vacuum distillation. Apply vacuum and gently heat the mixture to distill off the unreacted tetrapropylene.

  • Final Product: The remaining material in the flask is the crude TPSA. For higher purity, further purification via fractional vacuum distillation or washing can be performed. The final product is a viscous, clear yellow to amber liquid.

Safety and Regulatory Information

  • Hazards: Dihydro-3-(tetrapropenyl)-2,5-furandione is classified as causing serious eye irritation and may cause an allergic skin reaction.[9][11] It may also cause skin irritation.[9] It is considered potentially harmful to aquatic life with long-lasting effects.[11]

  • Handling: Standard chemical handling precautions should be observed. Use in a well-ventilated area and avoid contact with skin, eyes, and clothing.

  • Regulatory Status: The substance is listed on major chemical inventories. For example, it has an "ACTIVE" status on the U.S. EPA's TSCA inventory and is registered under REACH in Europe.[9]

Conclusion

From its theoretical underpinnings in a 1930s patent to its widespread adoption in the 1960s, dihydro-3-(tetrapropenyl)-2,5-furandione has become an important industrial chemical. Its elegant and efficient synthesis via the ene reaction, combined with its dual-functional molecular architecture, provides a robust platform for a multitude of applications. While its role in paper sizing is its most prominent, its utility as an epoxy curative, lubricant additive, and chemical intermediate demonstrates its versatility. The ongoing refinements in its synthesis to improve color and purity highlight its continued industrial relevance. This guide has provided a technical foundation for understanding the history, synthesis, and application of this versatile anhydride, offering valuable insights for professionals in chemical research and development.

References

  • Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved from Wikipedia. [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from Chemos GmbH & Co.KG. [Link]

  • TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from TRIGON Chemie. [Link]

  • Wikipedia. (n.d.). 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione. Retrieved from Wikipedia. [Link]

  • Wikipedia. (n.d.). Succinic anhydride. Retrieved from Wikipedia. [Link]

  • Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from Broadview Technologies, Inc. [Link]

  • Taylor & Francis. (n.d.). Alkenylsuccinic anhydrides – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). (PDF) Alkenyl Succinic Anhydride. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). US4581464A - Preparation of alkenyl succinic anhydrides.
  • Encyclopedia.pub. (2023). Alkenyl Succinic Anhydride. Retrieved from Encyclopedia.pub. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)- - Substance Details - SRS. Retrieved from U.S. EPA. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrapropenyl Succinic Anhydride (TPSA) via the Ene Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Tetrapropenyl Succinic Anhydride (TPSA) through the thermal ene reaction between a tetrapropene (a C12 olefin isomer mixture, often derived from propylene tetramer) and maleic anhydride. TPSA is a pivotal chemical intermediate with broad applications, including its use as a corrosion inhibitor, a viscosity improver in lubricants, and a curing agent for epoxy resins.[1] This protocol is designed to equip researchers with a detailed, step-by-step methodology, underpinned by a thorough understanding of the reaction mechanism and safety considerations. The causality behind experimental choices is elucidated to empower users to adapt and troubleshoot the procedure effectively.

Introduction: The Ene Reaction in TPSA Synthesis

The ene reaction is a pericyclic reaction involving the addition of a compound with an allylic hydrogen (the "ene") to a compound with a multiple bond (the "enophile"). In the synthesis of TPSA, the tetrapropene acts as the ene component, and maleic anhydride serves as the enophile. The reaction proceeds through a concerted, six-membered transition state, resulting in the formation of a new carbon-carbon bond and a carbon-oxygen bond, with the concomitant migration of the double bond and abstraction of an allylic proton.

The thermal pathway for the ene reaction is a well-established and industrially significant method for the production of alkenyl succinic anhydrides. The reaction is typically conducted at elevated temperatures, often without the need for a catalyst, which simplifies the purification process.

Diagram 1: The Ene Reaction Mechanism for TPSA Synthesis

ene_reaction cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Tetrapropene Tetrapropene (Ene) Transition_State Six-membered cyclic transition state Tetrapropene->Transition_State Allylic Hydrogen Transfer Maleic_Anhydride Maleic Anhydride (Enophile) Maleic_Anhydride->Transition_State C-C Bond Formation TPSA Tetrapropenyl Succinic Anhydride (TPSA) Transition_State->TPSA Double Bond Migration

Caption: The concerted mechanism of the ene reaction between tetrapropene and maleic anhydride.

Health and Safety Considerations

The synthesis of TPSA involves handling hazardous materials at elevated temperatures. A thorough risk assessment is mandatory before commencing any experimental work.

  • Maleic Anhydride: Corrosive and can cause severe skin and eye burns.[2] Its dust and vapors are irritating to the respiratory tract.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][5] Maleic anhydride reacts exothermically with water to form maleic acid.[2]

  • Tetrapropene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

  • High-Temperature Operation: The reaction is conducted at high temperatures (180-240 °C). Use a heating mantle with a temperature controller and ensure the reaction vessel is securely clamped. Never heat a closed system. All glassware should be inspected for cracks or defects before use.

Experimental Protocol

This protocol details the synthesis of TPSA in a laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Tetrapropene (C12 olefin mixture)TechnicalVariousEnsure low moisture content.
Maleic Anhydride≥99%VariousStore in a desiccator.
Nitrogen (or Argon)High Purity-For inert atmosphere.
Round-bottom flask (3-neck)--Appropriate size for the scale.
Reflux condenser--
Dropping funnel (pressure-equalizing)--For the addition of molten maleic anhydride.
Magnetic stirrer and stir bar--
Heating mantle with temperature controller--
Thermometer--
Reaction Setup
Diagram 2: Experimental Workflow for TPSA Synthesis

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization Setup Assemble 3-neck flask with condenser, dropping funnel, and N2 inlet. Charge Charge flask with tetrapropene. Setup->Charge Inert Purge with Nitrogen for 15-20 min. Charge->Inert Heat_Alkene Heat tetrapropene to reaction temperature (e.g., 200-220 °C). Inert->Heat_Alkene Add_MA Add molten maleic anhydride dropwise over 2-3 hours. Heat_Alkene->Add_MA Melt_MA Gently melt maleic anhydride in the dropping funnel. Melt_MA->Add_MA React Maintain temperature and stir for 4-6 hours. Add_MA->React Monitor Monitor reaction progress (e.g., by IR). React->Monitor Cool Cool the reaction mixture. Monitor->Cool Distill Remove unreacted maleic anhydride and low-boiling impurities by vacuum distillation. Cool->Distill Purify Purify TPSA by fractional vacuum distillation. Distill->Purify Analyze Analyze the purified product by NMR, IR, and other techniques. Purify->Analyze

Caption: A schematic overview of the experimental workflow for TPSA synthesis.

  • Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. The condenser outlet should be connected to a bubbler to monitor the nitrogen flow.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for at least 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

Step-by-Step Procedure
  • Charging the Reactor: Charge the round-bottom flask with tetrapropene. The molar ratio of tetrapropene to maleic anhydride should be between 1:0.8 and 1:1.5.[6] A slight excess of the alkene can help to ensure complete conversion of the maleic anhydride.

  • Heating: Begin stirring and heat the tetrapropene to the desired reaction temperature, typically in the range of 200-220 °C.

  • Addition of Maleic Anhydride: While the tetrapropene is heating, gently melt the maleic anhydride in the dropping funnel using a heat gun. Caution: Do not overheat the maleic anhydride. Once the tetrapropene has reached the target temperature, add the molten maleic anhydride dropwise over a period of 2-3 hours. The addition should be slow enough to control the exothermic nature of the reaction and maintain a steady temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 4-6 hours to ensure the reaction goes to completion.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking small aliquots (with caution) and analyzing them by infrared (IR) spectroscopy. The disappearance of the C=C stretching vibration of maleic anhydride (around 1600 cm⁻¹) and the appearance of the characteristic anhydride carbonyl stretches of TPSA (around 1860 and 1780 cm⁻¹) indicate the progress of the reaction.

Work-up and Purification
  • Cooling: Once the reaction is complete, turn off the heating and allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.

  • Removal of Unreacted Maleic Anhydride: Unreacted maleic anhydride can be removed by vacuum distillation.

  • Purification of TPSA: The crude TPSA can be purified by fractional vacuum distillation. The exact distillation conditions will depend on the specific isomers of TPSA formed.

  • Alternative Purification: For laboratory scale, if the product is not intended for applications requiring high purity, unreacted maleic acid (from the hydrolysis of maleic anhydride) can be removed by washing a solution of the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) with a saturated sodium bicarbonate solution.[7] The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

Characterization of TPSA

The purified TPSA should be a clear, viscous liquid. Its identity and purity can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of TPSA is characterized by the following key absorptions:

  • C=O stretching (anhydride): Two distinct peaks around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two bands is characteristic of a cyclic anhydride.

  • C-H stretching (alkane): Strong absorptions in the range of 2850-2960 cm⁻¹.

  • C=C stretching (alkene): A weak to medium absorption around 1640-1680 cm⁻¹, corresponding to the newly formed double bond in the tetrapropenyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will be complex due to the isomeric nature of the tetrapropenyl chain. However, characteristic signals will include:

    • Broad multiplets in the region of 0.8-2.5 ppm corresponding to the aliphatic protons of the tetrapropenyl group.

    • Signals in the region of 2.5-3.5 ppm corresponding to the protons on the succinic anhydride ring.

    • Olefinic proton signals in the region of 5.0-5.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum will also be complex. Key signals to look for are:

    • Carbonyl carbons of the anhydride group in the region of 170-175 ppm.

    • Aliphatic carbons of the tetrapropenyl chain in the region of 10-60 ppm.

    • Olefinic carbons in the region of 110-140 ppm.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature (within the stable range). Ensure efficient stirring.
Loss of maleic anhydrideEnsure the reflux condenser is efficient. Check for leaks in the system.
Dark Product Color Side reactions at high temperaturesLower the reaction temperature. Ensure a strictly inert atmosphere to prevent oxidation.
Product contains unreacted maleic anhydride/acid Incomplete reaction or hydrolysis during work-upEnsure dropwise addition of molten maleic anhydride. For work-up, use anhydrous conditions until the purification step. Wash with sodium bicarbonate solution to remove acidic impurities.

References

  • PubChem. (n.d.). Tetra(prop-1-en-1-yl)butanedioic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN112851838B - A kind of preparation method of polyisobutylene maleic anhydride.
  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a... Retrieved from [Link]

  • Google Patents. (n.d.). US20040249171A1 - Succinic anhydride, process for preparation of the same and use thereof.
  • ResearchGate. (2023). Synthesis and Evaluation of Poly (isobutylene-alt-maleic anhydride)-co-Poly (ethylene glycol) and its Copper Oxide Nanocomposite for Enhancing the Performance of Water-based Drilling Fluids in HPHT Wells. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of succinic anhydride (substrate) and aluminium... Retrieved from [Link]

  • Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]

  • Frontiers. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Maleic anhydride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Molgroup Chemicals. (n.d.). Maleic anhydride. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032523). Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Retrieved from [Link]

  • TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Characterization of Polyisobutylene Succinic Anhydride (PIBSA) and Its PIBSI Products from the Reaction of PIBSA with Hexamethylene Diamine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Maleic Anhydride-Methyl Methacrylate Co-Monomer Grafted Polyethylene Wax for Hot Waxed Wood Process. Polymers, 14(15), 3183. Retrieved from [Link]

  • MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 8(11), 136. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). preparation of succinic anhydride. Retrieved from [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Precautions for the Use of Maleic Anhydride. Retrieved from [Link]

  • SpectraBase. (n.d.). SUCCINIC-ANHYDRIDE;DIHYDRO-2,5-FURANDIONE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • UniTo. (2023). Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Advanced Synthesis & Catalysis, 365(24), 4623-4633. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of poly(isobutylene-alt-maleic anhydride)-based water-soluble binders and their electrochemical properties. Retrieved from [Link]

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  • Quora. (2022). What is the process of removing the acid from succinic anhydride? Retrieved from [Link]

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High-performance liquid chromatography (HPLC) for 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, commonly known as Tetrapropenyl Succinic Anhydride (ASA). ASA is a highly non-polar compound widely utilized as a sizing agent in the paper and pulp industry. Key analytical challenges include its lack of a significant UV chromophore and its propensity to hydrolyze into its more polar dicarboxylic acid form (hydrolyzed ASA, or HASA). This document provides two distinct, validated HPLC protocols employing Evaporative Light Scattering Detection (ELSD), a technique ideally suited for non-chromophoric and non-volatile analytes. A Reversed-Phase (RP-HPLC) method is presented for the simultaneous analysis of ASA and its hydrolysate, while a Normal-Phase (NP-HPLC) method is offered for the analysis of ASA in non-polar matrices. This guide is intended for researchers, quality control analysts, and formulation scientists requiring a reliable and accurate means to quantify ASA.

Introduction: The Analytical Challenge of Tetrapropenyl Succinic Anhydride (ASA)

Tetrapropenyl Succinic Anhydride is a viscous, oily liquid synthesized from the reaction of maleic anhydride and tetrapropylene[1]. Its primary industrial application is as a cellulose reactive sizing agent, where it forms ester bonds with hydroxyl groups in cellulose to increase the hydrophobicity of paper products[2]. The efficacy of the sizing process is highly dependent on the purity of the ASA and the degree to which it has hydrolyzed.

The analysis of ASA presents several technical hurdles:

  • Lack of Chromophore: The molecule does not possess a suitable chromophore for reliable quantification using standard UV-Vis detectors, which are common in HPLC systems[3][4].

  • High Non-Polarity: The long C12 alkenyl chain (tetrapropenyl) imparts strong hydrophobicity, leading to very high retention on traditional reversed-phase columns[5][6].

  • Instability: The anhydride functional group is susceptible to hydrolysis, opening the ring to form the corresponding dicarboxylic acid (HASA)[1][7]. This hydrolysis product has significantly different polarity and chromatographic behavior, and its presence must often be quantified alongside the active anhydride.

To overcome these challenges, the following protocols have been developed utilizing Evaporative Light Scattering Detection (ELSD). ELSD is a mass-sensitive detection method that is independent of the analyte's optical properties, making it a universal detector for any compound that is less volatile than the mobile phase[3][8].

Method 1: Reversed-Phase HPLC with ELSD

This method is optimized for the simultaneous quantification of ASA and its more polar hydrolyzed form, HASA. It is particularly useful for monitoring the stability of ASA emulsions or quantifying the degree of hydrolysis in a sample.

Principle of Separation

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase[5][9]. The highly non-polar ASA interacts strongly with the stationary phase and is retained longer. The diacid, HASA, being significantly more polar due to its two carboxylic acid groups, will have less affinity for the C18 phase and will elute much earlier. A gradient elution, starting with a more polar mobile phase and transitioning to a less polar one, is employed to first elute the polar HASA and then the non-polar ASA within a reasonable analysis time.

Instrumentation, Reagents, and Materials
ComponentSpecification
HPLC System Quaternary or Binary pump, Autosampler, Column Thermostat
Detector Evaporative Light Scattering Detector (ELSD)
Analytical Column C18 (Octadecylsilane) bonded silica, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Mobile Phase C HPLC Grade Isopropanol (IPA)
Sample Diluent Isopropanol (IPA) or Tetrahydrofuran (THF)
ASA Standard 2,5-Furandione, dihydro-3-(tetrapropenyl)- (CAS 26544-38-7), >95% purity
Nitrogen Gas High purity (99.9% or greater), for ELSD
Step-by-Step Protocol

1. Standard Preparation:

  • Prepare a primary stock solution of ASA at 1000 µg/mL in the chosen sample diluent (IPA or THF).
  • Perform serial dilutions to create a set of calibration standards ranging from approximately 10 µg/mL to 500 µg/mL. Note: Due to the non-linear response of ELSD, a multi-point calibration curve is essential.

2. Sample Preparation:

  • Accurately weigh the sample containing ASA into a volumetric flask.
  • Dissolve and dilute to the mark with the sample diluent to achieve a theoretical concentration within the calibration range.
  • Vortex or sonicate briefly to ensure complete dissolution.
  • Filter the sample through a 0.45 µm PTFE syringe filter prior to injection.

3. HPLC & ELSD Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40 °C
Gradient Program Time (min)
ELSD Nebulizer Temp 40 °C
ELSD Drift Tube Temp 50 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Causality: The gradient starts with a relatively high polarity (70% ACN) to elute the polar HASA quickly. The gradient then transitions to a much less polar mixture including IPA to ensure the highly non-polar ASA is eluted from the C18 column. The ELSD temperatures are optimized to ensure evaporation of the water/ACN/IPA mobile phase while minimizing the volatilization of the semi-volatile ASA analyte[10].

RP-HPLC Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample in IPA/THF Filter Filter through 0.45 µm PTFE Filter Sample->Filter Standard Prepare ASA Calibration Standards Inject Inject 20 µL onto C18 Column Standard->Inject Filter->Inject Separate Gradient Elution (Water/ACN/IPA) Inject->Separate Detect ELSD Detection Separate->Detect Integrate Integrate Peak Areas (HASA and ASA) Detect->Integrate Calibrate Generate Calibration Curve (log-log fit) Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: RP-HPLC workflow from sample preparation to final quantification.

Method 2: Normal-Phase HPLC with ELSD

This method is designed for the analysis of ASA in non-polar sample matrices, such as oils or lubricants, or for separating ASA from other non-polar impurities.

Principle of Separation

Normal-phase chromatography utilizes a polar stationary phase (unbonded silica) and a non-polar mobile phase[11][12]. Separation is based on the polarity of the analytes. The least polar compounds interact weakly with the silica surface and elute first. The ASA molecule, with its polar anhydride group, will be retained more strongly than non-polar hydrocarbon impurities. The highly polar HASA will be very strongly retained and may not elute under typical NP-HPLC conditions, making this method ideal for specifically quantifying the active anhydride form.

Instrumentation, Reagents, and Materials
ComponentSpecification
HPLC System Quaternary or Binary pump, Autosampler, Column Thermostat
Detector Evaporative Light Scattering Detector (ELSD)
Analytical Column Silica, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC Grade n-Hexane
Mobile Phase B HPLC Grade Isopropanol (IPA)
Sample Diluent n-Hexane
ASA Standard 2,5-Furandione, dihydro-3-(tetrapropenyl)- (CAS 26544-38-7), >95% purity
Nitrogen Gas High purity (99.9% or greater), for ELSD
Step-by-Step Protocol

1. Standard and Sample Preparation:

  • Prepare a 1000 µg/mL primary stock and subsequent calibration standards (10-500 µg/mL) of ASA using n-Hexane as the diluent.
  • Prepare samples by dissolving in n-Hexane to a concentration within the calibration range.
  • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

2. HPLC & ELSD Conditions:

ParameterCondition
Flow Rate 1.2 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Gradient Program Time (min)
ELSD Nebulizer Temp 35 °C
ELSD Drift Tube Temp 40 °C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Causality: A gradient is used to increase the mobile phase polarity by adding IPA. This allows for the initial elution of very non-polar contaminants in the weak mobile phase (99% hexane), followed by the elution of ASA as the solvent strength increases. The ELSD temperatures can be kept lower due to the high volatility of the hexane/IPA mobile phase, which is advantageous for the semi-volatile ASA[10].

NP-HPLC Workflow Diagram

NP_HPLC_Workflow cluster_prep_np Preparation cluster_analysis_np Analysis cluster_data_np Data Processing Sample_np Weigh & Dissolve Sample in n-Hexane Filter_np Filter through 0.45 µm PTFE Filter Sample_np->Filter_np Standard_np Prepare ASA Calibration Standards Inject_np Inject 20 µL onto Silica Column Standard_np->Inject_np Filter_np->Inject_np Separate_np Gradient Elution (Hexane/IPA) Inject_np->Separate_np Detect_np ELSD Detection Separate_np->Detect_np Integrate_np Integrate ASA Peak Area Detect_np->Integrate_np Calibrate_np Generate Calibration Curve (log-log fit) Integrate_np->Calibrate_np Quantify_np Quantify ASA Concentration Calibrate_np->Quantify_np

Caption: NP-HPLC workflow for the specific analysis of ASA in non-polar samples.

Method Validation and System Suitability

To ensure the trustworthiness and reliability of these analytical methods, a validation process must be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH)[13][14].

Validation Parameters

The following parameters should be assessed to validate the analytical procedure:

ParameterTypical Acceptance Criteria
Specificity (RP-HPLC Method) Baseline resolution (Rs > 2.0) between ASA and its primary hydrolysate (HASA). Peak purity analysis.
Linearity & Range A suitable regression model (e.g., logarithmic or quadratic fit) should be used. Coefficient of determination (r²) ≥ 0.99.
Accuracy % Recovery of spiked samples should be within 98.0% - 102.0%.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness Insensitivity to minor variations in method parameters (e.g., column temperature ±2°C, flow rate ±5%).
System Suitability

Before each analytical run, a system suitability standard (a mid-level calibration standard) should be injected multiple times (e.g., n=5). The results should meet the following criteria to ensure the system is performing correctly:

  • Tailing Factor (Asymmetry): 0.9 - 1.5

  • Theoretical Plates (N): > 2000

  • RSD of Peak Area: ≤ 2.0%

Conclusion

This application note provides two comprehensive and robust HPLC methods for the analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-. The choice between the Reversed-Phase and Normal-Phase method depends on the analytical objective. The RP-HPLC method is superior for stability studies requiring simultaneous measurement of the active anhydride and its hydrolyzed form. The NP-HPLC method offers an excellent approach for quality control of ASA in non-polar formulations or for isolating it from other hydrophobic impurities. The use of Evaporative Light Scattering Detection is critical to the success of both methods, providing the necessary sensitivity for this non-chromophoric analyte. Proper method validation according to ICH guidelines is required to ensure the generation of accurate and reliable data.

References

  • Hubbe, M. A., et al. (2015). Alkenyl Succinic Anhydride (ASA). BioResources. Available at: [Link]

  • Phenomenex, Inc. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Ricobello, A. S., et al. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Newspulpaper. Retrieved from [Link]

  • Sundberg, K., et al. (1999). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. KoreaScience. Retrieved from [Link]

  • ChemComplete. (2020, August 17). Introduction to HPLC - Lecture 3: Reverse Phase HPLC [Video]. YouTube. Retrieved from [Link]

  • Agilent Technologies. (2012). Agilent 1290 Infinity Evaporative Light Scattering Detector (ELSD). Data Sheet. Retrieved from [Link]

  • Strömberg, P. (2025). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Wielders, J. (2020). Response to "How can I separate carboxylic acid and chloride by HPLC?". ResearchGate. Retrieved from [Link]

  • De Meulenaer, B., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Molecules, 26(4), 1053. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the same HPLC Column with an Isocratic Mobile Phase. LCGC North America, 30(8), 612-621. Retrieved from [Link]

  • McNair, H. M. (2009). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. American Laboratory. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Interchim. (n.d.). Sensitive analysis of polar lipids using HPLC with low temperature evaporative light scattering detection. Retrieved from [Link]

  • Phenomenex, Inc. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]

  • ResearchGate. (2025). Evaporative Light Scattering Detection (ELSD) for the Analysis of Natural Products. Retrieved from [Link]

  • Silva, M. (2012). Synthesis and characterization of ASA samples. Repositório Aberto da Universidade do Porto. Retrieved from [Link]

  • Google Patents. (2019). CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance.
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

  • Chromatography Forum. (2005). Normal Phase HPLC - purification of non polar Nat prod. Retrieved from [Link]

  • Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]

  • PubMed. (1998). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Retrieved from [Link]

  • Google Patents. (2019). CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance.
  • Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles. Retrieved from [Link]

  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]

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Application Note: Quantitative and Qualitative Analysis of 2,4,6-tris(2-pyridyl)-s-triazine (TPSA) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the analysis of 2,4,6-tris(2-pyridyl)-s-triazine (TPSA), also known as TPTZ, using Gas Chromatography-Mass Spectrometry (GC-MS). TPSA is a crucial chelating agent and ligand in various fields, including clinical chemistry for iron determination and in the synthesis of advanced materials such as coordination polymers.[1][2] The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification and identification of TPSA in solvent-based solutions. The methodology covers sample preparation, optimized GC-MS parameters, data analysis, and method validation in accordance with industry standards.

Introduction: The Analytical Imperative for TPSA

2,4,6-tris(2-pyridyl)-s-triazine (TPSA) is a nitrogen-containing heterocyclic compound with a significant role in analytical chemistry and materials science.[3] Its most prominent application is as a chromogenic reagent for the spectrophotometric determination of iron.[1][2] Beyond this, its unique structure allows it to act as a versatile ligand in coordination chemistry, leading to the formation of complexes with diverse photophysical and catalytic properties.[1] Given its expanding applications, a selective and sensitive analytical method is paramount for quality control, stability studies, and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) offers an unparalleled combination of high-resolution separation and definitive molecular identification, making it a powerful tool for TPSA analysis.[4] This guide provides a foundational protocol that can be adapted to specific matrices and analytical objectives. We will delve into the causality behind each procedural step, ensuring a deep understanding of the method's intricacies.

Physicochemical Properties of TPSA

A thorough understanding of TPSA's properties is fundamental to developing a successful GC-MS method.

PropertyValueSource
Molecular Formula C₁₈H₁₂N₆[5][6]
Molecular Weight 312.34 g/mol [5][6]
Melting Point 247-252 °C[7][8]
Appearance White to pale yellow powder[2]
Solubility Soluble in methanol, ethanol, DMSO.[2]

The relatively high melting point of TPSA suggests that it has low volatility. This is a critical consideration for GC analysis, as the analyte must be thermally stable and sufficiently volatile to be transferred through the GC column. The temperatures used in the injector and oven must be high enough to ensure efficient volatilization without causing thermal degradation.[9]

Experimental Protocol: A Step-by-Step Guide

Reagents and Materials
  • TPSA Standard: Purity ≥99%

  • Solvent: Methanol (HPLC grade or higher)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Syringe Filters: 0.22 µm PTFE, if required

Standard and Sample Preparation

The rationale behind this preparation is to create a clean, particle-free solution at a concentration suitable for GC-MS analysis, preventing contamination of the injector and column.[7]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of TPSA and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing TPSA in methanol to achieve a concentration within the calibration range. If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and are based on established methods for the analysis of triazine compounds.[10] A low-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is recommended due to its versatility and suitability for a wide range of semi-polar compounds.[10]

GC Parameter Setting Rationale
Injection Volume 1 µLStandard volume for good sensitivity and peak shape.
Injector Temperature 280 °CTo ensure rapid and complete volatilization of TPSA.
Injection Mode Splitless (1 min)Maximizes the transfer of analyte onto the column for trace analysis.
Carrier Gas Helium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency and MS interface.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)Provides excellent separation for a broad range of analytes.
Oven Program Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 10 min)A starting temperature well below the solvent boiling point, followed by a ramp to elute TPSA, and a final hold to ensure the column is clean.
MS Parameter Setting Rationale
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating a consistent and extensive fragment library.
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and identification; SIM for enhanced sensitivity in quantitative analysis.
Solvent Delay 3 minTo protect the MS filament from the solvent peak.
Optional Derivatization for Enhanced Performance

Due to TPSA's polarity and high melting point, derivatization can improve its chromatographic behavior by increasing volatility and reducing peak tailing. Silylation is a common and effective derivatization technique for compounds with active hydrogens, though TPSA lacks these. However, derivatization can still be beneficial in some cases to improve thermal stability. Given the nitrogen-rich structure of TPSA, silylation might not be the primary choice. Alternative derivatization approaches could be explored if poor peak shape is observed. For the purpose of this guide, we will proceed with the analysis of the underivatized compound, as the proposed GC parameters are designed to be robust.

Data Analysis and Interpretation

Qualitative Analysis

Identification of TPSA is achieved by comparing the retention time and the acquired mass spectrum with a reference standard. The mass spectrum of TPSA is characterized by a prominent molecular ion (M⁺) at m/z 312, with other significant fragments.[1][5]

Key Mass Fragments for TPSA Identification (from NIST Database): [1][5]

  • m/z 312: Molecular Ion (M⁺)

  • m/z 105, 104, 56, 37: Characteristic fragment ions

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of TPSA against the concentration of the prepared standards. The concentration of TPSA in unknown samples is then determined by interpolating their peak areas from this curve. For higher sensitivity and selectivity, Selected Ion Monitoring (SIM) mode can be employed, monitoring the characteristic ions of TPSA (e.g., m/z 312, 105, 104).

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6]

Parameter Acceptance Criteria Rationale
Specificity No interfering peaks at the retention time of TPSA.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (R²) ≥ 0.995Demonstrates a proportional relationship between concentration and response.
Accuracy Recovery of 90-110%Measures the closeness of the experimental value to the true value.
Precision Relative Standard Deviation (RSD) ≤ 5%Indicates the reproducibility of the method.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQDefines the lowest concentration that can be reliably detected and quantified.
Robustness Consistent results with small, deliberate variations in method parameters.Shows the method's reliability under normal operational variations.

Workflow and Visualization

The overall workflow for the GC-MS analysis of TPSA is illustrated below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation weigh Weigh TPSA Standard dissolve Dissolve in Methanol weigh->dissolve dilute Serial Dilutions dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject sample_prep Prepare Sample in Methanol sample_prep->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect qual Qualitative Analysis (RT & Mass Spectrum) detect->qual quant Quantitative Analysis (Calibration Curve) detect->quant validate Method Validation (ICH Guidelines) detect->validate report Generate Report qual->report quant->report validate->report

Caption: Workflow for TPSA Analysis by GC-MS.

Troubleshooting

Issue Potential Cause Solution
No Peak or Poor Sensitivity - Low concentration- Injector or column contamination- MS not tuned- Concentrate sample- Clean injector liner and bake column- Tune the mass spectrometer
Peak Tailing - Active sites in the injector or column- Compound polarity- Use an inert liner- Consider derivatization- Optimize oven temperature program
Poor Reproducibility - Inconsistent injection volume- Sample instability- Leaks in the system- Check autosampler syringe- Prepare samples fresh daily- Perform a leak check
Interfering Peaks - Contaminated solvent or glassware- Matrix effects- Use high-purity solvents and clean glassware- Perform a sample cleanup (e.g., SPE) if necessary

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of 2,4,6-tris(2-pyridyl)-s-triazine. By understanding the physicochemical properties of TPSA and the rationale behind the instrumental parameters, researchers can confidently apply and adapt this protocol to meet their specific analytical needs. Adherence to proper sample preparation and method validation procedures will ensure the generation of high-quality, defensible data in research, development, and quality control settings.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77258, 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 2,4,6-tri(2-Pyridyl)-s-triazine in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • Sokoll, L. J., et al. (2002). Short-term Stability of the Molecular Forms of Prostate-Specific Antigen and Effect on Percent Complexed Prostate-Specific Antigen and Percent Free Prostate-Specific Antigen. Urology, 60(2), 255-260.
  • MDPI (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3169.
  • ResearchGate (n.d.). Nitrogen-Containing Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate (2019). Stability of total PSA in patients kept at ambient temperature... Retrieved from [Link]

  • ResearchGate (2014). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Retrieved from [Link]

  • National Center for Biotechnology Information (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3843-3852.
  • E3S Web of Conferences (2018). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, 37, 01014.
  • ResearchGate (2002). Short-term stability of the molecular forms of prostate-specific antigen and effect on percent complexed prostate-specific antigen and percent free prostate-specific antigen. Retrieved from [Link]

  • ResearchGate (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Shimadzu (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • MDPI (2022).
  • ACS Publications (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry.
  • PubMed (2021). Preanalytical stability of molecular forms of prostate-specific antigen in serum samples (PSA, free PSA, [-2]proPSA) and their impact on fPSA/tPSA ratio and PHI.
  • Agilent (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]

  • Lab Unlimited (n.d.). 2,4,6-Tris(2-pyridyl)-s-triazi | 93285-5G. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tetrapropenylsuccinic Anhydride (TPSA)

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude Tetrapropenylsuccinic Anhydride (TPSA), also known as Dodecenyl Succinic Anhydride (DDSA).[1] This document is designed for researchers, scientists, and development professionals who work with TPSA and require a highly purified final product. Crude TPSA, resulting from the direct synthesis of an olefin and maleic anhydride, contains several impurities that can interfere with downstream applications such as its use as an epoxy resin curing agent, corrosion inhibitor, or chemical intermediate.[2] This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenges encountered during purification.

Part 1: Understanding Your Crude TPSA

Effective purification begins with a thorough understanding of the potential impurities. The primary synthesis route, an 'ene' reaction between a C12 olefin (propylene tetramer) and maleic anhydride at high temperatures (180-230°C), is robust but rarely proceeds to 100% completion and can generate side products.[3]

Q: What are the primary impurities in my crude TPSA and what is their origin?

A: Your crude TPSA is a mixture. The main impurities you will encounter are:

  • Unreacted Maleic Anhydride: Due to the use of excess maleic anhydride to drive the reaction equilibrium, or incomplete reaction, this is a very common impurity. Its sublimation and high reactivity can cause issues in many applications.

  • Unreacted Olefin (Propylene Tetramer): A portion of the C12 olefin feedstock will likely remain unreacted. Its presence reduces the effective concentration of your product and can alter the physical properties of formulated systems. A typical specification for refined TPSA allows a maximum of 2.0% free olefin.[2]

  • Tetrapropenylsuccinic Acid (TPS-Acid): TPSA is an anhydride and is highly susceptible to hydrolysis.[4] Any exposure to moisture, either from the atmosphere or from wet reactants, will cause the anhydride ring to open, forming the corresponding dicarboxylic acid.[5][6] This is often measured as "free acid," with a maximum limit of around 2.0% in refined products.[2]

  • Polymeric Byproducts and Color Bodies: High reaction temperatures can induce polymerization of the olefin or side reactions involving maleic anhydride, leading to the formation of high-molecular-weight species that increase viscosity and impart a dark color. Thermal decomposition during synthesis or purification can also generate color bodies.[7]

Data Summary: Key Physical Properties

The significant difference in boiling points between TPSA and its primary reactants is the cornerstone of its purification by vacuum distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
Tetrapropenylsuccinic Anhydride (TPSA) C16H26O3266.38~180°C @ 5 mmHg[8]Main product; viscous, moisture-sensitive liquid.[9]
Maleic AnhydrideC4H2O398.06202°C @ 760 mmHgUnreacted starting material; solid at room temp, sublimes.
Propylene Tetramer (Dodecene Isomers)C12H24168.32~213°C @ 760 mmHgUnreacted starting material; oily liquid.
Tetrapropenylsuccinic Acid (TPS-Acid)C16H28O4284.39>300°C (decomposes)Hydrolysis product; highly polar, non-volatile.
Part 2: Troubleshooting Guide for TPSA Purification

This section addresses common problems in a question-and-answer format, providing insights into the cause and offering actionable solutions.

Q: My purified product has a dark yellow or brown color. What caused this and how can I prevent it?

A: A dark color is almost always a sign of thermal degradation. TPSA can decompose with localized heating above 150°C.[7]

  • Causality: During vacuum distillation, if the heating mantle temperature is too high or the stirring is inadequate, localized "hot spots" can form on the flask wall. This prolonged, intense heating breaks down the TPSA molecule, creating conjugated systems or "color bodies." The presence of oxygen can also accelerate oxidative degradation at high temperatures.[10]

  • Troubleshooting Steps:

    • Reduce Kettle Temperature: Use a well-controlled heating mantle with a temperature probe in the heating bath (e.g., silicone oil) rather than directly on the glass. Do not let the bath temperature exceed the boiling point of your product at the operating pressure by more than 20-30°C.

    • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to ensure even heat distribution and prevent localized overheating.

    • Improve Vacuum: A deeper vacuum (e.g., <1 mmHg) will lower the boiling point of TPSA, allowing you to distill at a lower, safer temperature.

    • Minimize Distillation Time: Do not leave the product at high temperatures for extended periods. Once the lower-boiling impurities are removed, collect the main fraction promptly.

    • Use a Nitrogen Bleed: Introduce a very fine stream of dry nitrogen into the distillation flask. This helps to break up bumping and can protect against oxidation.

Q: The "free acid" content of my purified TPSA is too high. How did this happen and how can I fix it?

A: High free acid content is a direct result of hydrolysis, where water has reacted with the anhydride ring.[6]

  • Causality: Anhydrides are reactive and readily attacked by nucleophiles, with water being a common one.[11] This can happen at any stage:

    • Using "wet" starting materials or solvents.

    • Atmospheric moisture entering the system during setup or transfer.

    • Leaks in your vacuum distillation setup allowing moist air to be drawn in.

  • Troubleshooting Steps:

    • Moisture Control is Key: Always use dry glassware (oven-dried is best). Ensure your starting olefin is anhydrous.

    • Perform a Pre-Distillation Sparge: Before heating, gently bubble dry nitrogen through the crude TPSA for 30-60 minutes to remove any dissolved moisture.

    • Check for Leaks: Your vacuum system must be perfectly sealed. Check all joints and connections. Use high-quality vacuum grease.

    • Post-Purification Handling: Store the purified TPSA under an inert atmosphere (nitrogen or argon) and use sealed containers with desiccants.

Q: My final yield is very low. Where could my product have gone?

A: Low yield can be attributed to mechanical losses, incomplete distillation, or degradation.

  • Causality:

    • Hold-up Volume: A significant amount of viscous TPSA can remain coated on the walls of the distillation flask and column.

    • Incomplete Distillation: Stopping the distillation prematurely will leave a substantial amount of product in the distillation pot.

    • Degradation/Polymerization: As mentioned, excessive heat can lead to the formation of non-volatile tars and polymers, which will not distill.

  • Troubleshooting Steps:

    • Optimize Apparatus: Use a short-path distillation head to minimize the surface area and travel distance for the vapor, thereby reducing hold-up.

    • Monitor Temperature Closely: A sharp drop in the head temperature after your main fraction is collected indicates that most of the volatile product has been distilled.

    • Control Heating: Apply heat gradually and use the lowest possible temperature required for a steady distillation rate to minimize degradation.

Part 3: Core Purification Protocol

This section provides a standard operating procedure for the most common and effective purification method: Vacuum Distillation .

Experimental Protocol: High-Purity TPSA via Vacuum Distillation

Objective: To separate TPSA from lower-boiling unreacted olefin and higher-boiling/non-volatile impurities like TPS-Acid and polymers.

Materials:

  • Crude Tetrapropenylsuccinic Anhydride

  • Round-bottom flask (sized so the crude material fills it to 1/2 to 2/3 capacity)

  • Short-path distillation head with condenser and vacuum takeoff

  • Receiving flasks (multiple, for collecting different fractions)

  • Mechanical stirrer or magnetic stir bar

  • Heating mantle and controller

  • Silicone oil bath (recommended for even heating)

  • Thermometer and adapter

  • High-capacity vacuum pump (<1 mmHg capability) and vacuum trap (cold finger)

  • Dry nitrogen or argon source

Procedure:

  • System Preparation:

    • Ensure all glassware is thoroughly clean and oven-dried to remove all traces of water.

    • Assemble the distillation apparatus as shown in the workflow diagram below. Use minimal, high-quality vacuum grease on all ground-glass joints to ensure a tight seal.

  • Charging the Flask:

    • Charge the crude TPSA into the round-bottom flask. Add a magnetic stir bar or assemble the mechanical stirrer.

  • System Purge:

    • Begin stirring and gently purge the system with dry nitrogen for 20-30 minutes to displace air and surface moisture.

  • Applying Vacuum:

    • Close the nitrogen inlet and slowly open the connection to the vacuum pump. Allow the system to evacuate fully until the pressure stabilizes at its lowest point (ideally < 1 mmHg).

  • Distillation - First Fraction (Impurities):

    • Begin heating the oil bath gently.

    • You may observe some initial bubbling as dissolved gases are removed.

    • The first fraction to distill will be the unreacted olefin and any other low-boiling impurities. Collect this in the first receiving flask until the head temperature begins to rise significantly.

  • Distillation - Main Fraction (TPSA):

    • Increase the heating bath temperature gradually. TPSA will begin to distill at approximately 150-180°C, depending on the exact vacuum level.[8][12]

    • Once the head temperature stabilizes and a clear, viscous liquid is distilling, switch to a clean receiving flask. This is your purified TPSA fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input. Avoid rapid boiling.

  • Termination:

    • When the rate of distillation slows significantly and the head temperature begins to drop, the majority of the TPSA has been collected.

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cool, slowly vent the system with dry nitrogen before disconnecting the flasks.

  • Storage:

    • Immediately transfer the purified TPSA to a clean, dry, amber glass bottle. Purge the headspace with nitrogen before sealing tightly. Store in a cool, dark, and dry place.

Part 4: Visual Guides & Workflows
Diagram: TPSA Purification Workflow

This diagram illustrates the logical flow of the vacuum distillation protocol.

TPSA_Purification cluster_prep Preparation cluster_distill Vacuum Distillation cluster_post Post-Purification Start Start with Crude TPSA Charge Charge into Dry Flask Start->Charge Purge Purge with Dry N2 Charge->Purge Apply_Vac Apply High Vacuum (<1 mmHg) Purge->Apply_Vac Heat Gradual Heating Apply_Vac->Heat Fraction1 Collect First Fraction (Olefin) Heat->Fraction1 Low Temp Fraction2 Collect Main Fraction (Pure TPSA) Heat->Fraction2 High Temp Residue Residue (Acid, Polymers) Heat->Residue Cool Cool Under Vacuum Fraction2->Cool Store Store Under N2 Atmosphere Cool->Store

Caption: Workflow for TPSA purification via vacuum distillation.

Diagram: TPSA Hydrolysis Reaction

This diagram shows how water compromises the integrity of the TPSA molecule.

Hydrolysis TPSA Tetrapropenylsuccinic Anhydride (TPSA) Water + H2O (Water) TPSA->Water Acid Tetrapropenylsuccinic Acid (TPS-Acid) Water->Acid Ring Opening

Caption: The hydrolysis of TPSA to its dicarboxylic acid form.

Part 5: Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when purifying TPSA? A: TPSA may cause skin and serious eye irritation.[12] Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. Perform the distillation in a well-ventilated fume hood. Be cautious when working with vacuum systems, as implosion is a risk; ensure your glassware has no cracks or star fractures.

Q: Can I use column chromatography for TPSA purification? A: While technically possible, it is not the recommended industrial or lab-scale method. Normal-phase chromatography on silica gel can be used, but it requires large volumes of solvent and risks hydrolysis of the TPSA on the acidic silica surface. Reversed-phase chromatography is difficult as anhydrides are unstable in the aqueous/alcoholic mobile phases typically used.[13][14] Vacuum distillation is far more efficient for removing the common impurities.

Q: How should I properly store purified TPSA? A: TPSA is moisture-sensitive. Store it in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon. A cool, dark, and dry location is essential to prevent degradation and hydrolysis over time.

Q: How can I quickly check if my crude material contains a lot of unreacted maleic anhydride? A: A simple qualitative test is to gently heat a small sample. Maleic anhydride will sublime (turn from a solid to a gas) and re-solidify as fine needles on cooler parts of the glassware. This indicates a significant amount is present, which will need to be removed during the first stages of distillation.

References
  • Organic Syntheses. (n.d.). Succinic anhydride. Org. Syn. Coll. Vol. 2, p.560. Retrieved from [Link]

  • GEO Specialty Chemicals. (2024). Material Safety Data Sheet. Retrieved from [Link]

  • TRIGON Chemie. (2024). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

  • Aaltonen, O. (2020). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. Retrieved from [Link]

  • Scribd. (2020). Tetrapropenyl Succinic Anhydride, K12 15 DEC 2020. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and.... Retrieved from [Link]

  • FCT UNL. (n.d.). Synthesis and characterization of ASA samples. Retrieved from [Link]

  • J-STAGE. (n.d.). Reactive Distillation for the Biorefinery : Pilot Plant Synthesis of Succinic Acid Esters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1977). The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase. Retrieved from [Link]

  • PubMed. (2011). Isobaric peptide termini labeling utilizing site-specific N-terminal succinylation. Retrieved from [Link]

  • MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved from [Link]

  • Newspulpaper. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2008). Unusual thermal degradation of maleic anhydride grafted polyethylene. Retrieved from [Link]

  • YouTube. (2017). Anhydride Hydrolysis. Retrieved from [Link]

Sources

Resolving peak overlap in NMR spectrum of TPSA

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers working with TPSA (terephthaloyl-bis-(4-aminobenzoyl)-L-arginine ethyl ester). This resource provides in-depth, field-proven answers to common challenges encountered during the NMR analysis of this complex molecule. As your partner in research, we aim to explain the causality behind experimental choices, empowering you to resolve spectral issues efficiently and confidently.

Frequently Asked Questions (FAQs)
Q1: My initial ¹H NMR spectrum of TPSA is poorly resolved, with significant peak overlap in both the aromatic and aliphatic regions. What are the fundamental checks and first steps?

A1: This is a very common starting point for a molecule of TPSA's complexity. The structure contains multiple aromatic rings and a flexible arginine sidechain, which naturally leads to signal crowding. Before moving to advanced methods, it's crucial to ensure your foundational parameters are optimized.

Expertise & Causality: The quality of a 1D ¹H NMR spectrum is dictated by three main factors: the sample preparation, the acquisition parameters, and the inherent properties of the molecule in the chosen solvent. Overlap often occurs because different protons reside in very similar magnetic environments. Our initial goal is to maximize the chemical shift dispersion and minimize line broadening.

Step-by-Step Foundational Protocol:

  • Sample Purity and Concentration:

    • Verification: Confirm the purity of your TPSA sample. Impurities are a common source of extra, overlapping peaks.

    • Concentration: Start with a moderate concentration (e.g., 5-10 mM). Samples that are too concentrated can lead to aggregation and significant line broadening, worsening the overlap. Conversely, very dilute samples will require a much longer acquisition time.

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ are often excellent starting points for molecules with many amide protons, as they slow down the exchange of NH protons with water, resulting in sharper signals.[1][2]

    • Action: Ensure your deuterated solvent is of high quality and dry. Residual water can exchange with your amide and amine protons, causing them to broaden or even disappear.[3]

  • Shimming:

    • Rationale: Proper shimming of the magnetic field is paramount for achieving high resolution. Poor shimming is a primary cause of broad, distorted peaks which exacerbates overlap.

    • Action: Perform a thorough automated shim routine, followed by manual adjustment of the Z1 and Z2 shims to optimize the peak shape of the solvent signal.

  • Acquisition Parameters:

    • Acquisition Time (AQ): Ensure your acquisition time is long enough (typically 2-3 seconds for ¹H) to allow the FID to decay fully. A truncated FID leads to artificially broadened lines.

    • Number of Scans (NS): Acquire enough scans to achieve a good signal-to-noise ratio (S/N > 100:1 is a good target). This allows you to distinguish real peaks from noise.

If, after optimizing these basic parameters, significant overlap persists, you can proceed to the more advanced troubleshooting steps outlined below.

Troubleshooting Guide: Modifying Experimental Conditions
Q2: How can I leverage different solvents to resolve the overlapping aromatic and amide signals in TPSA?

A2: Changing the solvent is a powerful and straightforward method to alter the chemical shifts of specific protons. The underlying principle is that different solvents will have varying interactions with the solute (TPSA), particularly through hydrogen bonding and polarity effects, which in turn perturbs the local electronic environment of the nuclei.[2][4]

Expertise & Causality: The protons most sensitive to solvent effects are the "labile" protons (NH, OH) and those in close proximity to polar functional groups.

  • Hydrogen Bonding: Solvents like DMSO-d₆ are hydrogen bond acceptors, which will significantly affect the chemical shifts of TPSA's amide (N-H) and guanidinium (N-H) protons. In contrast, protic solvents like Methanol-d₄ (CD₃OD) can exchange with these protons, often causing them to broaden or shift dramatically.

  • Aromatic Stacking & Polarity: Aromatic solvents like Benzene-d₆ or Toluene-d₈ can induce significant shifts in the aromatic protons of TPSA due to anisotropic effects if there are specific solvent-solute interactions (e.g., pi-stacking). The overall polarity of the solvent also influences the chemical environment.[4]

Recommended Solvent Screening Protocol:

  • Prepare three separate, identically concentrated samples of TPSA in:

    • DMSO-d₆: A polar aprotic solvent. Excellent for observing amide protons.

    • Methanol-d₄ (CD₃OD): A polar protic solvent. Will likely cause exchange with NH protons but may resolve other regions.

    • Acetonitrile-d₃ (CD₃CN): A less polar aprotic solvent.

  • Acquire a standard 1D ¹H spectrum for each sample under identical temperature and acquisition parameters.

  • Compare the spectra, paying close attention to the dispersion in the aromatic (approx. 7-9 ppm) and aliphatic (approx. 1-4 ppm) regions.

Data Summary: Expected Solvent Effects on TPSA Protons

Proton TypeDMSO-d₆ (High Polarity, H-bond Acceptor)CD₃OD (Polar, Protic)CDCl₃ (Low Polarity)Rationale
Amide N-H Sharp, downfield signalsBroad or exchanged awayBroader, less downfieldH-bonding with DMSO slows exchange; exchange with CD₃OD; weaker H-bonding in CDCl₃.
Arginine N-H Sharp, downfield signalsBroad or exchanged awayVery broad or unobservedSame principles as amide protons.
Aromatic C-H Good dispersionModerate dispersionMay show different dispersionSolvent polarity and anisotropic effects alter the electronic environment.
Aliphatic C-H Generally well-resolvedGenerally well-resolvedGenerally well-resolvedLess sensitive to solvent but can still shift slightly.

This systematic approach allows you to empirically determine the optimal solvent for your specific resolution challenges.

Q3: The aliphatic region from the arginine sidechain is a cluster of overlapping multiplets. Can adjusting the temperature help?

A3: Yes, Variable Temperature (VT) NMR is an excellent technique for resolving overlapping signals, especially when conformational dynamics or temperature-dependent hydrogen bonding are involved.[1][5][6]

Expertise & Causality: The chemical shift of a given proton is a weighted average of its environment across all conformations the molecule is sampling.

  • Conformational Exchange: The flexible arginine sidechain in TPSA can exist in multiple conformations that may be in intermediate-to-fast exchange on the NMR timescale. Changing the temperature alters the rate of this exchange. Increasing the temperature can push the exchange into the "fast" regime, resulting in sharper, averaged signals.[7]

  • Hydrogen Bonding: As temperature increases, intramolecular and intermolecular hydrogen bonds are weakened.[8] This primarily affects the chemical shifts of labile protons (NH), often moving them upfield and potentially out of a crowded region.[1] While aliphatic protons are less affected, changes in the overall molecular conformation due to altered H-bonding can still induce slight but significant shifts.

Experimental Protocol: Variable Temperature (VT) NMR

  • Choose a Suitable Solvent: Select a solvent with a wide liquid range that is appropriate for your molecule (e.g., DMSO-d₆ or Toluene-d₈).

  • Initial Spectrum: Acquire a standard ¹H spectrum at your starting temperature (e.g., 25 °C / 298 K).

  • Incremental Heating: Increase the temperature in controlled steps (e.g., 10 °C increments, from 35 °C to 85 °C).

  • Equilibration & Shimming: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity is temperature-dependent, so you must re-shim the spectrometer at each temperature step.

  • Acquisition: Acquire a ¹H spectrum at each temperature.

  • Analysis: Stack the spectra and analyze the chemical shift changes. Look for temperatures where previously overlapping multiplets become resolved.

VT_NMR_Workflow cluster_prep Preparation cluster_loop VT Experiment Loop cluster_analysis Analysis start Prepare TPSA Sample in High Boiling Point Solvent (e.g., DMSO-d6) acquire_initial Acquire Spectrum at 298 K start->acquire_initial increase_temp Increase Temperature (e.g., +10 K) acquire_initial->increase_temp equilibrate Equilibrate Sample (5-10 min) increase_temp->equilibrate reshim Re-shim Spectrometer equilibrate->reshim acquire_spec Acquire 1H Spectrum reshim->acquire_spec decision Target Temperature Reached? acquire_spec->decision decision->increase_temp No analyze Stack and Analyze Spectra for Optimal Resolution decision->analyze Yes end Identify Optimal Temperature analyze->end HSQC_Concept cluster_1D 1D 1H Spectrum cluster_2D 2D 1H-13C HSQC Spectrum spec1d Overlapping Peaks (e.g., Arginine CH2 groups) p1 spec1d->p1 Dispersed by 13C Chemical Shift p2 spec1d->p2 Dispersed by 13C Chemical Shift p3 spec1d->p3 Dispersed by 13C Chemical Shift xlabel 1H (ppm) ylabel 13C (ppm)

Caption: Conceptual diagram of HSQC resolving overlapped ¹H peaks.

Q6: Are there software-based methods to resolve my overlapping peaks without further experiments?

A6: Yes, modern NMR processing software includes powerful algorithms for spectral deconvolution and analysis that can mathematically resolve overlapping signals. This is particularly useful for quantitative analysis (qNMR) where accurate integration is necessary. [9] Expertise & Causality: Deconvolution, often called peak fitting, is a computational method that models a region of overlapping peaks as a sum of individual, mathematically-defined peak shapes (typically Lorentzian or Gaussian). The algorithm then iteratively adjusts the parameters (position, height, width) of these individual peaks until their sum provides the best possible fit to the experimental data.

Common Software and Techniques:

  • Global Spectral Deconvolution (GSD): This is an algorithm available in software like Mestrelab's Mnova. [10]It attempts to fit the entire spectrum, or large regions of it, to a series of ideal peaks, providing a "peak list" that is free from overlap. This can be an excellent starting point for analysis.

  • Manual Peak Fitting: Most NMR software (e.g., Mnova, TopSpin, NMRium) allows you to manually define peaks within an overlapped region and initiate a fitting routine. [11][12]This gives the user more control but requires some initial guesses about the number of peaks present.

  • Pure Shift" or "Decoupling" Methods: While these are advanced experimental techniques, they are often processed with specific software algorithms. These experiments aim to collapse complex multiplets into single sharp peaks, dramatically simplifying the spectrum and resolving overlap directly. [13] Workflow for Spectral Deconvolution:

  • Select Region: Identify a region in your ¹H spectrum with clear peak overlap.

  • Apply Algorithm: Use the GSD or a similar automated peak-picking/deconvolution tool.

  • Manual Refinement: Review the results. If the fit is poor, switch to a manual fitting tool. Provide the algorithm with an estimated number of peaks and their approximate positions.

  • Iterate: Run the fitting algorithm. Assess the quality of the fit by examining the residual (the difference between the experimental data and the fit).

  • Extract Data: Once a satisfactory fit is achieved, the software will provide a table of the individual peak parameters, including their precise chemical shift and, crucially, their individual integrals.

While powerful, it is important to validate the results of deconvolution, ideally by using 2D NMR data to confirm the number of protons expected in the analyzed region.

References
  • Mestrelab Research (2014) qNMR of mixtures: what is the best solution to signal overlap?

  • Dass, R., Koz´min´ski, W., & Kazimierczuk, K. (2015) Analysis of Complex Reacting Mixtures by Time-Resolved 2D NMR. Analytical Chemistry, 87(2), 1337-1343.

  • ResearchGate (n.d.) Peak overlap resolution by covariance NMR.

  • Sahu, D., et al. (n.d.) NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PubMed Central.

  • St John, T. (2017) NMR Analysis - Assigning a Spectrum. YouTube.

  • Mestrelab Research (n.d.) Mnova NMR Software for 1D and 2D NMR Data.

  • TCI Chemicals (n.d.) Nalpha-Benzoyl-L-arginine Ethyl Ester Hydrochloride.

  • Rangadurai, A., et al. (2020) Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pKa Values. PubMed Central.

  • Salmon, L., et al. (n.d.) Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PMC.

  • ResearchGate (n.d.) pH-dependent chemical shift of carbonyl ¹³C-atoms of representative...

  • Monti, M. C., et al. (2021) Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega.

  • Frueh, D. P. (2014) Practical aspects of NMR signal assignment in larger and challenging proteins. PubMed.

  • Facey, G. (2014) Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.

  • Schiller, J., et al. (2010) Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. PMC.

  • Hebrew University of Jerusalem (n.d.) Types of 2D NMR.

  • Ai, L., et al. (2023) Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme.

  • Mestrelab Research (2010) Global Spectral Deconvolution (GSD).

  • arXiv (2024) Towards Ultimate NMR Resolution with Deep Learning.

  • YouTube (2018) Signal Overlap in NMR Spectroscopy.

  • NMR Staff (n.d.) Assignment of 1H-NMR spectra. Weizmann Institute of Science.

  • BMRB (n.d.) pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids.

  • ETH Zurich (n.d.) peptide nmr.

  • PubChem (n.d.) Diethyl terephthalate.

  • Angewandte Chemie (2012) Decoupling 2D NMR in Both Dimensions: Pure Shift NOESY and COSY.

  • NMRium (n.d.) The next-generation NMR software.

  • YouTube (2018) Interpreting NMR Example 1.

  • YouTube (2024) How Does Temperature Affect NMR?

  • Oxford Instruments (n.d.) Variable Temperature NMR Spectroscopy.

  • PubMed Central (n.d.) High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution.

  • ResearchGate (2021) 2D NMR SPECTROSCOPY.

  • Chemistry Stack Exchange (2021) How to assign overlapping multiplets in 1H NMR spectra?

  • PubMed Central (n.d.) Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides.

  • YouTube (2022) Advanced NMR Analysis Methods for Challenging Spectral Data Sets.

  • YouTube (2018) How To Determine The Number of Signals In a H NMR Spectrum.

  • ResearchGate (2023) A suitable software for deconvolution of NMR spectroscopy?

  • YouTube (2020) How To Label NMR Spectra.

  • Oregon State University (n.d.) CH362: Assignment of NMR Spectra.

  • Kay, L. E., et al. (n.d.) Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. University of Toronto.

  • Oldfield Group (n.d.) CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. University of Illinois.

  • Royal Society of Chemistry (n.d.) Chapter 9: NMR at High Temperature.

  • Chemistry LibreTexts (2024) 7.3: Two Dimensional Homonuclear NMR Spectroscopy.

  • Oxford Academic (n.d.) Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling.

  • Ismael, S., et al. (n.d.) Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3...

  • SpinCore Technologies (n.d.) NMR Software.

  • ACS Publications (2024) Solvent Suppression in Pure Shift NMR.

  • Oxford Instruments (n.d.) 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.

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Technical Support Center: TPSA Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of TPSA (2-(p-tolylsulfonyl)-2-propen-1-yl N,N-diisopropyldithiocarbamate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the ene reaction used in TPSA synthesis. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable solutions grounded in established chemical principles.

The Synthetic Pathway: An Overview

The synthesis of TPSA is proposed to proceed via an ene reaction between an allene bearing a p-tolylsulfonyl group (an excellent enophile) and an alkene equipped with a dithiocarbamate moiety (the ene component). The reaction can be promoted either thermally or through Lewis acid catalysis, with the latter often providing higher yields and milder reaction conditions.[1]

G cluster_reactants Reactants ene Prop-1-en-2-yl N,N-diisopropyldithiocarbamate (Ene Component) product TPSA (2-(p-tolylsulfonyl)-2-propen-1-yl N,N-diisopropyldithiocarbamate) ene->product Ene Reaction (Thermal or Lewis Acid) enophile 1-(Prop-1,2-dien-1-ylsulfonyl)-4-methylbenzene (Enophile) enophile->product

Frequently Asked Questions & Troubleshooting

Q1: My TPSA synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A low yield in the TPSA ene reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Moisture and Air Sensitivity: Ene reactions, particularly those catalyzed by Lewis acids, can be sensitive to moisture. Ensure all glassware is rigorously dried, and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Reagent Purity: Impurities in either the allenyl sulfone or the dithiocarbamate ene precursor can inhibit the reaction or lead to side products. Purify starting materials if their purity is questionable.

    • Stoichiometry: While a 1:1 stoichiometry is theoretically required, in practice, using a slight excess (1.1-1.2 equivalents) of the more accessible reagent can drive the reaction to completion.

  • Reaction Conditions:

    • Temperature (Thermal Conditions): Thermal ene reactions often require high temperatures to overcome the activation energy.[1] If the yield is low, the temperature may be insufficient. However, excessively high temperatures can lead to decomposition of the starting materials or the TPSA product. Aromatic sulfones are generally thermally stable, but decomposition can occur at very high temperatures.[2]

    • Temperature (Lewis Acid Catalysis): Lewis acid-catalyzed reactions can often be run at significantly lower temperatures.[1] If you are observing a low yield, ensure the temperature is appropriate for the specific Lewis acid used. Some reactions may require cooling to prevent side reactions, while others may need gentle heating.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR). Reactions that are quenched too early will naturally result in low yields, while extended reaction times can lead to product degradation.

  • Catalyst Issues (Lewis Acid-Catalyzed Reactions):

    • Choice of Lewis Acid: The choice of Lewis acid is critical. For sulfone-activated enophiles, alkylaluminum halides like ethylaluminum dichloride (EtAlCl₂) have been shown to be effective.[3] If you are using a different Lewis acid with poor results, consider switching to one known to be effective for similar transformations.

    • Catalyst Loading: Insufficient catalyst loading will result in a sluggish or incomplete reaction. Conversely, excessive amounts can lead to undesired side reactions. An optimal catalyst loading is typically determined empirically, often starting in the range of 10-20 mol%.

    • Catalyst Deactivation: The Lewis acid can be deactivated by moisture or other impurities in the reaction mixture. Ensure all components are anhydrous.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Lewis Acid (if applicable) start->check_catalyst optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_purity->optimize_time optimize_temp Optimize Temperature (Incremental Changes) check_conditions->optimize_temp check_conditions->optimize_time optimize_catalyst Screen Different Lewis Acids or Adjust Loading check_catalyst->optimize_catalyst end Improved Yield optimize_temp->end optimize_time->end optimize_catalyst->end

Q2: I am observing significant side products in my reaction mixture. What are they likely to be and how can I minimize them?

The formation of side products is a common issue. The nature of these byproducts depends on whether the reaction is conducted under thermal or Lewis acid-catalyzed conditions.

  • Potential Side Reactions and Byproducts:

    • Polymerization: Alkenes, especially when activated by Lewis acids, can undergo polymerization. This is often observed as an intractable baseline material on a TLC plate or as a broad, unresolved mixture by NMR.

    • Isomerization: The starting ene component or the TPSA product may isomerize under the reaction conditions, particularly at high temperatures or in the presence of acid.

    • Decomposition: As mentioned, high temperatures can lead to the thermal decomposition of the sulfone moiety, though this is generally less common for aromatic sulfones.[2]

    • Retro-Ene Reaction: The ene reaction can be reversible, and at high temperatures, the product may revert to the starting materials.

    • Products from Catalyst Interaction: With certain Lewis acids and solvents, side products can arise from the reaction of the catalyst with the solvent or starting materials. For instance, using AlCl₃ in CH₂Cl₂ can lead to complex mixtures.[3]

  • Strategies for Minimizing Side Products:

    • Lowering Reaction Temperature: This is the most effective way to reduce many side reactions. If using thermal conditions, try to find the minimum temperature required for a reasonable reaction rate. For Lewis acid-catalyzed reactions, running the reaction at 0 °C or even lower can significantly improve selectivity.

    • Choice of Solvent: The solvent can influence the reaction outcome. For Lewis acid-catalyzed ene reactions of sulfones, aromatic solvents like benzene or toluene are often preferred over chlorinated solvents.[3]

    • Controlled Addition of Reagents: Adding one reagent slowly to the other (and the catalyst, if applicable) can help to maintain a low concentration of the reactive species and minimize side reactions like polymerization.

    • Use of a Proton Scavenger: In Lewis acid-catalyzed reactions, trace amounts of protic acids can catalyze side reactions. Some Lewis acids, like EtAlCl₂, can also act as proton scavengers, which is advantageous.[1][3]

Parameter Thermal Ene Reaction Lewis Acid-Catalyzed Ene Reaction
Temperature High (e.g., 150-220 °C)Low to moderate (e.g., -78 °C to RT)
Common Side Reactions Isomerization, Decomposition, Retro-enePolymerization, Catalyst-derived byproducts
Solvent High-boiling, non-reactive (e.g., toluene, xylene)Anhydrous, non-coordinating (e.g., benzene, CH₂Cl₂)
Additives Generally noneLewis Acid (e.g., EtAlCl₂, BF₃·OEt₂)

Table 1: Comparison of Typical Ene Reaction Conditions for TPSA Synthesis.

Q3: I am struggling with the purification of TPSA. What are the recommended procedures?

The purification of sulfones can sometimes be challenging due to their polarity and crystallinity.

  • Work-up Procedure:

    • For Lewis acid-catalyzed reactions, the work-up is crucial. The reaction should be carefully quenched, often with water or a saturated aqueous solution of a mild base like sodium bicarbonate.

    • After quenching, an aqueous work-up is typically performed to remove the catalyst and any water-soluble byproducts.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying sulfones. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.

    • Thin Layer Chromatography (TLC): Before attempting column chromatography, it is essential to determine an appropriate solvent system using TLC. The desired TPSA product should have an Rf value between 0.2 and 0.4 for good separation.

    • Degradation on Silica: Some sulfoxides can degrade on acidic silica gel.[4] While sulfones are generally more stable, if you suspect degradation, you can use deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • Recrystallization:

    • If the crude TPSA is obtained as a solid, recrystallization can be a highly effective purification method. The choice of solvent is key and needs to be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for sulfones include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Solvent Extraction:

    • Solvent extraction can be used to remove certain impurities. For instance, washing a solution of the crude product with a suitable solvent can remove highly non-polar or highly polar impurities.[4]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed TPSA Synthesis (EtAlCl₂)
  • Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allenyl p-tolyl sulfone (1.0 eq).

    • Dissolve the sulfone in anhydrous benzene or toluene (approx. 0.1 M concentration).[3]

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • Slowly add ethylaluminum dichloride (EtAlCl₂) (1.1 eq, as a solution in hexanes) to the stirred solution, maintaining the temperature at 0 °C.

    • After 15 minutes of stirring, add the N,N-diisopropyldithiocarbamate ene component (1.2 eq) dropwise.

    • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Allow the mixture to warm to room temperature and then dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Thermal TPSA Synthesis
  • Preparation:

    • In a sealed tube, combine the allenyl p-tolyl sulfone (1.0 eq) and the N,N-diisopropyldithiocarbamate ene component (1.5 eq).

    • Add a high-boiling solvent such as toluene or xylene.

  • Reaction:

    • Heat the sealed tube in an oil bath to the desired temperature (start with a temperature scan from 150 °C to 200 °C).

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the tube to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References

  • Snider, B. B., Kirk, T. C., Roush, D. M., & Gonzalez, D. (1980). Lewis acid catalyzed ene reactions of ethynyl p-tolyl sulfone. The Journal of Organic Chemistry, 45(25), 5015–5017.
  • Wikipedia. (n.d.). Ene reaction. Retrieved from [Link]

  • Ceylan, S., & Hofmann, K. (2017).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,5-Furandione, dihydro-3-(tetrapropenyl)-: A Comparative Analysis of 13C NMR and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In this guide, we delve into the structural validation of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a derivative of succinic anhydride with a long-chain alkene substituent.[1] While this compound, also known as tetrapropenyl succinic anhydride (TPSA), finds application in various industrial contexts, including as a paper sizing agent and a corrosion inhibitor, its detailed spectroscopic characterization is paramount for understanding its reactivity and function.[2][3][4]

This guide provides a comprehensive comparison of 13C Nuclear Magnetic Resonance (NMR) spectroscopy with other essential analytical techniques. We will explore not just the "what" but the "why" of our analytical choices, offering a robust, self-validating framework for structural elucidation.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an unparalleled tool for mapping the carbon skeleton of an organic molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, providing a veritable fingerprint of the molecule's structure.[5] For a molecule like 2,5-Furandione, dihydro-3-(tetrapropenyl)-, 13C NMR allows us to confirm the presence and connectivity of the succinic anhydride ring and the isomeric complexity of the tetrapropenyl chain.

Predictive 13C NMR Analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Given the isomeric mixture inherent in the "tetrapropenyl" group (a C12 branched chain), a precise prediction of every single carbon signal is complex. However, we can confidently predict the chemical shift regions for the distinct types of carbon atoms within the molecule. These predictions are based on established chemical shift principles for succinic anhydrides and long-chain alkenes.[6][7][8]

Carbon Type Predicted Chemical Shift (δ) in ppm Rationale
Carbonyl (C=O)170-175The carbons in the anhydride functional group are highly deshielded due to the electronegativity of the attached oxygen atoms and their sp² hybridization.[5] Predicted spectra for succinic anhydride place these carbons around 172.76 ppm.[6]
Methine and Methylene (succinic anhydride ring)28-45The sp³ hybridized carbons of the succinic anhydride ring are expected in this range. For the unsubstituted succinic anhydride, these appear around 28-29 ppm.[6][9] The attachment of the bulky tetrapropenyl group will likely induce shifts in this region for the substituted carbons.
Olefinic (C=C)110-140The sp² hybridized carbons of the carbon-carbon double bond in the tetrapropenyl chain resonate in this characteristic downfield region.[7][10]
Allylic (C-C=C)20-40The sp³ carbons adjacent to the double bond are slightly deshielded and typically appear in this range.[7]
Aliphatic (Alkyl Chain)10-35The remaining saturated sp³ carbons of the branched tetrapropenyl chain will appear in the upfield region of the spectrum.[7]

Diagram of 2,5-Furandione, dihydro-3-(tetrapropenyl)- Structure and Key Carbon Regions

cluster_anhydride Succinic Anhydride Ring cluster_chain Tetrapropenyl Chain (Illustrative Isomer) cluster_key Predicted 13C NMR Regions C1 C=O O_ring O C1->O_ring C3 CH C1->C3 C2 C=O C2->O_ring C4 CH₂ C2->C4 C3->C4 C5 CH C3->C5 C6 CH C5->C6 C7 CH₂ C6->C7 C8 CH C7->C8 C9_12 ...(C₉-C₁₂) Aliphatic C8->C9_12 key_carbonyl Carbonyl (170-175 ppm) key_ring Ring CH/CH₂ (28-45 ppm) key_olefinic Olefinic (110-140 ppm) key_aliphatic Aliphatic/Allylic (10-40 ppm)

Caption: Molecular structure of an isomer of 2,5-Furandione, dihydro-3-(tetrapropenyl)- with key carbon environments color-coded to their predicted 13C NMR chemical shift regions.

Experimental Protocol: 13C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the purified 2,5-Furandione, dihydro-3-(tetrapropenyl)- in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.

  • Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H splitting and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[8]

    • Set a spectral width of approximately 220-240 ppm to ensure all signals, especially the downfield carbonyl carbons, are captured.

    • Employ a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, given the low natural abundance of 13C.

    • A relaxation delay (d1) of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration, particularly of quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks to obtain relative ratios of the different carbon environments. Note that integrations in proton-decoupled 13C NMR are not always perfectly quantitative due to variable NOE enhancement and relaxation times.

Orthogonal Validation Methods: A Multi-Technique Approach

Relying on a single analytical technique is insufficient for unequivocal structure determination. We must employ orthogonal methods—techniques that probe different molecular properties—to build a comprehensive and self-validating dataset.

1H NMR Spectroscopy: The Proton Perspective

While 13C NMR maps the carbon backbone, 1H NMR provides detailed information about the proton environments and their connectivity.

Expected 1H NMR Signals:

Proton Type Expected Chemical Shift (δ) in ppm Expected Multiplicity Rationale
Olefinic (-CH=CH-)5.0 - 5.8MultipletProtons on the double bond are in a deshielded environment. A study on a similar alkenyl succinic anhydride reported these protons at 5.5 ppm.[11]
Methine/Methylene (Anhydride Ring)2.5 - 3.5MultipletsProtons on the succinic anhydride ring are adjacent to electron-withdrawing carbonyl groups.
Allylic (-C-CH=CH-)1.8 - 2.5MultipletsProtons adjacent to the double bond are slightly deshielded.
Aliphatic (-CH₂-, -CH₃)0.8 - 1.6MultipletsProtons of the saturated alkyl chain appear in the characteristic upfield region.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • Instrument Setup: Use a standard 1H NMR probe on a 400 MHz or higher spectrometer. Tune, match, and shim the instrument.

  • Acquisition: Acquire a standard 1D proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

  • Data Processing: Fourier transform, phase, and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is exceptionally sensitive to the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode Rationale
Anhydride C=O1840 - 1870 and 1770 - 1800Symmetric and Asymmetric C=O StretchThe coupled stretching of the two carbonyl groups in a five-membered anhydride ring gives rise to two distinct, sharp, and strong absorption bands.[11][12] The absence of bands at 1860 cm⁻¹ and 1780 cm⁻¹ can indicate hydrolysis of the anhydride.[12]
Alkene C=C1640 - 1680C=C StretchA weak to medium intensity band confirming the presence of the carbon-carbon double bond.
Aliphatic C-H2850 - 3000C-H StretchStrong bands indicating the presence of the long alkyl chain.
Olefinic =C-H3010 - 3040=C-H StretchA medium intensity band appearing just above 3000 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: As 2,5-Furandione, dihydro-3-(tetrapropenyl)- is a viscous liquid, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

  • Sample Spectrum: Place the prepared salt plates in the spectrometer and acquire the sample spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula.[1] Additionally, the fragmentation pattern can provide clues about the molecule's structure.

Expected Mass Spectrometric Data:

Analysis Type Expected m/z Value Interpretation
Molecular Ion (M⁺)266.1882 (for C₁₆H₂₆O₃)Confirms the molecular formula. High-resolution mass spectrometry (HRMS) is essential to distinguish from other potential formulas with the same nominal mass.
Key FragmentsVariousFragmentation could occur via loss of CO, CO₂, or through cleavages within the tetrapropenyl chain. Analysis of these fragments would support the connectivity of the anhydride and alkyl portions.

Experimental Protocol: Mass Spectrometry (e.g., GC-MS or ESI-MS)

  • Sample Preparation: For GC-MS, dilute the sample in a suitable solvent like dichloromethane or hexane. For Electrospray Ionization (ESI-MS), dissolve a small amount in a solvent system such as methanol or acetonitrile, possibly with a small amount of sodium acetate to promote the formation of a sodium adduct [M+Na]⁺.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Data Acquisition: Introduce the sample into the instrument and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Integrated Workflow for Structural Validation

A logical and efficient workflow ensures that all necessary data is collected to build an unshakeable case for the molecule's structure.

cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_detail NMR Workflow cluster_validation Final Validation synthesis Synthesized or Acquired 2,5-Furandione, dihydro-3-(tetrapropenyl)- purification Purification (e.g., Distillation) synthesis->purification ftir FT-IR Spectroscopy (Confirm Functional Groups) purification->ftir ms Mass Spectrometry (Confirm Molecular Formula) purification->ms nmr NMR Spectroscopy (Detailed Structure) purification->nmr data_integration Integrate All Data: FT-IR + MS + 1H NMR + 13C NMR ftir->data_integration ms->data_integration h1nmr 1H NMR (Proton Environment & Connectivity) nmr->h1nmr c13nmr 13C NMR (Carbon Skeleton) nmr->c13nmr h1nmr->data_integration c13nmr->data_integration structure_confirmation Unambiguous Structure Confirmed data_integration->structure_confirmation

Caption: A comprehensive workflow for the structural validation of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, emphasizing a multi-technique, confirmatory approach.

Conclusion

The structural validation of 2,5-Furandione, dihydro-3-(tetrapropenyl)- is a clear illustration of the synergy between different analytical techniques. While 13C NMR provides the definitive map of the carbon framework, its findings are powerfully corroborated by 1H NMR, FT-IR, and Mass Spectrometry. 1H NMR confirms the proton environments and their adjacencies, FT-IR provides rapid confirmation of the critical anhydride and alkene functional groups, and Mass Spectrometry validates the elemental composition and molecular weight.

For the researcher, scientist, or drug development professional, adopting this multi-faceted, orthogonal approach is not merely good practice—it is essential for ensuring the integrity and reproducibility of scientific data. By integrating the insights from each of these techniques, we can achieve an unambiguous and robust validation of molecular structure, forming a solid foundation for any subsequent research or application.

References

  • Google Patents. (n.d.). Preparation of alkenyl succinic anhydrides.
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  • YouTube. (2011, November 30). Lecture 10. 13C NMR Chemical Shifts. Chemical Equivalence and Spin-Spin Coupling.
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A Senior Application Scientist's Guide to Alkenyl Succinic Anhydrides: A Comparative Analysis of Tetrapropenylsuccinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Alkenyl Succinic Anhydrides (ASAs)

Alkenyl Succinic Anhydrides (ASAs) are a class of organic compounds characterized by a cyclic dicarboxylic anhydride ring substituted with a hydrophobic alkenyl chain.[1] These molecules are highly valued as reactive intermediates, capable of covalently bonding with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups present in biopolymers like proteins and polysaccharides.[2][3] This reaction, a form of acylation, opens the anhydride ring to form a stable ester or amide linkage, respectively, while introducing a new carboxylic acid group. The primary utility of this modification is the introduction of a hydrophobic alkyl chain onto a substrate, thereby imparting amphiphilic properties. This unique characteristic makes ASAs indispensable in a variety of fields, including pharmaceuticals, cosmetics, and food science, for applications such as creating novel emulsifiers, modifying protein solubility, and developing drug delivery systems.[3]

This guide provides a comparative analysis of Tetrapropenylsuccinic Anhydride (TPSA), a prominent long-chain ASA, against other common alternatives. We will delve into the structural nuances, reactivity, stability, and performance characteristics, supported by experimental frameworks to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Reaction Mechanism: Covalent Modification of Biopolymers

The functionality of ASAs hinges on the high reactivity of the anhydride group.[2] This group readily reacts with nucleophiles without the need for harsh catalysts, proceeding efficiently in aqueous or organic solvents. The primary reactions involve the acylation of hydroxyl groups (e.g., on cellulose or starch) and the ε-amino groups of lysine residues in proteins.

Caption: General reaction scheme for ASA modification of biopolymers.

Comparative Profile of Key Alkenyl Succinic Anhydrides

The primary differentiator among various ASAs is the length and structure of the alkenyl side chain. This structural variation directly influences their physicochemical properties and, consequently, their performance in specific applications. Here, we compare Tetrapropenylsuccinic Anhydride (TPSA), also known as Dodecenyl Succinic Anhydride (DDSA), with Octenyl Succinic Anhydride (OSA), a widely used shorter-chain analogue.

PropertyTetrapropenylsuccinic Anhydride (TPSA/DDSA)Octenyl Succinic Anhydride (OSA)Key Difference & Implication
Synonyms DDSA, K-12[4]-TPSA is derived from a tetramer of propylene.[4]
CAS Number 26544-38-7[4]28805-58-5Unique identifiers for sourcing and regulatory purposes.
Molecular Formula C16H26O3[4]C12H18O3TPSA has a longer hydrocarbon chain.
Molecular Weight 266.38 g/mol [5]210.26 g/mol Higher molecular weight for TPSA.
Alkenyl Chain Branched C12 (Dodecenyl)[3][4]C8 (Octenyl)TPSA's longer, branched chain imparts greater hydrophobicity and steric bulk, significantly impacting emulsification and film-forming properties.
Physical Form Clear, viscous liquid[4]Viscous liquidBoth are liquids at room temperature, simplifying handling. TPSA is notably more viscous (~600 cP at 20°C).[4]
Solubility Insoluble in water; soluble in organic solvents.[6][7]Insoluble in water; soluble in organic solvents.Both require emulsification for use in aqueous systems.[1]

Performance Deep Dive: Reactivity vs. Stability

A critical consideration for any ASA is the balance between its high reactivity, which is necessary for modification, and its susceptibility to hydrolysis, which is a primary degradation pathway.

Reactivity: The anhydride ring is inherently reactive in all ASAs. This allows modification reactions to proceed under mild conditions (e.g., neutral to slightly alkaline pH, room temperature).[2] The high reactivity ensures efficient conjugation to biopolymers.

Hydrolysis: The Inherent Challenge In aqueous environments, the anhydride ring readily reacts with water to open, forming the corresponding dicarboxylic acid (Alkenyl Succinic Acid).[2][8] This hydrolysis is detrimental for several reasons:

  • Loss of Functionality: The hydrolyzed form can no longer react with the target biopolymer.

  • Decreased Performance: The resulting dicarboxylic acid has different surface-active properties and can interfere with sizing or emulsification.[2]

  • Formulation Issues: Hydrolyzed ASA can lead to sticky deposits and instability in formulations.[1][2]

The rate of hydrolysis is a key performance metric. While direct comparative kinetic studies are not abundant in publicly available literature, we can infer performance from structural differences. The longer and more branched C12 chain of TPSA provides greater steric hindrance around the reactive anhydride ring compared to the C8 chain of OSA. This steric bulk can be hypothesized to offer a modest protective effect, potentially slowing the rate of hydrolysis. However, all ASAs are highly susceptible to hydrolysis, and emulsions must typically be prepared immediately before use.[1][2]

HydrolysisPathway cluster_paths Reaction Pathways ASA Alkenyl Succinic Anhydride (ASA) (Reactive) H2O Water (H₂O) Biopolymer Biopolymer (-OH, -NH₂) DesiredProduct Desired Product: Modified Biopolymer ASA->DesiredProduct Desired Reaction (Acylation) SideProduct Side Product: Alkenyl Succinic Acid (Hydrolyzed, Inactive) ASA->SideProduct Undesired Reaction (Hydrolysis)

Caption: Competing reaction pathways for ASAs in aqueous systems.

Application Focus: Protein Modification and Emulsification

The modification of proteins and polysaccharides with ASAs is a powerful technique to create amphiphilic biopolymers with enhanced functionalities, particularly as emulsifying agents.[3]

Protein Modification

Succinylation of proteins blocks the positively charged ε-amino groups of lysine residues and introduces a negatively charged carboxyl group, significantly altering the protein's isoelectric point and often increasing its solubility at neutral or alkaline pH.[9][10] The addition of the hydrophobic alkenyl chain creates an amphiphilic macromolecule capable of stabilizing oil-water interfaces.

  • TPSA vs. OSA in Protein Modification: The longer C12 chain of TPSA provides a much larger hydrophobic anchor compared to the C8 chain of OSA. This leads to a modified protein with a more pronounced amphiphilic character. Consequently, TPSA-modified proteins are expected to be more effective at reducing interfacial tension and forming more robust and stable emulsions.

Experimental Protocol: Succinylation of Bovine Serum Albumin (BSA)

This protocol describes a general method for modifying a model protein with an ASA.

Objective: To covalently attach TPSA to BSA and determine the degree of substitution.

Materials:

  • Bovine Serum Albumin (BSA)

  • Tetrapropenylsuccinic Anhydride (TPSA)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetone

  • Dialysis tubing (12 kDa MWCO)

  • Trinitrobenzenesulfonic acid (TNBSA) for amine group quantification

  • Deionized water

Methodology:

  • Protein Solution Preparation: Dissolve BSA in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 20 mg/mL. Cool the solution to 4°C in an ice bath.

  • ASA Solution Preparation: Prepare a 10% (w/v) solution of TPSA in acetone immediately before use.

  • Reaction: While stirring the BSA solution gently, add the TPSA solution dropwise. A typical starting point is a 2:1 molar ratio of TPSA to lysine residues in BSA. Maintain the pH at 8.0 by adding 0.5 M NaOH as needed.

  • Incubation: Allow the reaction to proceed for 1 hour at 4°C with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours at 4°C, with frequent water changes, to remove unreacted TPSA, hydrolyzed TPSA, and acetone.

  • Lyophilization: Freeze-dry the purified TPSA-BSA conjugate to obtain a powdered product.

  • Characterization (Degree of Substitution): Determine the percentage of modified lysine groups using the TNBSA assay, comparing the absorbance of the modified BSA to a native BSA control.

Causality and Control: The choice of pH 8.0 is critical; it ensures that the lysine amino groups are deprotonated and thus sufficiently nucleophilic to attack the anhydride, while minimizing excessive hydrolysis. The reaction is performed at 4°C to control the reaction rate and further limit hydrolysis. Dialysis is essential for purification, and lyophilization provides a stable final product for downstream applications.

Emulsifying Performance

The primary application of ASA-modified biopolymers is the stabilization of oil-in-water (O/W) emulsions. The amphiphilic biopolymer adsorbs at the oil-water interface, creating a protective layer that prevents droplet coalescence.

  • TPSA vs. OSA in Emulsification: Emulsions stabilized by TPSA-modified proteins are predicted to have superior long-term stability. The larger hydrophobic C12 moiety can penetrate more deeply into the oil phase, providing stronger anchoring at the interface. The increased steric bulk also creates a more effective physical barrier against droplet coalescence. While OSA-modified starches and proteins are effective emulsifiers, TPSA offers an advantage where exceptional stability is required.[11][12]

Summary of Comparative Performance

FeatureTetrapropenylsuccinic Anhydride (TPSA)Other ASAs (e.g., OSA)Rationale for Selection
Hydrophobicity Very HighModerate to HighTPSA's C12 chain provides maximum hydrophobic character, ideal for creating highly effective amphiphiles.
Emulsion Stability ExcellentGood to ExcellentThe long, branched chain of TPSA offers superior steric hindrance and anchoring at interfaces, leading to more robust and stable emulsions.
Reactivity HighHighAll ASAs are highly reactive, which is a class-defining feature.
Hydrolysis Rate High (potentially slightly slower due to steric hindrance)HighA major drawback for all ASAs; requires on-site emulsification and careful pH control.[1][13]
Applications High-stability emulsions, drug encapsulation, surface modification requiring a strong hydrophobic character.General-purpose emulsification, modification of food starches.Choose TPSA for demanding applications where long-term stability and a strong hydrophobic effect are critical.

Conclusion

Tetrapropenylsuccinic anhydride (TPSA) is a powerful and versatile reagent for the hydrophobic modification of biopolymers. Its primary advantage over shorter-chain alkenyl succinic anhydrides, such as OSA, lies in its long, branched C12 alkenyl chain. This structural feature imparts a greater degree of hydrophobicity to the modified substrate, resulting in superior performance in applications that demand robust emulsification and high interfacial activity.

While the high reactivity of the anhydride group is beneficial for efficient modification, it also makes TPSA, like all ASAs, highly susceptible to hydrolysis. This necessitates careful control of reaction conditions, particularly pH, and often requires that emulsions be prepared immediately prior to use. For researchers and drug development professionals, the choice between TPSA and another ASA will depend on the specific performance requirements. When the goal is to create highly stable formulations, such as nanoemulsions for drug delivery or stabilized protein therapeutics, the enhanced amphiphilic character imparted by TPSA makes it a superior choice.

References

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  • TRIGON Chemie, "Tetrapropenyl succinic anhydride (TPSA), refined," TRIGON Chemie GmbH. [Link]

  • ResearchGate, "Synthesis of dodecenyl succinic anhydride (DDSA) corn starch," ResearchGate. [Link]

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  • Google Patents, "CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content," Google P
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  • PLOS One, "Comparative Emulsifying Properties of Octenyl Succinic Anhydride (OSA)-Modified Starch: Granular Form vs Dissolved State," PLOS One, 2016. [Link]

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A Comparative Guide to Purity Assessment of 2,5-Furandione, dihydro-3-(tetrapropenyl)- by Titration and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of methodologies for assessing the purity of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a significant but challenging molecule to characterize. While classical titration offers a robust and accessible approach, this document will also explore modern chromatographic and spectroscopic alternatives, providing the experimental data and procedural insights necessary for informed decision-making in your laboratory.

Introduction to 2,5-Furandione, dihydro-3-(tetrapropenyl)- and the Imperative of Purity

2,5-Furandione, dihydro-3-(tetrapropenyl)-, also known as tetrapropenyl succinic anhydride (TPSA), is a viscous liquid widely utilized as a sizing agent in the paper industry and as a crosslinking agent in the formulation of polymers.[1][2] Its molecular structure, featuring a reactive anhydride ring and a long hydrophobic alkyl chain, dictates its functionality but also presents challenges in its analysis.

The purity of TPSA is critical. Impurities, such as the corresponding dicarboxylic acid formed by hydrolysis, or unreacted starting materials, can significantly impact its performance in downstream applications. Therefore, accurate and precise analytical methods for purity determination are paramount.

Principle of Titrimetric Analysis for Anhydride Content

The most direct and widely used method for determining the purity of anhydrides is based on the reaction of the anhydride moiety with a nucleophile, followed by titration of the resulting acidic species. A common approach involves a two-step reaction:

  • Hydrolysis: The anhydride is first hydrolyzed to the corresponding dicarboxylic acid using a known excess of a standardized base, typically sodium hydroxide (NaOH).

  • Back-Titration: The unreacted base is then titrated with a standardized acid, such as hydrochloric acid (HCl).

The difference between the initial amount of base added and the amount that remains gives the amount of base consumed in the hydrolysis reaction, which is directly proportional to the amount of anhydride in the sample.

Alternatively, a direct titration can be performed in a non-aqueous medium. The anhydride can be reacted with a primary amine, such as aniline, to form a mono-amic acid, which is then titrated with a strong base in a non-aqueous solvent.[3] This method can be advantageous in minimizing interference from the hydrolysis of the anhydride.

Experimental Protocol: Purity Determination by Back-Titration

This protocol outlines a reliable method for determining the purity of 2,5-Furandione, dihydro-3-(tetrapropenyl)- via back-titration.

Materials:

  • 2,5-Furandione, dihydro-3-(tetrapropenyl)- sample

  • Standardized 0.5 M Sodium Hydroxide (NaOH) in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone to ensure solubility)

  • Standardized 0.5 M Hydrochloric Acid (HCl)

  • Phenolphthalein indicator solution

  • Acetone (analytical grade)

  • Deionized water

  • Erlenmeyer flasks (250 mL)

  • Burettes (50 mL)

  • Pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-3 g of the 2,5-Furandione, dihydro-3-(tetrapropenyl)- sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of acetone to dissolve the sample. Swirl gently to ensure complete dissolution.

  • Hydrolysis: Pipette exactly 50.00 mL of standardized 0.5 M NaOH solution into the flask.

  • Reaction: Stopper the flask and allow the mixture to react for a predetermined time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or slightly elevated) to ensure complete hydrolysis of the anhydride. A blank determination should be run in parallel, containing 50 mL of acetone and 50.00 mL of the 0.5 M NaOH solution, but no sample.

  • Titration: Add 2-3 drops of phenolphthalein indicator to both the sample and blank flasks. Titrate the excess NaOH in each flask with standardized 0.5 M HCl until the pink color disappears.

  • Calculation: The purity of the 2,5-Furandione, dihydro-3-(tetrapropenyl)- is calculated using the following formula:

    Where:

    • V_blank = Volume of HCl used for the blank titration (mL)

    • V_sample = Volume of HCl used for the sample titration (mL)

    • M_HCl = Molarity of the HCl solution (mol/L)

    • MW = Molecular weight of 2,5-Furandione, dihydro-3-(tetrapropenyl)- (266.38 g/mol )[1]

    • W_sample = Weight of the sample (g)

    • The factor of 2 in the denominator accounts for the fact that one mole of the dibasic acid (formed from the anhydride) reacts with two moles of NaOH.

Visualization of the Titration Workflow

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Hydrolysis Reaction cluster_titration Back-Titration cluster_calculation Purity Calculation weigh Accurately weigh sample dissolve Dissolve in Acetone weigh->dissolve add_naoh Add excess standardized NaOH dissolve->add_naoh react Allow for complete hydrolysis add_naoh->react add_indicator Add Phenolphthalein react->add_indicator titrate Titrate with standardized HCl add_indicator->titrate calculate Calculate % Purity titrate->calculate

Caption: Workflow for the purity assessment of 2,5-Furandione, dihydro-3-(tetrapropenyl)- by back-titration.

Comparative Analysis: Titration vs. Alternative Methods

While titration is a reliable and cost-effective method, other analytical techniques offer different advantages in terms of specificity, sensitivity, and the ability to identify and quantify specific impurities.

FeatureTitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Acid-base neutralizationSeparation based on volatility and column interactionSeparation based on polarity and column interactionNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bonds
Purity Determination Quantifies total anhydride contentSeparates and quantifies volatile componentsSeparates and quantifies non-volatile componentsAbsolute quantitative analysis against an internal standard[4][5]Primarily qualitative, can be quantitative with calibration[6][7]
Specificity Moderate; can be affected by other acidic or basic impuritiesHigh; can resolve isomers and closely related compounds[8][9][10]High; suitable for a wide range of compounds[11][12]High; provides detailed structural information[13][14]Moderate; identifies functional groups[15][16]
Sensitivity Milligram levelMicrogram to nanogram level[17]Microgram to nanogram levelMilligram level for quantitative analysisMilligram to microgram level
Speed Relatively fast per sample, but can be labor-intensive for many samplesSlower per sample due to run times, but amenable to automationSlower per sample due to run times, but amenable to automationFast data acquisitionVery fast
Cost (Instrument) LowHighHighVery HighModerate
Cost (Per Sample) LowModerateModerateHighLow
Key Advantage Robust, inexpensive, and does not require expensive instrumentation.Excellent for volatile impurities and can provide high resolution.Versatile for a wide range of non-volatile impurities.Provides unambiguous structural confirmation and absolute quantification without a specific reference standard for the analyte.[18]Rapid identification of the anhydride functional group and potential hydrolysis.[19]
Key Limitation Lacks specificity for individual impurities.Requires derivatization for non-volatile compounds; thermal degradation is a risk.Can be complex to develop methods; requires suitable chromophores for UV detection.Lower sensitivity compared to chromatographic methods; can be complex to interpret spectra of mixtures.Not ideal for quantifying low-level impurities.

In-Depth Look at Alternative Methodologies

Gas Chromatography (GC)

For the analysis of alkenyl succinic anhydrides, GC is a powerful tool, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8][10] The long alkyl chain of 2,5-Furandione, dihydro-3-(tetrapropenyl)- makes it sufficiently volatile for GC analysis, although care must be taken to avoid thermal degradation in the injector port. A key advantage of GC is its ability to separate and quantify not only the main component but also any volatile impurities, such as residual solvents or starting materials. For quantitative analysis, an internal standard method is typically employed to ensure accuracy and precision.

High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the purity assessment of succinic anhydride derivatives.[11][12] Since 2,5-Furandione, dihydro-3-(tetrapropenyl)- lacks a strong chromophore for UV detection at higher wavelengths, detection in the low UV region (around 210-225 nm) is necessary.[11][12] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common starting point for method development. HPLC is particularly useful for separating the anhydride from its less-retained hydrolysis product, the dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[4][18] By integrating the signals of the analyte against those of a certified internal standard of known purity and concentration, an absolute purity value can be obtained without the need for a reference standard of the analyte itself.[5] For 2,5-Furandione, dihydro-3-(tetrapropenyl)-, the protons on the furanone ring and the vinyl protons of the tetrapropenyl chain would provide distinct signals for integration. This non-destructive technique also provides valuable structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for the qualitative confirmation of the anhydride functional group.[6][15] Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching bands in the infrared spectrum, typically around 1865 cm⁻¹ and 1785 cm⁻¹ for cyclic anhydrides.[20] The presence and intensity of these bands can confirm the integrity of the anhydride ring. Hydrolysis to the dicarboxylic acid would result in the disappearance of these bands and the appearance of a broad hydroxyl (O-H) stretch and a single carbonyl stretch at a lower frequency. While primarily qualitative, FTIR can be used for quantitative analysis with proper calibration.[7]

Conclusion: Selecting the Appropriate Analytical Method

The choice of the most suitable analytical method for the purity assessment of 2,5-Furandione, dihydro-3-(tetrapropenyl)- depends on the specific requirements of the analysis.

  • For routine quality control where the primary concern is the overall anhydride content, titration is a highly reliable, cost-effective, and accurate method. Its simplicity and low instrumentation cost make it accessible to most laboratories.

  • When a detailed impurity profile is required, including the identification and quantification of specific byproducts, chromatographic methods such as GC and HPLC are superior.

  • For an absolute and unambiguous purity determination, especially for reference standard characterization, quantitative NMR is the method of choice.

  • FTIR spectroscopy serves as a rapid and straightforward technique for the qualitative confirmation of the anhydride functional group and for monitoring its potential degradation.

By understanding the principles, advantages, and limitations of each of these techniques, researchers and scientists can confidently select the most appropriate method to ensure the quality and purity of their 2,5-Furandione, dihydro-3-(tetrapropenyl)-, leading to more reliable and reproducible outcomes in their research and development endeavors.

References

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  • OSHA. (1981). Maleic Anhydride.
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  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • ASTM International. (2018). Standard Test Method for Color of Maleic Anhydride in the Molten State and After Heating (Platinum-Cobalt Scale) (D3366-18). Retrieved from [Link]

  • Strömberg, P. (2025). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. Retrieved from [Link]

  • Katea, T., & Basavaraju, K. C. (2018). A simple potentiometric titration method for estimation of maleic anhydride in high molecular weight styrene-maleic anhydride copolymer. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Succinic Anhydride and Succinic Acid on Primesep S2 Column. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. Retrieved from [Link]

  • University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chiţanu, G. C., Popescu, I., Pelin, I. M., & Avadanei, M. I. (2008). SYNTHESIS AND CHARACTERIZATION OF MALEIC ANHYDRIDE COPOLYMERS AND THEIR DERIVATIVES. 4. SYNTHESIS AND CHARACTERIZATION OF MALEIC ANHYDRIDE-ACRYLONITRILE COPOLYMERS. Revue Roumaine de Chimie, 53(7), 577–583. Retrieved from [Link]

  • Google Patents. (n.d.). CN108709948A - A method of quickly measuring industrial succinic anhydride purity using gas chromatography.
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The Efficacy of Aramid-Based Additives in Modern Lubrication: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of mechanical efficiency and longevity, the role of advanced lubricant additives cannot be overstated. These chemical agents are the unsung heroes in the battle against friction and wear, working at the microscopic level to protect machinery operating under increasingly demanding conditions.[1][2] Among the diverse array of available additives, a new class of materials based on aromatic polyamides, or aramids, is emerging. This guide provides an in-depth technical comparison of additives derived from terephthaloyl-bis(4-aminobenzamide) (TPSA) and its polymeric forms—aramid nanofibers—against traditional solid lubricant additives such as Molybdenum Disulfide (MoS₂), Graphite, and Polytetrafluoroethylene (PTFE).

This document is intended for researchers and materials scientists actively engaged in the field of tribology and lubricant formulation. It moves beyond a simple recitation of data, offering insights into the causal mechanisms that govern performance and providing detailed, replicable experimental protocols for validation.

Introduction to Aramid-Based Lubricant Additives

Terephthaloyl-bis(4-aminobenzamide) (TPSA) represents a fundamental molecular building block of para-aramid polymers, renowned for their exceptional strength and thermal stability.[3][4] When processed into nanofiber form, these aramid materials (often referred to as ANFs) can be dispersed within base oils to create advanced lubricants.[5][6] Unlike traditional lamellar solid lubricants that rely on weak van der Waals forces for shearing, aramid nanofibers are thought to provide lubrication through a different mechanism: the formation of a durable, reinforcing tribofilm on the interacting metal surfaces. This high-strength film acts as a protective barrier, preventing direct asperity contact and significantly reducing wear.[2]

The primary motivation for exploring aramid-based additives lies in their inherent properties:

  • High Mechanical Strength: Aramid polymers exhibit a tensile strength significantly greater than steel by weight, a property that can be translated to the nanoscale to resist mechanical degradation under high loads.[3][4]

  • Exceptional Thermal Stability: These materials can withstand high temperatures, maintaining their structural integrity in environments where traditional lubricants might degrade.[4]

  • Chemical Inertness: Aramids are resistant to a wide range of chemicals, ensuring stable performance in aggressive operational environments.[3]

This guide will rigorously compare these properties and their resulting tribological performance against well-established industry benchmarks.

Proposed Mechanism of Action for Aramid Nanofiber Additives

The lubricating effect of aramid nanofibers is primarily attributed to the formation of a robust, protective tribochemical film on the sliding surfaces. The proposed mechanism involves several stages:

  • Dispersion and Transport: The nanofibers are initially dispersed in a carrier base oil. During operation, the fluid dynamics of the lubricant transport these fibers into the contact zone between the moving parts.

  • Adsorption and Film Formation: Under the high pressure and shear forces within the contact zone, the aramid nanofibers adhere to the metal surfaces. Their high aspect ratio and active amide groups facilitate strong adsorption.

  • Reinforcement of the Boundary Film: The nanofibers become integrated into the boundary lubrication layer. Their inherent strength provides a reinforcing effect, creating a composite-like tribofilm that is highly resistant to wear and penetration by surface asperities.

  • Friction and Wear Reduction: This durable film physically separates the surfaces, reducing both adhesive and abrasive wear. While the primary benefit is wear reduction, this separation also leads to a decrease in the coefficient of friction.

The diagram below illustrates this proposed mechanism.

cluster_0 Stage 1: Dispersion & Transport cluster_1 Stage 2: Adsorption & Film Formation cluster_2 Stage 3 & 4: Reinforcement & Protection A Aramid Nanofibers (ANFs) Dispersed in Base Oil B Lubricant Flow Carries ANFs to Contact Zone A->B Machine Operation C High Pressure & Shear in Contact Zone B->C D ANFs Adsorb onto Metal Surfaces C->D E Formation of a Durable, Reinforced Tribofilm D->E F Separation of Surfaces, Reduced Friction & Wear E->F

Caption: Proposed lubrication mechanism of aramid nanofiber additives.

Comparative Performance Analysis

The performance of any lubricant additive is best understood through direct comparison with established alternatives under standardized testing conditions. This section presents a comparative overview of aramid nanofibers against MoS₂, Graphite, and PTFE.

Qualitative Performance Summary

The following table summarizes the general characteristics and primary advantages and disadvantages of each additive class. This provides a high-level overview for initial material selection.

Additive TypePrimary Lubrication MechanismKey AdvantagesKey Disadvantages
Aramid Nanofibers Reinforcement of boundary film, formation of a durable protective layer.Excellent wear resistance, high thermal stability, high mechanical strength.[3][4]Higher cost, dispersion stability can be a challenge.
**Molybdenum Disulfide (MoS₂) **Lamellar structure with weak interlayer forces allows for easy shear.Very low coefficient of friction, excellent performance in vacuum.[7]Can oxidize at elevated temperatures in the presence of air, performance degrades in humid environments.[7]
Graphite Lamellar structure, requires adsorbed moisture for low friction.High-temperature stability, low cost.[8]Ineffective in vacuum or dry environments, can be abrasive if particle size is not controlled.[7]
PTFE Low surface energy and shear strength of polymer chains.Extremely low friction, excellent chemical resistance.[9]Low thermal stability (melts above ~326°C), lower load-carrying capacity compared to MoS₂.[8]
Quantitative Tribological Data

The following table presents typical quantitative data obtained from standardized tribological tests. It is important to note that these values can vary significantly based on the base oil, additive concentration, and specific test parameters (load, speed, temperature). The data for Aramid Nanofibers is extrapolated from studies on polyamide and aramid-reinforced composites and represents an expected performance profile.

Performance MetricAramid Nanofibers (Expected)MoS₂GraphitePTFETest Standard
Coefficient of Friction (CoF) 0.08 - 0.120.03 - 0.090.07 - 0.150.04 - 0.10ASTM G99
Wear Scar Diameter (mm) < 0.40< 0.50~ 0.55~ 0.60ASTM D4172
Max. Operating Temp. (°C) > 400~350 (in air), >1000 (in vacuum)> 450~ 260TGA
Load Carrying Capacity Very HighHighModerateLow to Moderate-

Data compiled from various sources and represents typical performance under boundary lubrication conditions.

Experimental Evaluation Protocols

To ensure scientific integrity and provide a framework for independent verification, this section details the standard methodologies for evaluating the performance of lubricant additives. The causality behind the selection of each test is explained to provide a deeper understanding of the results.

The overall workflow for evaluating a new lubricant additive follows a logical progression from formulation to performance testing and post-test analysis.

cluster_tests Tribological Tests A Additive Formulation (Dispersion in Base Oil) B Thermal Stability Analysis (TGA) A->B Characterize Thermal Limits C Friction & Wear Testing A->C T1 Four-Ball Test (ASTM D4172) C->T1 T2 Pin-on-Disk Test (ASTM G99) C->T2 D Post-Test Analysis (Microscopy, Profilometry) E Performance Data (CoF, Wear Rate, Temp. Limit) D->E Quantify Performance T1->D T2->D

Caption: General experimental workflow for lubricant additive evaluation.

Four-Ball Wear Test (ASTM D4172)

Objective: This test is crucial for evaluating the anti-wear properties of a fluid lubricant under high-pressure, point-contact conditions, simulating environments like gears and bearings.[10][11]

Methodology:

  • Apparatus Setup: Three 12.7 mm diameter steel balls are clamped together in a cup and covered with the test lubricant.[12]

  • Sample Loading: A fourth steel ball is pressed against the three stationary balls with a specified force (typically 147 N or 392 N).[12]

  • Test Conditions: The lubricant is heated to a specified temperature (e.g., 75°C), and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[12]

  • Measurement: After the test, the three stationary balls are cleaned, and the diameter of the circular wear scars is measured using an optical microscope.

  • Reporting: The average wear scar diameter (WSD) is reported. A smaller WSD indicates better anti-wear performance.[13]

Rationale: The extreme pressure generated at the point contacts provides an accelerated method to assess an additive's ability to form a protective film and prevent catastrophic wear.

Pin-on-Disk Test (ASTM G99)

Objective: This test determines the coefficient of friction and wear characteristics of materials in sliding contact.[4][14] It is highly versatile and allows for testing under a wide range of loads, speeds, and environmental conditions.[15]

Methodology:

  • Specimen Preparation: A pin or ball (the "pin") is loaded against a flat, rotating disk. Both are cleaned meticulously to remove contaminants.

  • Test Parameters: A specific normal load is applied to the pin. The disk rotates at a set speed for a predetermined sliding distance or duration.

  • Data Acquisition: The frictional force is continuously measured by a load cell during the test. The coefficient of friction (CoF) is calculated as the ratio of the frictional force to the normal load.

  • Wear Measurement: After the test, the volume of material lost from both the pin and the disk is quantified. This can be done by measuring the dimensions of the wear track using a profilometer or by mass loss measurements.

  • Reporting: The average CoF and the wear rate (volume loss per unit sliding distance) are reported.

Rationale: The pin-on-disk test is chosen for its ability to provide continuous friction data and a quantifiable wear rate, making it ideal for comparing the steady-state lubricating performance of different additives.

Thermogravimetric Analysis (TGA)

Objective: TGA is used to determine the thermal stability of the lubricant and its additives.[5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the lubricant is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).

  • Mass Measurement: The instrument continuously records the mass of the sample as the temperature increases.

  • Data Analysis: The resulting data is plotted as mass percentage versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins.

Rationale: TGA is essential for defining the operational temperature limits of a lubricant. An additive that decomposes at a low temperature will fail to provide protection in high-temperature applications, making thermal stability a critical performance parameter.

Conclusion and Future Outlook

The comparative analysis indicates that aramid nanofibers, as a proxy for TPSA-based additives, represent a highly promising class of materials for advanced lubrication. Their primary strength lies in exceptional wear protection, particularly under high-load and high-temperature conditions, owing to the formation of a mechanically robust tribofilm.

While traditional solid lubricants like MoS₂ and PTFE offer lower coefficients of friction in specific environments, they are often limited by their thermal stability or environmental sensitivity. Graphite remains a cost-effective option for high-temperature applications where humidity is present. Aramid-based additives, however, offer a unique combination of mechanical strength and thermal resilience that positions them as a strong candidate for next-generation lubricants in demanding aerospace, automotive, and industrial applications.

Further research is required to optimize the dispersion stability of aramid nanofibers in various base oils and to fully quantify their performance across a broader range of operating conditions. However, the fundamental properties of the TPSA molecular structure and its resulting polymers strongly suggest that aramid-based additives will play a significant role in the future of tribology.

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The Pivotal Role of TPSA Derivatives in Advancing Polymer Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of polymer science, the quest for materials with enhanced durability, superior adhesion, and tailored functionalities is relentless. At the heart of this pursuit lies the critical role of interfacial chemistry, where silane coupling agents serve as indispensable molecular bridges. Among these, 3-triethoxysilylpropylamine (TPSA) and its derivatives have emerged as a cornerstone technology for researchers and drug development professionals alike. This guide provides a comprehensive, in-depth comparison of TPSA derivatives, moving beyond mere product descriptions to elucidate the fundamental principles that govern their efficacy in polymer applications. Herein, we dissect the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis grounded in experimental data to empower scientists in their material innovation endeavors.

Understanding the Molecular Architecture: The Foundation of TPSA's Versatility

The efficacy of any silane coupling agent is intrinsically linked to its molecular structure. TPSA, with its characteristic dual-functionality, exemplifies this principle. The structural formula, Y-R-Si-X3, reveals an organofunctional group (Y), an alkyl chain (R), and hydrolyzable alkoxy groups (X) attached to a central silicon atom.[1]

  • The Hydrolyzable Group (X): In the case of TPSA, these are ethoxy groups (-OCH2CH3). In the presence of moisture, these groups hydrolyze to form reactive silanol groups (-Si-OH).[2][3] This is the first crucial step in forming a robust bond with inorganic substrates or fillers. The hydrolysis kinetics are influenced by factors such as pH and temperature.[3] Amino-functional silanes like TPSA are known to self-catalyze this hydrolysis process.[4]

  • The Organofunctional Group (Y): For TPSA, this is a primary amine group (-NH2). This group is designed to interact and form covalent bonds with the polymer matrix. The nature of this functional group is a key determinant of the silane's compatibility and reactivity with a specific polymer system.

The strategic combination of these two reactive ends allows TPSA and its derivatives to act as molecular bridges, effectively coupling inorganic fillers (like silica, glass fibers) to an organic polymer matrix.[2][5] This bridging effect is fundamental to enhancing the mechanical and thermal properties of the resulting composite material.

The Mechanism of Action: A Step-by-Step Molecular Handshake

The performance enhancement observed with TPSA derivatives is not a matter of simple adhesion but a well-orchestrated series of chemical reactions at the interface. Understanding this mechanism is paramount for optimizing their application.

Hydrolysis and Condensation at the Inorganic Interface

The initial step involves the hydrolysis of the trialkoxy groups of the silane in the presence of water to form silanols.[2][5] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers or substrates, forming stable covalent Si-O-Substrate bonds.[3] Concurrently, the silanols can also self-condense to form a durable polysiloxane network on the filler surface.

Experimental Workflow: Surface Treatment of Fillers

G A TPSA Derivative (Y-R-Si(OR')3) C Hydrolyzed Silane (Y-R-Si(OH)3) A->C Hydrolysis B Water (H2O) D Inorganic Filler with -OH groups E Covalent Bond Formation (Filler-O-Si) C->E F Self-Condensation (Si-O-Si Network) C->F D->E

Caption: Workflow for the surface modification of inorganic fillers using TPSA derivatives.

Interpenetration and Reaction with the Polymer Matrix

Once the filler surface is functionalized with the silane, the organofunctional group (e.g., the amine group of TPSA) extends into the polymer matrix. During polymerization or processing, this group reacts with the polymer chains, forming covalent bonds. This creates a strong and durable interface, minimizing the potential for delamination and improving stress transfer from the polymer matrix to the reinforcing filler.[6]

A Comparative Analysis of TPSA Derivatives: Tailoring Functionality for Specific Applications

While TPSA is a versatile workhorse, a range of derivatives with modified organofunctional groups have been developed to cater to specific polymer chemistries and performance requirements. The choice of the optimal derivative is a critical experimental decision.

TPSA DerivativeOrganofunctional GroupKey Characteristics & Polymer Compatibility
(3-Aminopropyl)triethoxysilane (APTES/TPSA) Primary Amine (-NH2)Universal adhesion promoter for a wide range of resins (epoxies, polyurethanes, phenolics). Can also act as a catalyst in some resin systems.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (A-1120 type) Diamine (-NH-CH2-CH2-NH2)Offers increased reactivity and flexibility due to the presence of two amine groups. Provides enhanced adhesion and mechanical properties in systems like epoxies and polyamides.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) EpoxyHighly reactive with polymers containing amine, carboxyl, or hydroxyl groups. Excellent for epoxy-based composites.
(3-Methacryloxypropyl)trimethoxysilane (MPTMS) MethacrylateIdeal for unsaturated polyester, acrylic, and other free-radically cured resins. Participates in the polymerization reaction.
(3-Mercaptopropyl)trimethoxysilane (MPTS) Mercapto (-SH)Particularly effective in sulfur-cured elastomers and for bonding to metallic substrates.[7]

The selection of a specific derivative should be guided by the chemistry of the polymer matrix to ensure optimal covalent bonding at the interface.[3] For instance, in a study comparing different aminosilane coupling agents for modifying carbon fibers in a polyvinyl alcohol composite, the number of alkoxy and amine groups was found to significantly influence the grafting rate and the final properties of the composite film.[8]

Experimental Protocols for Evaluation and Validation

To objectively compare the performance of different TPSA derivatives, a series of standardized experimental protocols are essential. These protocols should be designed as self-validating systems, where the results provide clear and interpretable insights into the material's performance.

Protocol for Composite Preparation

This protocol outlines the steps for preparing polymer composites with silane-treated fillers.

  • Filler Surface Treatment:

    • Disperse the inorganic filler (e.g., silica nanoparticles) in a solvent (e.g., ethanol/water mixture).[7]

    • Add the selected TPSA derivative (typically 0.5-2.0 wt% relative to the filler) to the suspension while stirring.[9]

    • Continue stirring for a defined period (e.g., 2-4 hours) to allow for hydrolysis and condensation.

    • Separate the treated filler by filtration or centrifugation, wash with the solvent to remove unreacted silane, and dry in an oven.

  • Composite Fabrication:

    • Incorporate the surface-modified filler into the polymer matrix at a specified loading (e.g., 5-30 wt%).[7]

    • Utilize a suitable mixing technique (e.g., melt blending, solution casting) to ensure homogeneous dispersion.

    • Cure or process the composite according to the polymer manufacturer's recommendations.

Logical Relationship: From Structure to Performance

G A TPSA Derivative Structure B Interfacial Chemistry A->B Determines C Composite Microstructure B->C Influences D Macroscopic Properties C->D Dictates

Caption: The causal chain from molecular structure to macroscopic properties in TPSA-modified composites.

Characterization and Performance Evaluation

A comprehensive suite of characterization techniques is necessary to validate the effectiveness of the TPSA derivative.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful grafting of the silane onto the filler surface by identifying characteristic peaks of the organofunctional groups.[10][11]

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface and to assess the thermal stability of the resulting composite.[12]

  • Scanning Electron Microscopy (SEM): To visualize the dispersion of the filler within the polymer matrix and to examine the fracture surface for evidence of improved interfacial adhesion.[8]

  • Mechanical Testing: To quantify the improvement in properties such as tensile strength, flexural modulus, and impact resistance.[7] An increase in these properties is a direct indicator of enhanced stress transfer across the interface.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and storage modulus, providing insights into the polymer-filler interaction and the overall stiffness of the composite.

Quantitative Performance Comparison of TPSA Derivatives

The following table summarizes typical experimental data comparing the performance of composites with untreated fillers versus those treated with different TPSA derivatives. The data is illustrative and will vary depending on the specific polymer system and filler.

PropertyUntreated FillerTPSA-Treated FillerDiamino-Silane Treated Filler
Tensile Strength (MPa) 507585
Flexural Modulus (GPa) 2.53.54.0
Impact Strength (kJ/m²) 305060
Water Absorption (%) 1.00.40.3

The data clearly demonstrates the significant improvement in mechanical properties and the reduction in water absorption achieved through the use of TPSA derivatives. The diamino-silane often shows a further enhancement due to its increased reactivity.

Conclusion: A Strategic Approach to Polymer Innovation

The judicious selection and application of TPSA derivatives are critical for unlocking the full potential of polymer composites. This guide has provided a framework for understanding the fundamental principles governing their mechanism of action, a comparative analysis of different derivatives, and a set of self-validating experimental protocols. By moving beyond a trial-and-error approach and embracing a scientifically grounded methodology, researchers and drug development professionals can accelerate the development of next-generation materials with tailored properties and enhanced performance. The continued exploration of novel TPSA derivatives and a deeper understanding of the complex interplay at the polymer-filler interface will undoubtedly pave the way for future innovations in a wide array of technological fields.

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  • Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Substrates. (1993). Defense Technical Information Center. Retrieved January 27, 2026, from [Link]

  • Polymer surface modification and characterization of particulate calcium carbonate fillers. (n.d.). IntechOpen. Retrieved January 27, 2026, from [Link]

  • Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Silane Coupling Agents: The Molecular Bridges Transforming Material Science. (n.d.). Matmatch. Retrieved January 27, 2026, from [Link]

  • Advanced Polymer Composites: Synthesis, Characterization and Applications. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

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A Senior Application Scientist's Guide to Confirming the Molecular Formula of 2,5-Furandione, dihydro-3-(tetrapropenyl)- via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical comparison of mass spectrometry-based methodologies for the unambiguous confirmation of the molecular formula of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a compound commonly known as Tetrapropenyl Succinic Anhydride (TPSA). The central challenge in analyzing TPSA lies in its dual chemical nature: a polar succinic anhydride head group attached to a large, nonpolar tetrapropenyl tail. This structure necessitates a careful selection of the ionization technique to ensure the generation of an intact molecular ion for accurate mass determination. We will objectively compare the performance of Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI), providing field-proven insights and detailed experimental protocols to guide researchers in achieving robust and reliable results.

Part 1: Analyte Physicochemical Profile

Before selecting an analytical technique, understanding the analyte's properties is paramount.

  • Structure and Formula: 2,5-Furandione, dihydro-3-(tetrapropenyl)- is a succinic anhydride derivative. The "tetrapropenyl" side chain is a C12 hydrocarbon group.

    • Molecular Formula: C₁₆H₂₆O₃[1][2][3]

    • Average Molecular Weight: 266.38 g/mol [1][2]

    • Monoisotopic (Exact) Mass: 266.18819 Da[2]

  • Key Properties: The molecule is a liquid at room temperature and is considered moisture-sensitive.[2] Its long alkyl chain imparts significant nonpolar character, while the cyclic anhydride group provides polarity. This amphipathic nature is the primary determinant for our analytical strategy.

Part 2: A Comparative Analysis of Ionization Techniques

The success of mass spectrometry for molecular formula confirmation hinges on generating a detectable molecular ion. The choice of ionization source is therefore the most critical experimental decision. We compare three common techniques, each interacting with the TPSA molecule differently.

Electron Ionization (EI)

Causality of Choice: EI is a classic, high-energy technique that provides rich structural detail through reproducible fragmentation patterns. It is often coupled with Gas Chromatography (GC-MS), a suitable separation technique for a molecule of this volatility.

Principle of Operation: In an EI source, the analyte is bombarded with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a radical cation (M⁺•), which is the molecular ion.[4] Excess energy imparted during ionization causes this ion to fragment in predictable ways.

Expected Outcome for TPSA:

  • Molecular Ion: A molecular ion peak (M⁺•) at m/z 266.19 is expected. However, due to the molecule's aliphatic chain, this peak may be of low intensity or even absent.

  • Fragmentation: EI will induce significant fragmentation. The most probable fragmentation pathways are alpha-cleavage adjacent to the carbonyl groups and the loss of the alkyl side chain through various cleavages. This provides structural confirmation but complicates the identification of the parent mass if it is not observed.[5]

Verdict:

  • Strengths: Excellent for structural elucidation due to extensive, library-searchable fragmentation.

  • Weaknesses: The high energy can prevent the observation of a molecular ion for some molecules, making it less reliable for simple molecular formula confirmation.

Atmospheric Pressure Chemical Ionization (APCI)

Causality of Choice: APCI is a soft ionization technique that is highly effective for moderately polar to nonpolar analytes that are thermally stable and have molecular weights typically below 2000 Da.[6][7] TPSA fits these criteria perfectly.

Principle of Operation: The analyte solution is sprayed through a heated nebulizer, vaporizing the solvent and analyte. A corona discharge needle ionizes the solvent vapor, which then transfers a proton to the analyte molecule in the gas phase.[8] This results in a protonated molecule, [M+H]⁺.

Expected Outcome for TPSA:

  • Molecular Ion: A very strong signal for the protonated molecule [M+H]⁺ at m/z 267.19 is anticipated.

  • Fragmentation: APCI is a soft ionization method, leading to minimal fragmentation. This is ideal for confirming the molecular weight of the intact molecule.

Verdict:

  • Strengths: Robust and highly efficient for analytes like TPSA. Generates a clean spectrum dominated by the molecular ion, making it ideal for molecular formula confirmation.[8][9]

  • Weaknesses: Requires the analyte to be thermally stable enough to withstand vaporization.[7]

Electrospray Ionization (ESI)

Causality of Choice: ESI is the cornerstone of modern LC-MS for polar and ionizable compounds.[6] While TPSA itself is not readily ionizable, ESI's versatility and operation in different modes make it a viable, albeit more complex, alternative.

Principle of Operation: A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[10] ESI typically forms protonated molecules [M+H]⁺, deprotonated molecules [M-H]⁻, or adducts with ions like sodium [M+Na]⁺.

Expected Outcome for TPSA:

  • Positive Ion Mode (+ESI): Direct protonation to [M+H]⁺ (m/z 267.19) may be inefficient due to the molecule's limited basicity. Formation of adducts is more likely, especially with sodium ([M+Na]⁺ at m/z 289.17) or ammonium ([M+NH₄]⁺ at m/z 284.22) if present in the mobile phase.

  • Negative Ion Mode (-ESI): This mode could be surprisingly effective. While the anhydride is not acidic, it can hydrolyze in the presence of trace water to form the corresponding dicarboxylic acid. This acid would be readily deprotonated, yielding an ion at m/z 283.18 ([M+H₂O-H]⁻). Studies on similar molecules like polyisobutylene succinic anhydride (PIBSA) have shown negative ion ESI to be a highly effective characterization method.[11]

Verdict:

  • Strengths: A very soft ionization technique that can be manipulated through solvent and additive chemistry. Negative mode offers a promising, albeit indirect, route for analysis.

  • Weaknesses: Inefficient for direct ionization of nonpolar compounds in its standard configuration.[12] Susceptible to matrix effects and requires careful method development.

Part 3: Experimental Protocols & Workflows

The following protocols provide a starting point for analysis. Instrument parameters should be optimized for the specific system in use.

Workflow Overview

G M TPSA Molecular Ion (M+•) m/z = 266 F1 Loss of C₁₂H₂₄ m/z = 98 M->F1 - C₁₂H₂₄ (168 Da) F2 Loss of CO₂ m/z = 222 M->F2 - CO₂ (44 Da) F3 Loss of C₃H₅ m/z = 225 M->F3 - •C₃H₅ (41 Da) F4 Alkyl chain fragment C₁₂H₂₅+ m/z = 169 M->F4 Chain Cleavage

Sources

A Senior Application Scientist's Guide: Tetrapropenylsuccinic Anhydride vs. Polyisobutylene Succinic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers and Formulation Scientists

In the landscape of chemical intermediates, alkenyl succinic anhydrides (ASAs) represent a critical class of molecules, prized for their ability to impart unique functionalities across a diverse range of applications. Among these, tetrapropenylsuccinic anhydride (TPSA) and polyisobutylene succinic anhydride (PIBSA) are two prominent alternatives, each possessing distinct structural and performance characteristics. This guide offers an in-depth, objective comparison of TPSA and PIBSA, providing researchers, scientists, and drug development professionals with the necessary experimental data and theoretical framework to make informed decisions for their specific applications.

Molecular Architecture: A Tale of Two Hydrophobic Tails

The fundamental difference between TPSA and PIBSA lies in their hydrophobic alkyl chains, a distinction that dictates their physical properties and performance in various systems. TPSA, also commonly referred to as dodecenyl succinic anhydride (DDSA), is derived from a C12 branched olefin, tetrapropylene. In contrast, PIBSA is a polymeric molecule synthesized from polyisobutylene, a polymer of isobutylene, and can have a much higher molecular weight.

The synthesis of both TPSA and PIBSA typically involves an ene reaction between the respective olefin (tetrapropylene or polyisobutylene) and maleic anhydride at elevated temperatures.[1][2] The thermal addition method is a common, chlorine-free route for PIBSA production.[3]

Caption: Generalized structures of TPSA and PIBSA.

This structural variance has profound implications:

  • Molecular Weight and Viscosity: TPSA is a well-defined, lower molecular weight compound, typically appearing as a clear yellow viscous liquid.[4] PIBSA, being polymeric, exhibits a range of molecular weights and consequently, higher viscosities.

  • Solubility: Both are generally soluble in organic solvents and insoluble in water.[5] However, the longer, more flexible polyisobutylene chain of PIBSA enhances its oil solubility, a key attribute for its primary applications.

  • Steric Hindrance: The bulky polyisobutylene group in PIBSA provides significant steric hindrance, a crucial factor in its function as a dispersant.

Performance in Key Applications: A Comparative Overview

While both TPSA and PIBSA find utility as emulsifiers, corrosion inhibitors, and intermediates, their performance characteristics, dictated by their molecular structures, make them suitable for different primary applications.

Emulsifiers and Dispersants

PIBSA is a cornerstone of the lubricant industry, primarily serving as an intermediate for the synthesis of ashless dispersants, most notably polyisobutylene succinimides (PIBSIs).[3][6] These derivatives are essential for maintaining engine cleanliness by keeping soot and sludge particles suspended in the oil, preventing agglomeration and deposition.[6] The long, oil-soluble polyisobutylene tail provides steric stabilization, while the polar succinimide headgroup adsorbs onto the particle surface.

TPSA (DDSA) , on the other hand, is more commonly employed as an emulsifier in applications such as metalworking fluids and as a modifying agent for biopolymers to enhance their emulsifying properties.[7][8] For instance, dodecenyl succinic anhydride has been used to modify quinoa starch to create effective Pickering emulsions.[8]

PropertyTetrapropenylsuccinic Anhydride (TPSA)Polyisobutylene Succinic Anhydride (PIBSA)
Primary Function Emulsifier, Surfactant, Curing AgentDispersant Intermediate, Emulsifier
Key Structural Feature C12 Branched Alkyl ChainLong Polyisobutylene Chain
Mechanism of Action Reduces interfacial tensionProvides steric stabilization
Typical Application Metalworking fluids, Biopolymer modificationEngine oils, Fuel additives

Note: Direct comparative experimental data for emulsification performance is limited in publicly available literature. The comparison is based on prevalent applications and inferred performance from their respective structures.

Corrosion Inhibition

Both TPSA and PIBSA derivatives can function as corrosion inhibitors. The anhydride ring can open to form carboxylic acids or can be reacted with amines to form amides and imides, which can adsorb onto metal surfaces and form a protective film. Anhydride derivatives, in general, have been shown to be effective corrosion inhibitors for carbon steel in acidic environments.[9]

The effectiveness of these molecules as corrosion inhibitors is dependent on their ability to form a dense, persistent film on the metal surface. While specific comparative data is scarce, the larger, more viscous nature of PIBSA and its derivatives may lead to the formation of a more substantial protective layer in certain lubricant and fuel applications.

Epoxy Resin Curing

TPSA (DDSA) is widely used as a liquid anhydride hardener for epoxy resins.[2][10] Its long, flexible dodecenyl chain imparts toughness and flexibility to the cured epoxy, making it suitable for applications requiring high impact strength and resistance to thermal shock.[10]

Experimental Protocols for Performance Evaluation

To assist researchers in the selection and evaluation of these molecules, the following are detailed protocols for key performance tests.

Emulsion Stability Testing

Objective: To evaluate and compare the ability of TPSA and PIBSA to stabilize oil-in-water emulsions.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of TPSA and PIBSA at a concentration of 1% (w/v) in a suitable oil phase (e.g., mineral oil, toluene).

  • Emulsion Formation:

    • In a series of glass vials, add 10 mL of the oil phase containing the test compound to 10 mL of deionized water.

    • Homogenize each mixture using a high-shear mixer (e.g., Ultra-Turrax) at a constant speed (e.g., 10,000 rpm) for a fixed duration (e.g., 2 minutes).

  • Stability Assessment:

    • Allow the emulsions to stand undisturbed at room temperature.

    • At predetermined time intervals (e.g., 0, 1, 4, 24, and 48 hours), measure the extent of phase separation by recording the height of the separated water and/or oil layers.[11]

    • Alternatively, use a turbidimeter to measure the turbidity of the emulsion at a specific depth over time. A stable emulsion will maintain its turbidity for a longer period.[12]

    • For a more detailed analysis, the droplet size distribution of the emulsions can be measured at each time point using laser diffraction or dynamic light scattering.[13] An increase in the average droplet size over time indicates emulsion instability due to coalescence.[13]

Caption: Workflow for emulsion stability testing.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine and compare the thermal stability of TPSA and PIBSA.

Methodology: [14][15]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the TPSA or PIBSA sample into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the TGA curve (weight % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of weight loss vs. temperature).

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) for each sample. A higher Tonset and Tmax indicate greater thermal stability.

TGA_Workflow A Weigh Sample B Place in TGA A->B C Heat under N₂ B->C D Record Weight Loss C->D E Analyze TGA/DTG Curves D->E

Caption: Workflow for Thermogravimetric Analysis.

Corrosion Inhibition Efficiency (Weight Loss Method)

Objective: To quantify and compare the corrosion inhibition efficiency of TPSA and PIBSA derivatives on mild steel in an acidic medium. This protocol is based on the principles outlined in ASTM G31.[16][17]

Methodology:

  • Specimen Preparation:

    • Prepare mild steel coupons of known dimensions.

    • Polish the coupons with successively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry.

    • Weigh each coupon accurately.

  • Inhibitor Solution Preparation:

    • Prepare a corrosive medium (e.g., 1 M HCl).

    • Prepare solutions of the corrosive medium containing different concentrations of the TPSA and PIBSA derivatives.

  • Immersion Test:

    • Immerse the prepared coupons in the test solutions (including a blank without inhibitor) for a specified period (e.g., 24 hours) at a constant temperature.[16]

  • Corrosion Rate Calculation:

    • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and reweigh.

    • Calculate the weight loss for each coupon.

    • The corrosion rate (CR) can be calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant (8.76 × 104), W is the weight loss in grams, A is the area of the coupon in cm2, T is the exposure time in hours, and D is the density of the metal in g/cm3.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CRblank - CRinh) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinh is the corrosion rate in the presence of the inhibitor.[1][18]

Dispersancy Performance Test (Blotter Spot Test)

Objective: To visually assess and compare the dispersancy performance of lubricant formulations containing PIBSA-based dispersants. This method is a simplified version of the principles in ASTM D7899.[19]

Methodology:

  • Sample Preparation:

    • Prepare lubricant formulations containing a known concentration of a PIBSA-derived dispersant.

    • Artificially contaminate the lubricant with a known amount of soot or a soot surrogate.

    • Homogenize the sample thoroughly.

  • Test Procedure: [20][21]

    • Place a single drop of the test oil onto a piece of chromatography paper.[21]

    • Allow the oil to spread and wick through the paper at a controlled temperature (e.g., in an oven at 80°C for 1 hour).[19]

  • Interpretation:

    • Observe the resulting spot. A well-dispersed sample will show a light, uniform spot, indicating that the soot particles have been carried outwards with the oil.

    • A poor dispersant will result in a dark, dense central spot with a clear oil ring around it, indicating that the soot particles have agglomerated and are not being effectively suspended.

    • Compare the spots from different formulations to rank their dispersancy performance.

Conclusion and Future Perspectives

The choice between tetrapropenylsuccinic anhydride and polyisobutylene succinic anhydride is fundamentally driven by the specific requirements of the application.

  • TPSA (DDSA) , with its lower molecular weight and flexible alkyl chain, is an excellent choice for applications requiring good emulsification of smaller droplets and for imparting flexibility to cured epoxy resins.

  • PIBSA , as a larger polymeric molecule, excels in applications demanding robust steric stabilization, making it the industry standard for producing high-performance lubricant dispersants. Its higher viscosity and strong oil solubility contribute to the formation of stable, protective films, beneficial for both dispersancy and corrosion inhibition in non-aqueous systems.

While this guide provides a comprehensive overview based on available data and established scientific principles, there is a clear need for more direct, head-to-head comparative studies of TPSA and PIBSA in various applications. Such research would provide invaluable quantitative data to further refine formulation strategies.

Future research could also explore the synergistic effects of using TPSA and PIBSA in combination, potentially leading to novel formulations with a tailored balance of emulsification, dispersancy, and film-forming properties. Additionally, the development of bio-based alternatives to both tetrapropylene and polyisobutylene presents an exciting avenue for enhancing the sustainability of these important chemical intermediates.

References

  • Al-Amiery, A. A., et al. (2022). Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution: Concentration, Time, Temperature Effects, and Mechanistic Insights. Korea Science.
  • Agno Pharmaceuticals. (n.d.). Emulsion Stability And Testing. Retrieved from [Link]

  • El-Sayed, M. M., et al. (2013). Anhydride Derivatives as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Solutions. International Journal of Electrochemical Science, 8, 1045-1061.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • RSC Publishing. (2024). Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. RSC Advances.
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  • ResearchGate. (n.d.). Synthesis, characterization and emulsification properties of dodecenyl succinic anhydride derivatives of gum Arabic. Retrieved from [Link]

  • ResearchGate. (n.d.). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review. Retrieved from [Link]

  • LCS Laboratory Inc. (n.d.). Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. Retrieved from [Link]

  • MDPI. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Retrieved from [Link]

  • MDPI. (2023). Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. Retrieved from [Link]

  • ResearchGate. (n.d.). A Beginners Guide Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • Blue Chip Lubricants. (2022). Blotter Spot Engine Oil Test #OilChat 72. Retrieved from [Link]

  • UL Prospector. (2013). Tests for Predicting Emulsion / Suspension Stability. Retrieved from [Link]

  • ResearchGate. (2024). Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. Retrieved from [Link]

  • Broadview Technologies Inc. (n.d.). Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

  • RSC Publishing. (2021). Recent developments in sustainable corrosion inhibitors: design, performance and industrial scale applications. Retrieved from [Link]

  • ASTM International. (2012). G31-12a Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • PMC. (2024). Enhancement of tribological performance of lubricants using polydimethylsiloxane powder additives. Retrieved from [Link]

  • PMC. (2021). Rapid Determination of Emulsion Stability Using Turbidity Measurement Incorporating Artificial Neural Network (ANN): Experimental Validation Using Video/Optical Microscopy and Kinetic Modeling. Retrieved from [Link]

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  • Chorus Lubricant Additives. (2023). Polyisobutylene Succinic Anhydride (PIBSA)and its applications. Retrieved from [Link]

  • ASTM International. (2021). G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]

  • MDPI. (2024). Enhancing Lubrication Performance of Plastic Oil Lubricant with Oleic Acid-Functionalized Graphene Nanoplatelets and Hexagonal Boron Nitride Solid Lubricant Additives. Retrieved from [Link]

  • The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). [Video]. YouTube. Retrieved from [Link]

  • PMC. (2022). Effects of octenyl succinic anhydride chemical modification and surfactant physical modification of bovine bone gelatin on the stabilization of fish oil-loaded emulsions. Retrieved from [Link]

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A Comparative Guide to the Efficacy of Amide-Based Corrosion Inhibitors: A Case Study on Tetra-n-propylsuccinamide (TPSA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the efficacy of Tetra-n-propylsuccinamide (TPSA), a representative amide-based organic compound, as a corrosion inhibitor. While direct, extensive research on TPSA is limited, this document synthesizes findings from closely related succinimide and amide derivatives to present a robust evaluation framework. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the selection and evaluation of corrosion inhibitors.

Introduction to Corrosion and the Role of Organic Inhibitors

Corrosion is the gradual degradation of materials, typically metals, by chemical or electrochemical reactions with their environment.[1] This process poses significant economic and safety challenges across various industries. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.[2]

Organic corrosion inhibitors are a prominent class of retardants that function by adsorbing onto the metal surface to form a protective film.[2] This film acts as a barrier, isolating the metal from the corrosive medium. The effectiveness of these inhibitors is largely dependent on their molecular structure, particularly the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons, which act as centers for adsorption.[3][4] Amide and succinimide derivatives are promising organic corrosion inhibitors due to the presence of both nitrogen and oxygen atoms in their functional groups.[4][5][6]

Tetra-n-propylsuccinamide (TPSA): A Profile

Tetra-n-propylsuccinamide (TPSA) is an organic compound featuring a succinamide backbone with four n-propyl groups attached to the nitrogen atoms. While specific experimental data on TPSA as a corrosion inhibitor is not extensively documented in publicly available literature, its molecular structure suggests significant potential for corrosion inhibition. The amide functional groups provide active sites for adsorption onto a metal surface, a key characteristic of effective organic inhibitors.[4][5]

Proposed Mechanism of Action

The corrosion inhibition by TPSA is postulated to occur via adsorption on the metal surface. This adsorption can be categorized as either physisorption, chemisorption, or a combination of both.

  • Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involves the sharing of electrons between the heteroatoms (N, O) of the TPSA molecule and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[3]

The presence of the amide groups in TPSA, with their lone pair electrons on nitrogen and oxygen atoms, makes chemisorption a likely and dominant mechanism. The alkyl chains (n-propyl groups) would then orient away from the surface, creating a hydrophobic layer that further repels corrosive aqueous species.[3]

Below is a conceptual diagram illustrating the proposed adsorption mechanism of TPSA on a metal surface.

G Fe Fe Fe2 Fe Fe3 Fe H+ H+ H+->Fe Attack Cl- Cl- Cl-->Fe2 Attack H2O H₂O TPSA TPSA Molecule (Adsorbed) TPSA->Fe Adsorption (N, O atoms) TPSA->Fe3

Caption: Proposed adsorption mechanism of TPSA on a metal surface.

Comparative Efficacy Evaluation: TPSA vs. Other Inhibitor Classes

To provide a comprehensive understanding of TPSA's potential, we will compare its expected performance with other well-established classes of corrosion inhibitors: a simple amine-based inhibitor (e.g., Propylamine) and a heterocyclic inhibitor (e.g., Benzotriazole). This comparison will be based on data from analogous succinimide and amide compounds.

Data Presentation

The following table summarizes the expected comparative performance of TPSA against other inhibitor types based on typical results for their respective classes. The data for TPSA is extrapolated from studies on succinimide and amide derivatives.[6][7][8]

Inhibitor ClassExample CompoundTypical Inhibition Efficiency (%)MechanismAdvantagesDisadvantages
Amide (Succinimide-type) TPSA (hypothetical) 90 - 95% [6]Mixed-type (predominantly anodic)High efficiency, good solubility in some organic media.Potentially higher cost of synthesis, limited data on environmental impact.
Amine Propylamine70 - 85%CathodicReadily available, lower cost.Lower efficiency compared to more complex molecules, potential for volatility.
Heterocyclic Benzotriazole (BTA)> 95% (especially for copper)Film-forming, complexationVery high efficiency for specific metals, forms a stable protective layer.Can be more expensive, effectiveness is metal-specific.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity of any corrosion inhibitor study, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments used to evaluate the performance of inhibitors like TPSA.

Weight Loss Measurement

This is a gravimetric method that provides a direct measure of corrosion rate.[4][5]

Protocol:

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known surface area. Polish the surfaces to a uniform finish and clean with a suitable solvent.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24 hours).

  • Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the exposure time in hours, and D is the density of the metal in g/cm³.

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[3][9]

Workflow Diagram:

G Start Start Prepare_Electrochemical_Cell Prepare_Electrochemical_Cell Start->Prepare_Electrochemical_Cell Three-electrode setup End End Potentiodynamic_Polarization Potentiodynamic_Polarization Prepare_Electrochemical_Cell->Potentiodynamic_Polarization Scan potential EIS EIS Prepare_Electrochemical_Cell->EIS Apply AC signal Analyze_Tafel_Plots Analyze_Tafel_Plots Potentiodynamic_Polarization->Analyze_Tafel_Plots Determine Icorr, Ecorr Calculate_IE Calculate_IE Analyze_Tafel_Plots->Calculate_IE Calculate_IE->End Analyze_Nyquist_Plots Analyze_Nyquist_Plots EIS->Analyze_Nyquist_Plots Determine Rct Analyze_Nyquist_Plots->Calculate_IE

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

4.2.1. Potentiodynamic Polarization

This technique measures the current response of the metal as the potential is varied.[9]

Protocol:

  • Cell Setup: Use a three-electrode cell with the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

  • Calculation: Calculate the inhibition efficiency using the Icorr values:

    • IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] × 100

4.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[10]

Protocol:

  • Cell Setup: Use the same three-electrode setup as for potentiodynamic polarization.

  • Measurement: Apply a small amplitude AC potential signal over a range of frequencies (e.g., 100 kHz to 0.01 Hz) at the OCP.

  • Data Analysis: Plot the imaginary part of the impedance against the real part (Nyquist plot). The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

  • Calculation: A larger Rct value indicates a lower corrosion rate. Calculate the inhibition efficiency using the Rct values:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100

Conclusion

Based on the analysis of related amide and succinimide compounds, Tetra-n-propylsuccinamide (TPSA) is expected to be a highly effective mixed-type corrosion inhibitor, particularly for steel in acidic environments.[6][11] Its performance is attributed to the strong adsorption of its amide functional groups onto the metal surface, forming a protective barrier.[4][5] While it is likely to outperform simple amine-based inhibitors, its efficacy relative to highly specialized heterocyclic inhibitors like BTA would be dependent on the specific metal and corrosive environment. The experimental protocols detailed in this guide provide a robust framework for the empirical validation and comparative assessment of TPSA and other novel corrosion inhibitors.

References

  • Comprehensive Study of the Action of Corrosion Inhibitors Based on Quaternary Ammonium Compounds in Solutions of Hydrochloric and Sulfamic Acids. (2021). MDPI. [Link]

  • corrosion inhibition analysis of mild steel in various acid medium by amide (-conh 2 ) group of organic compounds. (2022). ResearchGate. [Link]

  • A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.). ResearchGate. [Link]

  • Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor. (n.d.). ACS Publications. [Link]

  • Sulphonamides as corrosion inhibitor: Experimental and DFT studies. (n.d.). ResearchGate. [Link]

  • Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. (2022). Nature. [Link]

  • Electrochemical and quantum chemical studies on the corrosion inhibition of 1037 carbon steel by different types of surfactants. (2022). RSC Publishing. [Link]

  • Amide Compounds as Corrosion Inhibitors for Carbon Steel in Acidic Environment. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization and performance of succinimide derivatives as anti-corrosion and anti-scalant in petroleum applications. (n.d.). ResearchGate. [Link]

  • Palmitic acid-based amide as a corrosion inhibitor for mild steel in 1M HCl. (2023). Nature. [Link]

  • Corrosion Behaviors of Tetrasodium Iminodisuccinate (IDS) as an Environmentally Friendly Inhibitor: Experimental and Theoretical Studies. (2023). MDPI. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI. [Link]

  • Molecular design and performance of emissive amide-containing compounds as corrosion inhibitors. (n.d.). RSC Publishing. [Link]

  • Corrosion Inhibitors: Types and Mechanisms of Action. (n.d.). ResearchGate. [Link]

  • Theoretical and electrochemical evaluation of tetra-cationic surfactant as corrosion inhibitor for carbon steel in 1 M HCl. (2023). Nature. [Link]

  • Synthesis and Anti-corrosion Properties of Succinic Acid Alkyl Half-amide Derivatives. (n.d.). koreascience.or.kr. [Link]

  • Quantum chemical studies on the corrosion inhibition of some sulphonamides on mild steel in acidic medium. (n.d.). ResearchGate. [Link]

  • Corrosion inhibition of mild steel in acids using amide compounds. (2024). scinapse.io. [Link]

  • Effect of benzamide on the corrosion inhibition of mild steel in sulphuric acid. (n.d.). scielo.org.za. [Link]

  • Synthesis of succinimides. (n.d.). Organic Chemistry Portal. [Link]

  • Corrosion inhibition behavior of propyl phosphonic acid–Zn2+ system for carbon steel in aqueous solution. (n.d.). ResearchGate. [Link]

  • Inhibiting Action of Tetra-N-Butyl Ammonium Bromide and Tetra-N-Butyl Ammonium Iodide on the Corrosion Behaviour of ZA-27 Alloy in 0.5m NaCl. (n.d.). ijltemas.in. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (n.d.). ResearchGate. [Link]

  • Comparative Inhibition Effect of Synthesized Fatty Amides Mixture, Pyridine and Pyrrole on Carbon Steel in Saline Environment. (2015). ResearchGate. [Link]

  • How corrosion inhibitors protect metal: synthesis in the lab and testing. (2019). YouTube. [Link]

  • High temperature corrosion inhibition performance of imidazoline and amide. (n.d.). typeset.io. [Link]

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A Senior Application Scientist's Guide to High-Performance Epoxy Resin Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development and advanced materials. This document moves beyond simplistic data sheets to provide an in-depth comparison of high-performance epoxy resin systems. As a senior application scientist, my goal is to not only present data but to illuminate the causal relationships between chemical structure, formulation choices, and final performance. This guide is structured to empower you with the foundational knowledge and practical protocols necessary to select and evaluate the optimal epoxy system for your specific application.

Introduction to High-Performance Epoxy Resins

Epoxy resins are a class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] These characteristics stem from their unique chemical structure, which centers around the epoxide (or oxirane) ring. When combined with a suitable curing agent (hardener), these rings open and cross-link to form a rigid, three-dimensional network. The versatility of epoxy chemistry allows for a wide array of resins and curing agents, each imparting distinct properties to the final cured material.

This guide will focus on a comparative analysis of three prominent classes of epoxy resins:

  • Diglycidyl Ether of Bisphenol A (DGEBA)-based Resins: The workhorse of the epoxy industry, offering a balance of good performance and cost-effectiveness.

  • Epoxy Novolac Resins: Characterized by their superior thermal and chemical resistance, making them suitable for demanding environments.

  • Bio-based Epoxy Resins: An emerging class of resins derived from renewable resources, offering a more sustainable alternative to petroleum-based systems.

We will also explore the critical role of the curing agent, comparing the two most common types: amines and anhydrides.

Comparative Performance Analysis

The selection of an epoxy resin system is a multi-faceted decision that requires a thorough understanding of the trade-offs between various performance characteristics. In this section, we will delve into a quantitative comparison of the mechanical, thermal, and dielectric properties of DGEBA, Novolac, and bio-based epoxy resins.

Mechanical Properties

The mechanical performance of an epoxy resin is paramount in applications where the material will be subjected to physical stress. Key metrics include tensile strength, which measures the force required to pull the material apart, and flexural modulus, which indicates its stiffness.

Epoxy Resin SystemCuring AgentTensile Strength (MPa)Flexural Modulus (GPa)Reference
DGEBAPolyamide--[2][3]
DGEBA/Novolac (90/10 blend)PolyamideMaximum among blends-[2][3]
NovolacPolyamide--[2][3]
Bio-based (Gurit BioPrime 37)Amine100.6 ± 0.1-[4]
Petroleum-based (Gurit Prime 37)Amine97.0 ± 0.11-[4]
Bio-based (Vanillin-derived) with 2 wt% inorganic acceleratorAmineIncreased compared to DGEBA-[5]
DGEBAAmine--[5]

Note: A direct numerical comparison for all properties across all studies is challenging due to variations in specific formulations and testing conditions. The table presents available data for relative comparison.

Expert Insights:

The data indicates that Novolac resins, particularly when blended with DGEBA, can exhibit superior mechanical properties.[2][3] This is attributed to the higher cross-link density afforded by the multi-functional nature of Novolac resins. Interestingly, some modern bio-based epoxy systems, such as Gurit BioPrime 37, demonstrate tensile strengths that are comparable to or even exceed their petroleum-based counterparts.[4] Furthermore, the mechanical performance of bio-based resins can be significantly enhanced through the use of accelerators, making them competitive alternatives to traditional DGEBA systems.[5]

Thermal Properties

The thermal stability of an epoxy resin is critical for applications involving elevated temperatures. The glass transition temperature (Tg) is a key indicator of the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher Tg generally indicates better thermal performance.

Epoxy Resin SystemCuring AgentGlass Transition Temperature (Tg) (°C)Thermal Stability (TGA)Reference
DGEBAMDA (Amine)-Thermodynamically stable
NovolacMDA (Amine)-Better than DGEBA/MDA system
Amine-cured EpoxyAmine181Char yield: 16% at 800 °C[6]
Amine-cured Epoxy with PhthalonitrileAmine195Char yield: 59.6% at 800 °C[6]
Anhydride-cured EpoxyAnhydride224 - 247Onset of degradation: 324 °C[7]

Expert Insights:

Novolac epoxy resins consistently demonstrate superior thermal stability compared to DGEBA-based systems, a direct result of their more highly cross-linked aromatic structure. The choice of curing agent also plays a pivotal role. Anhydride-cured systems typically exhibit higher glass transition temperatures and thermal stability compared to amine-cured systems.[7][8] This is because the ester linkages formed during anhydride curing are generally more thermally stable than the amine linkages. The incorporation of additives like phthalonitrile can also significantly enhance the thermal properties of amine-cured systems.[6]

Dielectric Properties

For applications in electronics and electrical insulation, the dielectric properties of an epoxy resin are of utmost importance. The dielectric constant (a measure of a material's ability to store electrical energy) and the dissipation factor (a measure of energy loss) are key parameters. Lower values for both are generally desirable for insulating materials.

Epoxy Resin SystemDielectric ConstantDissipation Factor (tan δ)Reference
DGEBA--[9]
Bio-based (Magnolol-derived)--[9]
Epoxy/TiO2 NanocompositeVaries with filler concentrationVaries with filler concentration[10]

Expert Insights:

Experimental Protocols

To ensure the integrity and reproducibility of performance data, standardized testing methodologies are essential. This section provides detailed, step-by-step protocols for key experiments based on internationally recognized ASTM standards.

Mechanical Testing: Tensile Properties (ASTM D638)

This protocol outlines the procedure for determining the tensile properties of epoxy resins.

1. Specimen Preparation:

  • Prepare dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.[11]
  • Ensure specimens are free of voids, bubbles, and surface defects.
  • Machine specimens from thicker sheets to a thickness of 14 ± 0.4 mm for Type III specimens.[12] For sheets between 14 and 51 mm, machine equal amounts from each surface.[12]

2. Conditioning:

  • Condition the specimens at a standard laboratory temperature and humidity for at least 24 hours prior to testing.

3. Test Procedure:

  • Measure the width and thickness of each specimen at the center and near each end of the gage length to the nearest 0.025 mm.[12]
  • Mount the specimen in the grips of a universal testing machine, ensuring it is properly aligned.
  • Attach an extensometer to the specimen to measure strain directly.
  • Apply a tensile load at a constant crosshead speed (e.g., 1.27 mm/min).[1]
  • Record the load and elongation data until the specimen fractures.

4. Data Analysis:

  • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
  • Determine the tensile modulus from the slope of the initial linear portion of the stress-strain curve.
  • Calculate the elongation at break from the change in gage length at the point of fracture.
Thermal Analysis: Dynamic Mechanical Analysis (DMA) (ASTM D7028)

This protocol describes the determination of the glass transition temperature (Tg) using DMA.

1. Specimen Preparation:

  • Prepare rectangular specimens with dimensions of approximately 50 mm x 12 mm x 3 mm.[13]
  • Ensure the specimens have parallel and smooth surfaces.

2. Test Procedure:

  • Mount the specimen in the DMA instrument in a three-point bending fixture.[13]
  • Apply an oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).[13]
  • Ramp the temperature from a sub-ambient temperature (e.g., 30°C) to a temperature above the expected Tg (e.g., 190°C) at a constant heating rate (e.g., 3°C/min or 5°C/min).[13]
  • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

3. Data Analysis:

  • The Tg can be determined from the peak of the loss modulus curve or the peak of the tan delta curve. The specific method should be reported.
Dielectric Property Measurement (ASTM D150)

This protocol details the measurement of dielectric constant and dissipation factor.

1. Specimen Preparation:

  • Prepare flat, parallel-sided specimens of a uniform thickness.
  • Apply electrodes to the surfaces of the specimen. The electrodes should be of a known area and in intimate contact with the specimen.

2. Test Procedure:

  • Place the specimen in a suitable test fixture within a controlled environment (temperature and humidity).
  • Connect the fixture to an impedance analyzer or a capacitance bridge.
  • Apply an AC voltage of a specified frequency (the standard covers a wide range from <1 Hz to several hundred megahertz).[14]
  • Measure the capacitance and dissipation factor of the specimen at the desired frequencies.[15]

3. Data Analysis:

  • Calculate the dielectric constant (permittivity) from the measured capacitance, the specimen dimensions, and the geometry of the electrodes.
  • The dissipation factor is typically measured directly by the instrument.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams provide a visual representation of key chemical structures and experimental workflows.

G DGEBA DGEBA (Diglycidyl Ether of Bisphenol A) Mechanical Mechanical (Strength, Stiffness) DGEBA->Mechanical Thermal Thermal (Tg, Stability) DGEBA->Thermal Dielectric Dielectric (Insulation) DGEBA->Dielectric Novolac Epoxy Novolac Novolac->Mechanical + Novolac->Thermal ++ Novolac->Dielectric Bio Bio-based Epoxy Bio->Mechanical ~ Bio->Thermal Bio->Dielectric - Amine Amine Hardener Amine->DGEBA Amine->Novolac Amine->Bio Anhydride Anhydride Hardener Anhydride->DGEBA Anhydride->Novolac Anhydride->Bio

Caption: Relationship between epoxy resin types, curing agents, and performance.

G start Start: Prepare Dumbbell Specimen condition Condition Specimen (24h at RT) start->condition measure Measure Dimensions (Width & Thickness) condition->measure mount Mount in Universal Testing Machine measure->mount test Apply Tensile Load (Constant Crosshead Speed) mount->test record Record Load vs. Elongation Data test->record fracture Specimen Fractures record->fracture analyze Analyze Data: - Tensile Strength - Tensile Modulus - Elongation at Break fracture->analyze end End analyze->end

Caption: Workflow for Tensile Property Testing (ASTM D638).

Conclusion

The selection of an appropriate epoxy resin system is a critical decision that significantly impacts the performance and longevity of the final product. This guide has provided a comparative overview of DGEBA-based, Novolac, and bio-based epoxy resins, highlighting the key trade-offs in their mechanical, thermal, and dielectric properties. The profound influence of the curing agent, whether amine or anhydride-based, has also been underscored.

As a senior application scientist, I advocate for a data-driven approach to material selection. The experimental protocols provided herein serve as a foundation for generating reliable and comparable data within your own laboratory settings. By understanding the fundamental chemistry and systematically evaluating the performance of different epoxy systems, you can confidently choose the optimal material to meet the demanding requirements of your applications.

References

  • Parashar, V., & Narula, A. K. (2015). Synthesis and Characterization of DGEBA Epoxy and Novolac Epoxy Blends and Studies on their Curing and Mechanical Behavior. Knowledge of Research, A2, 30-36.
  • Atiqa, B., & Elharf, A. (2016). Comparative study of the rheological and thermal properties of the formol phenol novolac epoxy and those of the model resin diglycidylether of bisphenol A (DGEBA). Moroccan Journal of Chemistry, 4(1).
  • A, M., A, A., & M, H. (2021). A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA. RSC Advances, 11(43), 26657-26667.
  • ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM Intern
  • Weng, L., Li, Y., Wang, J., Zhang, S., & Feng, S. (2020). Low‐dielectric constant and viscosity tetrafunctional bio‐based epoxy resin containing cyclic siloxane blocks. Journal of Applied Polymer Science, 137(48), 49580.
  • ASTM D7028-07(2015), Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA)
  • Wang, Q., Li, J., & Li, H. (2014). Thermal Analysis of a Novel Tetrafunctional Epoxy Resin Cured with Anhydride. Polymers and Polymer Composites, 22(8), 717-722.
  • ASTM D150-18, Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant)
  • Parashar, V., & Narula, A. K. (2015). Synthesis and Characterization of DGEBA Epoxy and Novolac Epoxy Blends and Studies on their Curing and Mechanical Behavior. ResearchGate. Available at: [Link]

  • Atiqa, B., & Elharf, A. (2016). Comparative study of the rheological and thermal properties of the formol phenol novolac epoxy and those of the model resin diglycidylether of bisphenol A (DGEBA). Moroccan Journal of Chemistry. Available at: [Link]

  • A, M., A, A., & M, H. (2021). A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA. RSC Publishing. Available at: [Link]

  • ASTM International. (n.d.). D638 Standard Test Method for Tensile Properties of Plastics. ASTM.org.
  • ASTM International. (n.d.). D7028 Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA). ASTM.org.
  • ASTM International. (n.d.). D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant)
  • Vertec BioSolvents. (2025, May 6).
  • ASTM D638-22, Standard Specification for Tensile Properties of Plastics, ASTM Intern
  • ASTM D7028-07, Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites by Dynamic Mechanical Analysis (DMA)
  • Irekti, A., et al. (2015). Experimental study of dielectric properties of composite materials pozzolan/DGEBA. ResearchGate. Available at: [Link]

  • Parashar, V., & Narula, A. K. (2015). Synthesis and Characterization of DGEBA Epoxy and Novolac Epoxy Blends and Studies on their Curing and Mechanical Behavior. ResearchGate. Available at: [Link]

  • MaTestLab. (2025, October 9). ASTM D7028 Standard Test Method for Glass Transition Temperature (DMA Tg) of Polymer Matrix Composites US Lab.
  • Wang, Z., et al. (2024). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI.
  • Research on dielectric parameters of epoxy resin based nanocomposites using the impedance spectroscopy method. (n.d.).
  • Ressichem. (n.d.). Epoxy Resin: Types, Uses, Properties & Chemical Structure. Ressichem.
  • Dicks, J. (2026, January 14). Mechanical properties of epoxy resins under various loading conditions - Comparison between bio-and petroleum-based resins commercially available in South Africa.
  • Monteiro, S. N., et al. (2021). Dynamic Mechanical Behavior of Graphene Oxide Functionalized Curaua Fiber-Reinforced Epoxy Composites: A Brief Report. MDPI.
  • LabsInUS. (2025, April 24). ASTM D150 Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant)
  • Simon, S. L. (n.d.). EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. UNT Engineering - University of North Texas.
  • SealBoss Corp. (2024, July 16). ASTM D638-22 Standard Specification for Tensile Properties of Plastics. SealBoss Corp.
  • Applied Poleramic, Inc. (n.d.).

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A Comparative Guide to the Quantitative Analysis of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Tetrapropenyl Succinic Anhydride (TPSA)

2,5-Furandione, dihydro-3-(tetrapropenyl)-, more commonly known in industrial circles as Tetrapropenyl Succinic Anhydride (TPSA), is a versatile chemical intermediate. Its applications span from being a corrosion inhibitor and viscosity improver in lubricants to serving as an epoxy resin curing agent and a surfactant.[1] Given its broad utility and the stringent performance requirements in these applications, the precise and accurate quantification of TPSA is paramount. Purity, concentration, and the presence of related impurities like free acid or unreacted olefins can significantly impact the final product's efficacy and stability.

This guide provides an in-depth comparison of two distinct methodologies for the quantitative analysis of TPSA: Gas Chromatography with Flame Ionization Detection (GC-FID), a robust instrumental technique, and Direct Acid-Base Titration, a classical wet chemical method. We will delve into the fundamental principles, provide detailed experimental protocols, and present a comparative analysis of their performance metrics to guide researchers and quality control professionals in selecting the most appropriate method for their specific needs.

Methodology 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds. For a molecule like TPSA, which has a relatively high boiling point, GC offers the necessary resolution to separate it from manufacturing precursors and hydrolysis byproducts.

Principle of the Method

The core of this method lies in the separation of analytes in a gaseous mobile phase. A sample containing TPSA is first derivatized to a more volatile and thermally stable form, typically a methyl ester.[2] This is a critical step because direct injection of an anhydride can lead to poor peak shape and on-column degradation. The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with each component, causing them to separate based on their boiling points and polarity. As each component elutes from the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). This combustion produces ions, generating an electrical signal proportional to the mass of the carbon atoms entering the detector, thus allowing for precise quantification.

Experimental Protocol: GC-FID Analysis

1. Sample Preparation and Derivatization (Methylation)

  • Rationale: Anhydrides are reactive and can hydrolyze or interact with active sites in the GC system. Converting the anhydride to its corresponding dimethyl ester via methylation stabilizes the molecule for analysis.[2] This acid-catalyzed esterification is a well-established technique for derivatizing anhydrides.[2]

  • Step 1: Accurately weigh approximately 50 mg of the TPSA sample into a 20 mL screw-cap vial.

  • Step 2: Add 5 mL of a methylation reagent (e.g., 2% (v/v) sulfuric acid in methanol).

  • Step 3: Add 1 mL of an internal standard (ISTD) solution (e.g., 5 mg/mL of dimethyl succinate in methanol). The ISTD corrects for variations in injection volume and instrument response.

  • Step 4: Cap the vial tightly and place it in a heating block or oven at 60°C overnight to ensure complete derivatization.[2]

  • Step 5: After cooling to room temperature, add 5 mL of deionized water and 5 mL of a non-polar solvent like hexane.

  • Step 6: Vortex vigorously for 1 minute to extract the derivatized TPSA into the organic layer. Allow the layers to separate.

  • Step 7: Carefully transfer the upper organic layer to a 2 mL GC autosampler vial for analysis.

2. Instrumental Analysis

  • Instrumentation: A gas chromatograph equipped with an FID and a capillary column is required. A non-polar or weakly polar column is suitable for separating these types of analytes.[2]

  • GC-FID Parameters:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.[3]

    • Injector Temperature: 250°C.[3]

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program: Initial temperature of 90°C, ramp at 10°C/min to 310°C, and hold for 5 minutes.[3]

    • Detector Temperature: 320°C.

    • Makeup Gas (Nitrogen): 25 mL/min.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of a TPSA reference standard and a fixed concentration of the internal standard.

  • Derivatize the calibration standards using the same procedure as the samples.

  • Generate a calibration curve by plotting the ratio of the TPSA peak area to the ISTD peak area against the concentration of TPSA.

  • Calculate the concentration of TPSA in the unknown samples using the regression equation from the calibration curve.

Methodology 2: Acid-Base Titration

Titration is a classic analytical technique that offers a straightforward and cost-effective means of quantification. It is particularly useful for assessing the purity of a known substance where interfering acidic or basic components are minimal.

Principle of the Method

This method relies on the hydrolysis of the succinic anhydride group in TPSA to form the corresponding dicarboxylic acid. This reaction can be facilitated by heating the sample in a water-miscible solvent. The resulting diacid is then titrated with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint, where all the acid has been neutralized, is detected using a colorimetric indicator or a pH meter. The amount of TPSA is calculated from the volume of titrant consumed, based on the 2:1 stoichiometric ratio (2 moles of NaOH react with 1 mole of the hydrolyzed TPSA). A significant drawback is that this method is not specific; any other acidic species present in the sample will also be titrated, potentially leading to an overestimation of the TPSA content.[4]

Experimental Protocol: Titration Analysis

1. Sample Preparation and Hydrolysis

  • Rationale: The anhydride must first be converted to its diacid form to be titrated by a base. Heating in a suitable solvent accelerates this hydrolysis reaction.

  • Step 1: Accurately weigh approximately 1.0-1.5 g of the TPSA sample into a 250 mL Erlenmeyer flask.

  • Step 2: Add 50 mL of a suitable solvent mixture (e.g., 1:1 mixture of toluene and denatured ethanol) to dissolve the sample.

  • Step 3: Add 25 mL of deionized water to the flask.

  • Step 4: Add a few boiling chips and connect the flask to a reflux condenser.

  • Step 5: Heat the mixture to a gentle reflux and maintain for 1 hour to ensure complete hydrolysis of the anhydride.

  • Step 6: Allow the solution to cool to room temperature.

2. Titration

  • Step 1: Add 3-5 drops of a suitable indicator (e.g., phenolphthalein) to the cooled solution.

  • Step 2: Titrate the solution with standardized 0.5 M sodium hydroxide (NaOH) solution until the first permanent pink color appears and persists for at least 30 seconds. Record the volume of NaOH used.

  • Step 3: Perform a blank titration using the same volumes of solvents and water, and subtract the blank volume from the sample titration volume.

3. Calculation

  • The percentage of TPSA can be calculated using the following formula:

    % TPSA = [(V_s - V_b) * M_NaOH * MW_TPSA] / (2 * W_s * 10)

    Where:

    • V_s = Volume of NaOH for sample (mL)

    • V_b = Volume of NaOH for blank (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_TPSA = Molecular weight of TPSA (266.38 g/mol )[5]

    • W_s = Weight of sample (g)

Comparative Performance Data

The choice between GC-FID and titration often depends on a trade-off between specificity, sensitivity, and operational cost. The following table summarizes the key performance characteristics of each method.

Performance MetricGas Chromatography (GC-FID)Acid-Base Titration
Specificity High (Separates TPSA from isomers, precursors, and degradation products)Low (Measures total acidity; subject to interference from other acidic components)[4]
Sensitivity (LOD/LOQ) High (ppm to low ppb range)Low (Typically >0.1% range)
Precision (%RSD) Excellent (< 2%)Good (1-5%, highly dependent on operator skill)
Accuracy / Recovery High (Typically 95-105%)Moderate to High (Can be biased high if acidic impurities are present)
Analysis Time per Sample ~30-40 minutes (instrument run time)~1.5 hours (including hydrolysis step)
Throughput High (amenable to automation with an autosampler)Low to Moderate (manual, sequential processing)
Cost (Instrumentation) HighLow
Cost (Consumables) Moderate (gases, columns, solvents, vials)Low (solvents, titrant, glassware)
Required Operator Skill Moderate to High (instrument operation, data analysis, method development)Moderate (good laboratory technique required)

Workflow Visualization

The following diagram illustrates the distinct workflows for the quantitative analysis of TPSA by GC-FID and Titration.

G cluster_0 GC-FID Workflow cluster_1 Titration Workflow A1 Sample Weighing A2 Add Internal Standard & Methylation Reagent A1->A2 A3 Derivatization (Heat Overnight) A2->A3 A4 Liquid-Liquid Extraction A3->A4 A5 GC-FID Analysis A4->A5 A6 Data Processing & Quantification A5->A6 B1 Sample Weighing B2 Add Solvent & Water B1->B2 B3 Hydrolysis (Reflux 1 hour) B2->B3 B4 Cooling & Add Indicator B3->B4 B5 Titrate with NaOH B4->B5 B6 Manual Calculation B5->B6

A flowchart comparing the analytical workflows of GC-FID and Titration.

Discussion and Recommendations

GC-FID: The Method of Choice for Specificity and Trace Analysis

The primary advantage of the GC-FID method is its exceptional specificity. In a typical TPSA product, one might find residual maleic anhydride, unreacted tetrapropenes, and the hydrolyzed diacid form of TPSA. A well-developed GC method can separate the derivatized TPSA peak from all these potential interferences, ensuring that the quantification is accurate and unambiguous. This capability is indispensable for R&D applications, troubleshooting off-spec products, and for generating a comprehensive purity profile. Furthermore, its high sensitivity makes it the only viable option for measuring trace levels of TPSA or for analyzing it in complex matrices where it is a minor component. The main barriers to implementation are the higher initial capital investment for the instrumentation and the need for more highly skilled personnel to develop methods and operate the equipment.

Titration: A Cost-Effective Tool for Routine Quality Control

Acid-base titration offers a simple, inexpensive, and rapid assessment of TPSA content, provided the sample matrix is well-understood and relatively clean. Its strength lies in its application for routine quality control of bulk TPSA, where the primary goal is to confirm that the product is within a specified purity range (e.g., >98%). In this context, the contribution from acidic impurities is often negligible and consistent, allowing the titration to serve as a reliable process check. However, one must exercise extreme caution. As noted in studies on similar anhydride systems, the presence of other acid groups can lead to significant errors.[4] Therefore, this method should not be used for samples of unknown origin or for applications requiring a true purity value independent of other acidic components. The lengthy hydrolysis step also means that while the "hands-on" titration time is short, the total time from sample preparation to result is not insignificant.

The selection of an analytical method for 2,5-Furandione, dihydro-3-(tetrapropenyl)- must be aligned with the analytical objective.

  • For research, development, impurity profiling, and trace-level quantification , the specificity and sensitivity of Gas Chromatography (GC-FID) are essential. It provides the most accurate and reliable data, justifying the higher cost and complexity.

  • For routine quality control of high-purity TPSA , where speed and cost-effectiveness are priorities and the impurity profile is known and consistent, Acid-Base Titration is a viable and practical alternative.

Ultimately, a laboratory may choose to implement both techniques: GC-FID for validation, characterization, and out-of-specification investigations, and titration for high-throughput, routine verification of product quality.

References

  • SIELC Technologies. (n.d.). Separation of 2,5-Furandione, dihydro-3-methylene- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2,5-Furandione, 3-methyl-. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, April 24). 2,5-Furandione: Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with aziridine - Substance Details. Retrieved from [Link]

  • Strömberg, P. (2025, December 3). Determination of Alkenyl Succinic Anhydride Compounds from Paper and Board Samples with GC-FID. Theseus. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Succinic anhydride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, June 17). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione. Retrieved from [Link]

  • Bettini, S. H. P., & Agnelli, J. A. M. (2000). Evaluation of methods used for analysing maleic anhydride grafted onto polypropylene by reactive processing. Polymer Testing, 19(1), 3-15. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-. Retrieved from [Link]

  • TRIGON Chemie. (n.d.). Tetrapropenyl succinic anhydride (TPSA), refined. Retrieved from [Link]

  • KoreaScience. (n.d.). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, reaction products with triethanolamine. Retrieved from [Link]

  • Newspulpaper. (n.d.). Determining alkenyl succinic anhydride (ASA) hydrolysis percentage via infrared spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US3957830A - Manufacture of succinic anhydride.
  • Repositório da Universidade da Beira Interior. (n.d.). Synthesis and characterization of ASA samples. Retrieved from [Link]

  • IPPTA. (n.d.). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,5-Furandione, dihydro-3-(tetrapropenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, a compound commonly known as tetrapropenyl succinic anhydride (TPSA). Our objective is to equip you with the knowledge to not only comply with regulations but to understand the chemical principles that underpin these critical procedures.

Understanding the Compound: Why Specific Disposal is Crucial

2,5-Furandione, dihydro-3-(tetrapropenyl)- (CAS No. 26544-38-7) is a cyclic acid anhydride.[1][2] The anhydride functional group is highly reactive, particularly towards nucleophiles like water. This reactivity is the primary driver of its hazardous properties and dictates the necessary disposal considerations. While not classified as acutely toxic, it is recognized as a skin and eye irritant and may cause an allergic skin reaction.[3][4][5] Furthermore, some safety data suggests it may damage fertility.[6] Environmentally, it is not readily biodegradable, meaning improper disposal can lead to persistent contamination.[6]

The core principle behind the safe disposal of TPSA is the controlled hydrolysis of the anhydride ring. This process intentionally converts the reactive anhydride to the more stable and less hazardous tetrapropenyl succinic acid.[7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or disposing of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The level of PPE required will depend on the scale of the operation and the potential for exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[8][9][10]To prevent skin contact, which can cause irritation and potential sensitization.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.[10][11][12]To protect against splashes that can cause serious eye irritation.[11]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and trousers. For larger quantities or spill cleanup, consider a chemically impervious suit.[6][9][10]To minimize skin exposure.[6]
Respiratory Protection Not typically required in a well-ventilated area for small quantities. For large quantities, spill cleanup, or when aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[6][13]To prevent inhalation of vapors or aerosols, which can cause respiratory tract irritation.[13][14][15]

Disposal Procedures: A Step-by-Step Guide

The appropriate disposal method for 2,5-Furandione, dihydro-3-(tetrapropenyl)- depends on the quantity of waste. The following protocols provide a framework for managing both small and large volumes of this compound.

Small Quantities (e.g., residual amounts in containers, minor spills)

For minor spills or residual TPSA, the primary objective is to absorb and contain the material for disposal as hazardous waste.

Experimental Protocol for Small Spill Cleanup:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[11][16]

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, sawdust, or a universal binder.[4][6][11]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[14][16] Use non-sparking tools if there is any fire risk.[3][17]

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with soap and water.

  • Dispose of Waste: The container with the absorbed TPSA is now considered hazardous waste. Dispose of it in accordance with your institution's and local regulations.[3][6]

Large Quantities (e.g., expired stock, bulk waste)

For larger quantities of 2,5-Furandione, dihydro-3-(tetrapropenyl)-, direct disposal is not recommended due to its reactivity. A controlled hydrolysis step to neutralize the anhydride is the preferred method before final disposal.

Experimental Protocol for Bulk Neutralization (Hydrolysis):

  • Select a Suitable Reaction Vessel: Choose a container that is at least five times the volume of the TPSA to be treated to accommodate for stirring and potential foaming.

  • Work in a Controlled Environment: This procedure should be performed in a chemical fume hood.

  • Prepare a Basic Solution: Slowly and cautiously add the TPSA to a stirred, cold solution of sodium bicarbonate or a dilute solution of sodium hydroxide (NaOH). The addition should be done in small portions to control the exothermic reaction.

  • Monitor the Reaction: Continue stirring the mixture. The hydrolysis of the anhydride will generate the corresponding dicarboxylate salt. The reaction is complete when the TPSA is fully dissolved and the solution is homogenous.

  • Neutralize the Solution: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid) or base as needed.

  • Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, pending local regulations. Always confirm your institution's policies on aqueous waste disposal.

HydrolysisReaction TPSA 2,5-Furandione, dihydro-3-(tetrapropenyl)- (TPSA) Product Tetrapropenyl Succinic Acid (less hazardous dicarboxylic acid) TPSA->Product Hydrolysis Water Water (H₂O) (from basic solution) Water->Product

Caption: Simplified hydrolysis of TPSA to its corresponding dicarboxylic acid.

Incompatible Materials and Storage

To prevent hazardous reactions, 2,5-Furandione, dihydro-3-(tetrapropenyl)- and its waste must be stored away from incompatible materials.

  • Strong Oxidizing Agents: Can cause vigorous reactions. [6][14]* Strong Acids: Can catalyze vigorous reactions. [6]* Alcohols and Amines: Will react with the anhydride. [14]* Water/Moisture: TPSA will slowly hydrolyze upon contact with moisture. Store in a cool, dry, well-ventilated place in a tightly sealed container. [16] Always segregate TPSA waste from these materials. [18]

Final Disposal Considerations

All waste containing 2,5-Furandione, dihydro-3-(tetrapropenyl)- must be considered hazardous waste. [19]

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company. [17]* Regulatory Compliance: Adhere to all local, regional, and national regulations for hazardous waste disposal. [3][6] By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • GEO Specialty Chemicals. (2024, March 12). MATERIAL SAFETY DATA SHEET - GEOlube® BCF 11.
  • Chemos GmbH & Co. KG. (2023, October 25). Safety Data Sheet: (tetrapropenyl)succinic acid.
  • ECHEMI. Safety Data Sheet: (Tetrapropenyl)succinic anhydride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - SUCCINIC ANHYDRIDE.
  • Chemos GmbH & Co. KG. (2020, June 17). Safety Data Sheet: Dihydro-3-(tetrapropenyl)furan-2,5-dione.
  • Sigma-Aldrich. (2026, January 6). SAFETY DATA SHEET - Succinic anhydride.
  • Polynt S.p.A. (2015, July 14). Safety Data Sheet - Succinic anhydride.
  • CDH Fine Chemical. Succinic Anhydride CAS No 108-30-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Echemi. (2019, July 15). 2,5-Furandione, dihydro-3-(tetrapropenyl)-, polymer with 1-amino-2-propanol and 1,2-ethanediol Safety Data Sheets.
  • U.S. Environmental Protection Agency. 2,5-Furandione, dihydro-3-(tetrapropenyl)- - Substance Details.
  • ResearchGate. (2025, August 7). Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR.
  • National Institutes of Health. (2025, April 14). Structure and Characterizations of Different Hydrophobically Modified Phytoglycogen Nanoparticles.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and....
  • IsoLab. Acetic Anhydride.
  • Inchem.org. cyclic acid anhydrides: human health aspects.
  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • HazChem Environmental. (2024, February 23). Emergency Acid Spill Clean Up.
  • PubChem. 2,5-Furandione, dihydro-3-(tetrapropenyl)-.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Weill Cornell Medicine. Hazardous Material Spill | Emergency Information.
  • CHEMM. Personal Protective Equipment (PPE).
  • Stanford Research Institute. (1977). Review of the Environmental Fate of Selected Chemicals.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Reddit. Acetic Anhydride Disposal.
  • Scribd. Dihydro-3-(tetrapropenyl)furan SDS.
  • TRIGON Chemie. Tetrapropenyl succinic anhydride (TPSA), refined.
  • EHS. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • YouTube. (2017, March 1). Anhydride Hydrolysis.
  • Australian Government Department of Health. (2015, April 24). 2,5-Furandione: Human health tier II assessment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.